Ammiol
Description
Properties
CAS No. |
668-10-0 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3 |
InChI Key |
XSKZZVYURGCOGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ammiol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and synthesis. While extensive biological data remains to be fully elucidated, this document serves as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing a basis for future exploration.
Chemical Identity and Structure
This compound is chemically identified as 7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one.[1] Its structure is characterized by a pentacyclic system comprising a furan (B31954) ring fused to a chromen-5-one (coumarin) core, with methoxy (B1213986) and hydroxymethyl substituents.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one | [1] |
| CAS Number | 668-10-0 | [2][3] |
| Molecular Formula | C₁₄H₁₂O₆ | [2][3] |
| Molecular Weight | 276.24 g/mol | [2][3] |
| Canonical SMILES | COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO | [3] |
| InChI Key | XSKZZVYURGCOGM-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 1.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed) |
Synthesis of this compound
A method for the synthesis of this compound has been reported in the Journal of Organic Chemistry. The following is a summary of the experimental protocol described.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, as detailed by Mustafa, Starkovsky, and Salama (1961), involves the reaction of khellol with formaldehyde (B43269) in the presence of a basic catalyst.[2]
Materials:
-
Khellol
-
Formaldehyde solution (40%)
-
Water
Procedure:
-
A mixture of khellol (1.0 g) and 40% formaldehyde solution (10 mL) in pyridine (10 mL) and water (5 mL) is heated on a steam bath for three hours.
-
The reaction mixture is then poured into water.
-
The resulting solid is collected by filtration, washed with water, and then crystallized from ethanol to yield this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound from khellol.
Biological Activity and Potential Signaling Pathways
Currently, there is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathways associated with this compound in the public domain. General searches for the pharmacological activities of furanocoumarins suggest potential for anti-inflammatory, antioxidant, and cytotoxic effects. However, dedicated studies on this compound are required to substantiate these possibilities.
Potential Areas for Investigation
Given the structural similarity of this compound to other bioactive furanocoumarins, future research could explore its potential in the following areas:
-
Cytotoxicity Assays: Evaluating the cytotoxic effects of this compound against various cancer cell lines using standard assays such as MTT, XTT, or neutral red uptake.
-
Anti-inflammatory Activity: Investigating the ability of this compound to modulate inflammatory pathways, for example, by measuring its effect on the production of nitric oxide (NO) in LPS-stimulated macrophages or its impact on the NF-κB signaling pathway.
-
Antioxidant Activity: Assessing the radical scavenging properties of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.
-
Enzyme Inhibition: Screening this compound against a panel of relevant enzymes to identify potential inhibitory activities.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: A potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Spectral Data
Publicly available spectral data for this compound is limited. PubChem provides references to 13C NMR and GC-MS data.[3] Researchers are encouraged to perform detailed spectroscopic analysis (1H NMR, 13C NMR, Mass Spectrometry, IR, and UV-Vis) to fully characterize synthesized or isolated this compound.
Table 3: Summary of Available Spectral Data for this compound
| Technique | Data Source | Key Information |
| ¹³C NMR | SpectraBase | Data available |
| GC-MS | NIST Mass Spectrometry Data Center | Data available |
Conclusion and Future Directions
This compound is a furanocoumarin with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its physicochemical properties and biological activities is currently lacking. This guide consolidates the available information and highlights the significant gaps in our knowledge. Future research should focus on:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.
-
Comprehensive Biological Evaluation: Systematic screening of this compound for cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts any identified biological effects.
-
Full Spectral Analysis: Complete characterization of this compound using a suite of modern spectroscopic techniques.
Addressing these areas will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.
References
A Technical Guide to Pimolin: A Novel Furanochromone from Pimpinella monoica
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pimolin, a novel dimeric furanochromone isolated from the seeds of Pimpinella monoica. Pimolin represents a unique structural class of natural products, formed through the dimerization of visnagin (B192663). This document details the isolation, structural elucidation, and spectroscopic properties of pimolin, presenting available data in a clear and accessible format. Methodologies for key experimental procedures are outlined to facilitate further research and development. At present, publicly available data on the specific biological activities and potential signaling pathways of pimolin is limited; this guide will be updated as new information emerges.
Introduction
Pimpinella monoica Dalzell, a plant endemic to India, is a known source of various bioactive secondary metabolites, including furanochromones.[1] Research into the chemical constituents of this plant led to the discovery of pimolin, a novel dimer of the well-known furanochromone, visnagin.[1] The structure of pimolin is characterized by a cyclobutane (B1203170) ring formed via a [2+2] cycloaddition between the furan (B31954) ring of one visnagin molecule and the pyrone ring of another.[1] This unique structural feature distinguishes pimolin and its oligomeric analogues, also found in P. monoica, as a new class of natural products.[2]
Physicochemical and Structural Data
The structural and physical properties of pimolin have been primarily determined through spectroscopic and crystallographic techniques. The key data is summarized below.
Table 1: Physicochemical and Structural Properties of Pimolin
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₀O₈ | [3] |
| Molecular Weight | 460.4 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | Not reported | |
| Solubility | Soluble in chloroform (B151607) | [1] |
Table 2: Crystallographic Data for Pimolin
| Parameter | Value | Reference |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
| a | 9.002 Å | [3] |
| b | 9.140 Å | [3] |
| c | 14.501 Å | [3] |
| α | 104.90° | [3] |
| β | 95.34° | [3] |
| γ | 113.83° | [3] |
Note: Detailed 1H and 13C NMR spectroscopic data and mass spectrometry fragmentation patterns are not fully detailed in the currently available literature. Further investigation of the primary research articles is required for this information.
Experimental Protocols
Isolation of Pimolin from Pimpinella monoica
The following is a generalized workflow for the isolation of pimolin based on available literature.
Caption: Generalized workflow for the isolation of pimolin.
Detailed Steps:
-
Plant Material: Dried and powdered seeds of Pimpinella monoica are used as the starting material.
-
Extraction: The powdered seeds are subjected to extraction with chloroform at room temperature.[1]
-
Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Monitoring: The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing pimolin.
-
Purification: Fractions containing pimolin are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.
Structural Elucidation
The structure of pimolin was elucidated using a combination of spectroscopic techniques.
Caption: Key techniques for the structural elucidation of pimolin.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY) and Long-Range Coupling (COLOC), were instrumental in establishing the connectivity of the atoms and the dimeric nature of the molecule.[1] These analyses revealed the [2+2] cycloaddition pattern between the furan and pyrone rings of two visnagin units.[1]
-
Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of pimolin, confirming its dimeric composition.[1]
-
Single-Crystal X-ray Crystallography: X-ray diffraction analysis of a single crystal of pimolin provided definitive proof of its three-dimensional structure and stereochemistry.[3]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activities of pimolin, including quantitative metrics such as IC₅₀ values. The biological potential of furanochromones, in general, is well-documented, with activities including antimicrobial, anti-inflammatory, and anticancer effects. Given that pimolin is a dimer of visnagin, which exhibits various pharmacological properties, it is plausible that pimolin may also possess significant bioactivity.
Further research is required to:
-
Evaluate the cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities of pimolin.
-
Determine the IC₅₀ values for any observed biological effects.
-
Investigate the underlying mechanisms of action and identify any associated cellular signaling pathways.
As this information becomes available, this section will be updated to provide a comprehensive overview of the pharmacological profile of pimolin.
Conclusion and Future Directions
Pimolin, a novel furanochromone dimer from Pimpinella monoica, represents an intriguing natural product with a unique chemical structure. While its isolation and structural characterization have been established, a significant gap exists in our understanding of its biological properties. Future research should focus on a thorough evaluation of its pharmacological activities to unlock its potential for drug discovery and development. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
The Biosynthesis of Ammiol in Ammi majus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammiol, a furanochromone found in Ammi majus, is a secondary metabolite of growing interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, postulating a detailed pathway based on the known biosynthesis of related furanochromones such as khellin (B1673630) and visnagin (B192663). We present a synthesis of the key enzymatic steps, from the initial formation of the chromone (B188151) core via the polyketide pathway to the final tailoring steps of hydroxylation and methylation that yield the this compound structure. This guide includes detailed, representative experimental protocols for the characterization of the enzymes involved and for the quantification of key metabolites. All quantitative data are summarized in structured tables, and the proposed biosynthetic pathway and experimental workflows are visualized using diagrams in the DOT language.
Introduction
Ammi majus L. (Bishop's Weed), a plant in the Apiaceae family, is a well-known source of various bioactive furanocoumarins and furanochromones.[1][2] Among these, this compound (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one) is a furanochromone with a distinct chemical structure suggesting a complex biosynthetic origin.[3][4] The biosynthesis of furanochromones in Ammi species is understood to be a hybrid pathway, integrating precursors from both the polyketide and the mevalonate (B85504) pathways.[5] While the biosynthesis of the related furanochromones khellin and visnagin in the sister species Ammi visnaga has been partially elucidated, the specific enzymatic steps leading to this compound in Ammi majus have not been fully characterized.[6][7]
This technical guide aims to provide a detailed, in-depth resource for researchers by proposing a complete hypothetical biosynthetic pathway for this compound. This pathway is constructed based on established biosynthetic logic for similar natural products and supported by evidence from studies on related compounds in Ammi and other species of the Apiaceae family. We provide detailed experimental protocols for the key enzymes and reactions discussed, summarize available quantitative data, and present diagrams to visualize the complex biochemical processes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Chromone Core: Synthesis of the initial chromone structure from primary metabolites.
-
Formation of the Furan (B31954) Ring: Addition of a prenyl group and subsequent cyclization to form the characteristic furan ring of furanochromones.
-
Tailoring of the Furanochromone Scaffold: A series of hydroxylation and methylation reactions to produce the final this compound molecule.
The proposed pathway is illustrated in the diagram below, followed by a detailed description of each enzymatic step.
Stage 1: Formation of the Chromone Core
-
Step 1: Noreugenin Formation The biosynthesis is initiated by a Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase. This enzyme catalyzes the iterative condensation of three molecules of malonyl-CoA to form the pentaketide intermediate, which then undergoes cyclization and aromatization to yield the chromone core, noreugenin .[5]
Stage 2: Formation of the Furan Ring
-
Step 2: Prenylation of Noreugenin A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of noreugenin. DMAPP is derived from the mevalonate or MEP pathway. The product of this reaction is peucenin .[5]
-
Step 3: Formation of the Dihydrofuran Ring Peucenin is then converted to visamminol through the action of a Peucenin Cyclase , which is a cytochrome P450-dependent monooxygenase (CYP450).[5] This enzyme catalyzes the oxidative cyclization of the prenyl group to form the dihydrofuran ring.
Stage 3: Tailoring of the Furanochromone Scaffold
-
Step 4: Methylation of Visamminol to Visnagin An O-Methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzes the methylation of the hydroxyl group at the C4 position of visamminol to produce visnagin .[5]
-
Step 5: Conversion of Visnagin to Khellin The conversion of visnagin to khellin is a two-step process likely catalyzed by a single or two distinct enzymes. First, a Visnagin 9-Hydroxylase , another CYP450 enzyme, hydroxylates visnagin at the C9 position. This is followed by a second methylation event at this new hydroxyl group, catalyzed by an O-Methyltransferase (OMT) , to yield khellin.[8]
-
Step 6: Hydroxylation of Khellin to Khellol The methyl group at the C7 position of khellin is hydroxylated to form a hydroxymethyl group, resulting in the formation of khellol . This reaction is likely catalyzed by a specific Khellin 7-Hydroxylase , which is presumed to be a CYP450 monooxygenase.[9]
-
Step 7: Final Methylation to this compound The final step in the proposed pathway is the methylation of the hydroxyl group at the C9 position of khellol, catalyzed by an O-Methyltransferase (OMT) , to produce This compound .
Quantitative Data
While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, data from related pathways and compounds in Ammi species provide valuable context.
Table 1: Concentration of Furanochromones in Ammi Species
| Compound | Plant Species | Tissue | Concentration | Reference |
| Khellin | Ammi visnaga | Fruits | 0.3 - 1.2% (dry weight) | [1] |
| Visnagin | Ammi visnaga | Fruits | 0.05 - 0.30% (dry weight) | [1] |
| This compound | Ammi visnaga | Fruits | Present, not quantified | [1][9] |
| Khellin | Ammi majus | Seeds and Flowers | Present, not quantified | [10] |
| Isopimpinellin | Ammi majus | Fruits | 404.14 mg/100 g (dry weight) | [11] |
| Xanthotoxin | Ammi majus | Fruits | 368.04 mg/100 g (dry weight) | [11] |
| Bergapten | Ammi majus | Fruits | 253.05 mg/100 g (dry weight) | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.
Heterologous Expression and Characterization of a Cytochrome P450 Enzyme (e.g., Khellin 7-Hydroxylase)
This protocol describes the functional expression of a candidate plant CYP450 gene in Saccharomyces cerevisiae (yeast), a commonly used system for characterizing these membrane-bound enzymes.[3][12][13]
Materials:
-
Ammi majus tissue (e.g., young leaves or fruits)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
High-fidelity DNA polymerase and primers for the candidate CYP450 gene
-
Yeast expression vector (e.g., pYES-DEST52) and corresponding competent E. coli for cloning
-
Saccharomyces cerevisiae strain suitable for P450 expression (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase)
-
Yeast transformation kit
-
Yeast growth media (SD-Ura, SGR-Ura)
-
Substrate (e.g., Khellin)
-
NADPH
-
Glass beads (0.5 mm)
-
Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)
-
Ultracentrifuge
-
HPLC and/or LC-MS system
Protocol:
-
Gene Cloning: a. Extract total RNA from Ammi majus tissue and synthesize first-strand cDNA. b. Amplify the full-length coding sequence of the candidate CYP450 gene using PCR with specific primers. c. Clone the PCR product into a yeast expression vector.
-
Yeast Transformation and Expression: a. Transform the expression construct into the WAT11 yeast strain. b. Select transformants on appropriate selective media. c. Inoculate a single colony into liquid media and grow to the mid-log phase. d. Induce protein expression by transferring cells to a galactose-containing medium.
-
Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in microsome extraction buffer. c. Lyse the cells by vortexing with glass beads. d. Centrifuge the lysate at low speed to remove cell debris. e. Pellet the microsomes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the microsomal pellet in a small volume of buffer.
-
Enzyme Assay: a. Set up the reaction mixture containing the isolated microsomes, substrate (khellin), and NADPH in a suitable buffer. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Product Analysis: a. Extract the product with the organic solvent. b. Analyze the extract by HPLC or LC-MS to identify and quantify the product (khellol).
Characterization of an O-Methyltransferase (OMT)
This protocol outlines the in vitro assay for a candidate OMT, which may be involved in the final steps of this compound biosynthesis.[14][15]
Materials:
-
Purified recombinant OMT enzyme (expressed in E. coli)
-
Substrate (e.g., Khellol)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
HPLC and/or LC-MS system
Protocol:
-
Enzyme Expression and Purification: a. Clone the candidate OMT gene into an E. coli expression vector (e.g., pET vector with a His-tag). b. Express the protein in a suitable E. coli strain (e.g., BL21(DE3)). c. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: a. The standard reaction mixture consists of the purified enzyme, the substrate (khellol), and SAM in the reaction buffer.[14] b. Incubate the mixture at an optimal temperature (e.g., 37°C) for a specific time.[15] c. Terminate the reaction by adding methanol.[14]
-
Product Analysis: a. Centrifuge the reaction mixture to precipitate the protein. b. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.
Signaling Pathways and Regulation
The biosynthesis of furanocoumarins and furanochromones in Ammi majus is known to be inducible by various stress factors, such as fungal elicitors. This suggests a complex regulatory network that controls the expression of the biosynthetic genes. While a detailed signaling pathway for this compound biosynthesis has not been elucidated, a general model can be proposed based on plant defense responses.
Conclusion
The biosynthesis of this compound in Ammi majus is a complex process involving multiple enzymatic steps and drawing from different primary metabolic pathways. While the complete pathway has not been experimentally verified, the proposed route, based on the biosynthesis of related furanochromones, provides a robust framework for future research. The identification and characterization of the specific pentaketide chromone synthase, prenyltransferase, cytochrome P450 monooxygenases, and O-methyltransferases from Ammi majus will be crucial for a definitive understanding of this compound formation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for the biotechnological production of this compound and its derivatives for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Visnagin: biosynthesis and isolation from Ammi visnagi suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visnagin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Khellin - Wikipedia [en.wikipedia.org]
- 9. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maxapress.com [maxapress.com]
Natural Sources of Ammiol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Ammiol and its key derivatives, focusing on quantitative data, detailed experimental protocols for extraction and analysis, and the underlying signaling pathways associated with their pharmacological activity. The primary natural source for these compounds is Ammi visnaga (L.) Lam., a plant historically used in traditional medicine for various ailments, including renal colic and coronary insufficiency.
Primary Natural Sources and Key Derivatives
This compound is a naturally occurring furanochromone found predominantly in the fruits of Ammi visnaga, commonly known as khella or toothpick weed.[1][2][3] While this compound itself is a minor constituent, A. visnaga is a rich source of its structurally related and more abundant derivatives, khellin (B1673630) and visnagin (B192663), which are considered the plant's major active principles.[1] These compounds are responsible for the plant's well-documented smooth muscle relaxant and vasodilatory effects.[4]
Other plants where this compound has been reported include Ammi majus and Actaea simplex, though they are less common sources.[5] The primary derivatives of interest alongside this compound found in A. visnaga include:
-
Khellin: A potent vasodilator and bronchodilator.
-
Visnagin: Another major furanochromone with similar vasodilatory properties.
-
Khellinol, Visamminol, and Khellol: Other related γ-pyrones present in the plant.[1]
Quantitative Data
The concentration of this compound in Ammi visnaga is not widely reported in the literature, reflecting its status as a minor component. However, extensive quantitative analysis has been performed on its major derivatives, khellin and visnagin. The yields can vary depending on the plant part, geographical origin, and the extraction method employed.
Below is a summary of quantitative data from various studies.
| Plant Material | Extraction Method | Analytical Method | Compound | Concentration / Yield | Reference |
| Ammi visnaga Fruits | Aqueous Extract | HPLC | Khellin | 2.88% (w/w of extract) | [6] |
| Ammi visnaga Fruits | Aqueous Extract | HPLC | Visnagin | 1.72% (w/w of extract) | [6] |
| Ammi visnaga Plant | Not Specified | Not Specified | Khellin | 0.3 - 1.2% (w/w) | [4] |
| Ammi visnaga Plant | Not Specified | Not Specified | Visnagin | 0.05 - 0.30% (w/w) | [4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound and its derivatives from Ammi visnaga fruits.
Protocol 1: General Solvent Extraction for Crude Furanochromones
This protocol describes a standard laboratory procedure for obtaining a crude extract enriched with this compound, khellin, and visnagin.
Objective: To extract a mixture of furanochromones from Ammi visnaga seeds.
Materials and Equipment:
-
Dried, powdered Ammi visnaga fruits
-
Methanol (B129727) (reagent grade)
-
Soxhlet apparatus or large conical flask for maceration
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Vacuum oven
Procedure:
-
Preparation of Plant Material: Grind dried Ammi visnaga fruits into a fine powder (approx. 40-60 mesh) to maximize the surface area for solvent penetration.
-
Extraction (choose one method):
-
Soxhlet Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and extract with 500 mL of methanol in a Soxhlet apparatus. Continue the extraction for 6-8 hours, or until the solvent running through the siphon tube is colorless.
-
Maceration: Suspend 100 g of the powdered plant material in 1 L of methanol in a sealed conical flask. Agitate the mixture at room temperature for 48-72 hours using a magnetic stirrer or orbital shaker.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant residue. Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature of 40-50°C under reduced pressure. This will yield a dark, viscous crude extract.
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to remove any residual solvent. The dried extract can be stored at 4°C for further purification and analysis.
Protocol 2: HPLC Method for Quantification of Khellin and Visnagin
This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of khellin and visnagin, which can be adapted for the analysis of this compound.[6]
Objective: To separate and quantify khellin and visnagin in a crude extract of Ammi visnaga.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a diode array detector (DAD) or UV detector.
-
Column: LiChrocart RP-select C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Tetrahydrofuran (THF)
-
Solvent C: Methanol
-
-
Gradient Elution Program:
-
0-20 min: 5-13% B with 5% C (constant), balanced with A.
-
20-52 min: 13-22% B and 5-7% C, balanced with A.
-
52-60 min: 22-5% B and 7-5% C, balanced with A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20-50 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of khellin and visnagin standards (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution to generate a six-point calibration curve (e.g., 0.05 - 1.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the crude extract (from Protocol 1) in methanol to a known concentration (e.g., 5-10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks for khellin and visnagin in the sample chromatogram by comparing their retention times with the standards. Calculate the concentration of each compound in the extract using the calibration curve generated from the peak areas of the standards.
Signaling Pathways and Mechanism of Action
The primary pharmacological effect of this compound's key derivatives, khellin and visnagin, is smooth muscle relaxation, particularly in the vascular and bronchial systems.[7][8] This effect is primarily mediated through the blockade of L-type voltage-gated calcium channels.[9][10]
Calcium Channel Blockade Pathway
The contraction of smooth muscle is a calcium-dependent process. The influx of extracellular calcium through L-type calcium channels increases the intracellular Ca²⁺ concentration. This calcium then binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between myosin and actin filaments and leading to muscle contraction.[11][12]
Khellin and visnagin act as calcium channel antagonists.[7][9] By blocking the L-type calcium channels, they inhibit the influx of Ca²⁺ into the smooth muscle cell. This leads to a cascade of inhibitory events:
-
Reduced intracellular Ca²⁺ concentration.
-
Decreased formation of the Ca²⁺-calmodulin complex.
-
Reduced activation of Myosin Light Chain Kinase (MLCK).
-
Decreased phosphorylation of the myosin light chain.
-
Inhibition of actin-myosin cross-bridge cycling, resulting in smooth muscle relaxation and vasodilation.[8]
Some evidence also suggests these compounds may weakly inhibit phosphodiesterase (PDE), which could contribute to relaxation by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[7][13]
Caption: Calcium channel blockade by this compound derivatives leading to smooth muscle relaxation.
Experimental Workflow Diagram
The following diagram outlines the logical workflow from plant material to purified compounds and analysis.
Caption: General workflow for the extraction and analysis of this compound and its derivatives.
References
- 1. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pakbs.org [pakbs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Khellin? [synapse.patsnap.com]
- 8. Relaxant actions of khellin on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The involvement of a Ca2+ channel blocking mode of action in the pharmacology of Ammi visnaga fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Isolation of Ammiol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of Ammiol, a naturally occurring furanocoumarin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. While this compound has been identified in several plant species, detailed research on its specific biological effects and mechanisms of action is still emerging. This guide, therefore, draws upon established methodologies for the isolation of related compounds and discusses potential biological activities based on the broader class of furanocoumarins.
Discovery and Natural Occurrence
This compound is a furanocoumarin that has been identified in several plant species, most notably from the Apiaceae family. Its presence has been reported in Ammi visnaga (Khella), a plant with a long history of use in traditional medicine for various ailments.[1] Other documented botanical sources of this compound include Ammi majus, Pimpinella monoica, and Actaea simplex. The discovery of this compound and other furanocoumarins has been driven by an interest in the phytochemical composition of these medicinal plants and their potential pharmacological activities.
Isolation and Purification of this compound
A specific, detailed protocol for the isolation of this compound has not been extensively published. However, based on established methods for the separation of furanocoumarins from Ammi visnaga, a robust and reproducible protocol can be proposed. The following methodology outlines a general procedure for the extraction and purification of this compound.
Experimental Protocol: Isolation and Purification
1. Plant Material and Extraction:
-
Plant Material: Dried and powdered fruits of Ammi visnaga are used as the starting material.
-
Extraction Solvent: Methanol (B129727) or ethanol (B145695) are effective solvents for the extraction of furanocoumarins.[1]
-
Extraction Procedure:
-
Macerate the powdered plant material in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.
-
Alternatively, employ Soxhlet extraction for a more exhaustive extraction process.
-
Filter the extract through a suitable filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Chromatographic Purification:
-
Column Chromatography:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound, as identified by TLC, are pooled and further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode.
-
The eluent is monitored with a UV detector at a wavelength suitable for furanocoumarins (e.g., 254 nm or 320 nm).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
-
3. Purity and Structural Elucidation:
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Data Presentation: Yield of Furanocoumarins from Ammi visnaga
| Compound | Extraction Method | Yield (% w/w of extract) | Reference |
| Khellin | Soxhlet (Methanol) | 0.3 - 1.2 | (Hammouda et al., 2005; WHO, 2007; Sellami et al., 2013; Hashim et al., 2014; Talaat, et al., 2014) |
| Visnagin | Soxhlet (Methanol) | Not specified | (Hammouda et al., 2005; WHO, 2007; Sellami et al., 2013; Hashim et al., 2014; Talaat, et al., 2014) |
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively investigated. However, based on the known pharmacological effects of other furanocoumarins isolated from Ammi visnaga and other plants, this compound may possess anti-inflammatory and anticancer properties.[2]
Potential Anti-inflammatory Activity
Furanocoumarins are known to modulate inflammatory pathways. A potential mechanism of action for this compound could involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound could potentially inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation.[6][7][8] It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory mediators. This compound might exert anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.
Potential Anticancer Activity
Many natural products, including furanocoumarins, have demonstrated anticancer properties. The potential anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction: Apoptosis is a tightly regulated process that eliminates unwanted or damaged cells. Key events in apoptosis include the activation of caspases, a family of cysteine proteases, and changes in the mitochondrial membrane potential. This compound could potentially induce apoptosis in cancer cells by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Experimental Protocols for Biological Assays
The following are detailed, representative protocols for assessing the potential anti-inflammatory and anticancer activities of this compound.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10][11][12][13]
-
Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vitro Anticancer Assay: Apoptosis Detection by Annexin V/PI Staining
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, or A549).
Protocol:
-
Seed the cancer cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][15][16][17]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: A generalized MAPK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory cytokines in vitro production are associated with Ala16Val superoxide dismutase gene polymorphism of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro secretion of proinflammatory cytokines by human amniochorion carrying hyper-responsive gene polymorphisms of tumour necrosis factor-alpha and interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and anti-oxidant properties of Melianodiol on DSS-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive guide to apoptosis detection [absin.net]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
Preliminary Insights into the Mechanism of Action of Ammiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ammiol, a naturally occurring furanochromone primarily isolated from the medicinal plant Ammi visnaga, represents a compound of emerging interest within the pharmaceutical sciences. While comprehensive research on the specific molecular mechanisms of this compound is still in a nascent stage, preliminary studies and the well-documented pharmacological activities of its botanical source provide a foundational framework for future investigation. This technical guide synthesizes the current understanding of this compound, focusing on its potential mechanisms of action as inferred from studies on Ammi visnaga extracts and related compounds. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of the existing, albeit limited, data, and to outline potential avenues for future research. We will explore its role in anti-inflammatory and cytotoxic pathways, supported by available quantitative data and detailed experimental methodologies.
Introduction
This compound is a benzopyrone derivative found in Ammi visnaga (L.), a plant with a long history of use in traditional medicine for various ailments, including renal colic, cardiovascular diseases, and inflammatory conditions.[1][2] While the pharmacological effects of Ammi visnaga have been largely attributed to its more abundant constituents, khellin (B1673630) and visnagin, this compound is also recognized as a significant bioactive component.[2][3][4] This guide provides a technical overview of the preliminary evidence regarding this compound's mechanism of action, drawing from studies on the whole plant extract and its class of chemical compounds.
Potential Mechanisms of Action
The primary areas of investigation for the bioactive compounds in Ammi visnaga, including this compound, have centered on their anti-inflammatory and cytotoxic properties.[1][5]
Anti-Inflammatory Activity
Extracts of Ammi visnaga, containing this compound, have demonstrated significant anti-inflammatory effects.[1] The proposed mechanism involves the modulation of key inflammatory signaling pathways. Research on the plant's extracts suggests a reduction in the expression and release of pro-inflammatory cytokines.[1][2]
A potential mechanism for the anti-inflammatory effects of Ammi visnaga constituents is the inhibition of transcription factors such as AP-1 and NF-κB, which are central regulators of the inflammatory response.[2]
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of NF-κB and AP-1 pathways by this compound.
Cytotoxic Activity
Preliminary evidence suggests that compounds within Ammi visnaga possess cytotoxic effects against certain cancer cell lines.[1][6] The proposed mechanisms for these effects include the induction of apoptosis and the generation of reactive oxygen species (ROS).[7]
Studies on methanolic extracts of Ammi visnaga roots and seeds have shown cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[6] This activity is associated with the upregulation of pro-apoptotic genes (caspase-3, -8, -9, and Bax) and the downregulation of anti-apoptotic genes (Bcl-xL and Bcl-2).[6]
Proposed Cytotoxic Mechanism of Action
Caption: Proposed apoptotic pathway induced by this compound.
Quantitative Data
Specific quantitative data for the bioactivity of isolated this compound is limited in the current literature. However, studies on extracts of Ammi visnaga provide valuable preliminary data.
| Activity | Cell Line | Extract | IC50 Value (µg/mL) | Reference |
| Cytotoxicity | MCF-7 | Root | 92.45 ± 2.14 | [6] |
| Cytotoxicity | MDA-MB-231 | Root | 75.43 ± 2.32 | [6] |
| Cytotoxicity | MCF-7 | Seed | 87.35 ± 2.44 | [6] |
| Cytotoxicity | MDA-MB-231 | Seed | 72.49 ± 1.36 | [6] |
Experimental Protocols
The following are generalized protocols based on methodologies used to study the effects of Ammi visnaga extracts, which can be adapted for the investigation of isolated this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Gene Expression Analysis (qPCR)
This protocol is used to quantify changes in the expression of target genes (e.g., caspases, Bax, Bcl-2) following treatment with a test compound.
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 48 hours.
-
RNA Extraction: Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Other Potential Pharmacological Activities
Beyond anti-inflammatory and cytotoxic effects, compounds from Ammi visnaga are known for other bioactivities that warrant investigation for this compound.
-
CYP Enzyme Inhibition: this compound, along with other constituents of Ammi visnaga, has been noted for its potential to inhibit cytochrome P450 (CYP) enzymes.[5] This could lead to significant drug-drug interactions and is a critical area for further study in drug development.[5]
-
Antifeedant Activity: In one study, this compound demonstrated a 33.1% inhibition of larval growth of the pest insect Spodoptera littoralis at a concentration of 1.2 mg.[8]
Conclusion and Future Directions
The preliminary data available for this compound, largely inferred from studies on its botanical source, Ammi visnaga, suggests that it is a promising candidate for further pharmacological investigation. Its potential roles in modulating inflammatory and apoptotic pathways are of particular interest.
To advance the understanding of this compound's mechanism of action, future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable studies on the pure compound.
-
In Vitro and In Vivo Studies: Comprehensive screening of isolated this compound to determine its specific biological activities and to elucidate its molecular targets.
-
Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by this compound to confirm the hypothesized mechanisms.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships.
This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and outlining a clear path for future research into the therapeutic potential of this compound.
References
- 1. jetir.org [jetir.org]
- 2. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visnadine for Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rcm.mums.ac.ir [rcm.mums.ac.ir]
- 6. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. repository.up.ac.za [repository.up.ac.za]
Pharmacological Potential of Bioactive Compounds from Ammi majus
Disclaimer: The term "Ammiol" did not yield specific results for a distinct chemical entity in the scientific literature. This technical guide assumes the user is referring to the pharmacologically active constituents of Ammi majus, a plant known for its rich composition of bioactive furanocoumarins, with a particular focus on Xanthotoxin, a well-studied compound isolated from this plant.
This document provides a comprehensive overview of the pharmacological potential of Xanthotoxin and other related compounds derived from Ammi majus. It is intended for researchers, scientists, and drug development professionals, detailing the current understanding of their biological activities, mechanisms of action, and experimental data.
Introduction
Ammi majus L., commonly known as Bishop's Weed, is a plant that has been utilized in traditional medicine for various ailments.[1] Its fruits are a rich source of furanocoumarins, a class of organic chemical compounds produced by a variety of plants. Among these, Xanthotoxin (also known as Methoxsalen) is a major component that has been the subject of extensive pharmacological investigation. This guide will focus on the anticancer and anti-inflammatory properties of Xanthotoxin, presenting key data and experimental methodologies.
Anticancer Potential
Xanthotoxin has demonstrated significant cytotoxic activity against various cancer cell lines, with a notable effect on liver cancer.[1] The primary mechanism appears to be the induction of apoptosis and the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.[1]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of Xanthotoxin and other relevant compounds against different cancer cell lines.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Xanthotoxin | HepG2 (Liver Cancer) | Cytotoxicity Assay | 6.9 ± 1.07 µg/mL | [1] |
| Ammi majus CH2Cl2 Fraction | HepG2 (Liver Cancer) | Cytotoxicity Assay | Most Potent Fraction | [1] |
| p-dodecylaminophenol | MCF-7 (Breast Cancer) | Cell Growth Assay | Potent Suppression | [2] |
| p-dodecylaminophenol | DU-145 (Prostate Cancer) | Cell Growth Assay | Potent Suppression | [2] |
| p-dodecylaminophenol | HL60 (Leukemia) | Cell Growth Assay | Potent Suppression | [2] |
Mechanism of Action: Apoptosis Induction
Treatment of HepG2 cells with Xanthotoxin has been shown to induce significant changes in the cell cycle, leading to apoptosis.[1] Specifically, there is an increase in the pre-G1 (apoptotic) and G2/M phases and a decrease in the S-phase.[1] Furthermore, Xanthotoxin treatment leads to a significant increase in Annexin-V positive cells, indicating progression through both early and late stages of apoptosis.[1]
Caption: Xanthotoxin's proposed anticancer mechanism of action.
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Xanthotoxin) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Cell Treatment: Treat HepG2 cells with the IC50 concentration of Xanthotoxin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Anti-inflammatory Potential
Essential oils derived from plants of the same family as Ammi majus (Apiaceae) and their constituents have shown promising anti-inflammatory activities.[3][4] The mechanisms often involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Quantitative Data for Anti-inflammatory Activity
The table below presents data on the anti-inflammatory effects of compounds structurally related to those found in Ammi species.
| Compound/Extract | Model | Assay | Inhibition/Effect | Reference |
| Ammoides verticillata EO | Carrageenan-induced paw edema (rats) | In vivo | 52.23% inhibition at 200 mg/kg | [3] |
| Ammoides verticillata EO | COX-2 Inhibition | In vitro | IC50 = 1.51 ± 0.20 µg/mL | [3] |
| Eugenol | TNF signaling | In vitro | Suppression | [4] |
| Trans-cinnamaldehyde | Carrageenan-induced paw edema (rats) | In vivo | Reduction at 10 mg/kg | [4] |
| Ammonium bituminosulfonate | 5-lipoxygenase | In vitro | Dose-dependent inhibition | [5] |
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of enzymes like COX-2 and iNOS, which are crucial for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively.[3] This is often mediated through the blockade of signaling pathways such as NF-κB.[3]
Caption: General anti-inflammatory mechanism of related bioactive compounds.
Experimental Protocols
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (control, standard drug, and test compound groups). Administer the test compound (e.g., essential oil extract) orally or intraperitoneally.
-
Induction of Edema: After one hour of dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.
Antimicrobial and Other Activities
Various essential oils and their components have demonstrated a broad spectrum of biological activities, including antimicrobial and antioxidant effects.[6][7][8][9][10][11] For instance, eugenol, a common component in many essential oils, exhibits antibacterial action against resistant Helicobacter pylori strains and also shows antibiofilm and anti-inflammatory properties.[7] Linalool has been shown to have antibiofilm activity against food spoilage bacteria.[12]
Toxicity Profile
While natural compounds are often perceived as safe, it is crucial to evaluate their toxicity. Chronic toxicity and carcinogenicity studies are essential to determine the safety profile of any potential therapeutic agent.[13] For instance, studies on D-mannitol and propyl gallate have been conducted to assess their long-term effects.[13] Acute and sub-chronic toxicity studies are necessary to determine parameters like the LD50 and to observe any potential organ-specific toxicity.[14] In vitro toxicological evaluations, including mutagenicity and genotoxicity assays, are also critical early steps in the safety assessment of bioactive compounds.[15]
Conclusion
The bioactive compounds derived from Ammi majus, particularly Xanthotoxin, exhibit significant pharmacological potential, most notably in the area of oncology. The well-defined mechanism involving apoptosis induction and topoisomerase II inhibition makes it a compelling candidate for further drug development. Additionally, the broader family of related plant-derived compounds shows promise in the management of inflammation. Future research should focus on optimizing the therapeutic efficacy, understanding the pharmacokinetic and pharmacodynamic profiles, and conducting comprehensive toxicity studies to ensure the safety of these natural products for clinical applications.
References
- 1. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Ammonium bituminosulfonate (Ichthyol). Anti-inflammatory effect and inhibition of the 5-lipoxygenase enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. No evidence of carcinogenicity of D-mannitol and propyl gallate in F344 rats or B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute and sub-chronic toxicity studies of honokiol microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro toxicological evaluation of essential oils and their main compounds used in active food packaging: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ammiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ammiol. These predictions are based on typical chemical shift ranges for the functional groups present in the this compound molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 6.20 - 6.40 | Doublet | Furan ring proton adjacent to oxygen. |
| H-4 | 7.60 - 7.80 | Doublet | Furan ring proton. |
| H-5 | 6.70 - 6.90 | Singlet | Proton on the pyranone ring. |
| -CH₂- | 4.60 - 4.80 | Singlet | Methylene protons of the hydroxymethyl group. |
| -OH | Variable | Broad Singlet | Hydroxyl proton; chemical shift is dependent on solvent and concentration. |
| 4-OCH₃ | 3.90 - 4.10 | Singlet | Methoxy (B1213986) group protons at position 4. |
| 9-OCH₃ | 4.10 - 4.30 | Singlet | Methoxy group protons at position 9. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 160 - 165 | Carbonyl carbon in the pyranone ring. |
| C-3 | 105 - 110 | Furan ring carbon. |
| C-4 | 145 - 150 | Furan ring carbon. |
| C-4a | 110 - 115 | Bridgehead carbon. |
| C-5 | 115 - 120 | Pyranone ring carbon. |
| C-5a | 148 - 152 | Bridgehead carbon. |
| C-6 | 130 - 135 | Carbon with hydroxymethyl group. |
| C-7 | 155 - 160 | Carbon with methoxy group. |
| C-8a | 100 - 105 | Bridgehead carbon. |
| C-9 | 150 - 155 | Carbon with methoxy group. |
| C-9a | 112 - 118 | Bridgehead carbon. |
| -CH₂OH | 60 - 65 | Carbon of the hydroxymethyl group. |
| 4-OCH₃ | 55 - 60 | Methoxy carbon at position 4. |
| 9-OCH₃ | 55 - 60 | Methoxy carbon at position 9. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₁₄H₁₂O₆ | |
| Molecular Weight | 276.24 g/mol | |
| Predicted [M+H]⁺ | 277.0658 | Protonated molecular ion. |
| Predicted [M+Na]⁺ | 299.0477 | Sodiated molecular ion. |
| Predicted [M-H]⁻ | 275.0504 | Deprotonated molecular ion. |
| Major Fragmentation Pathways | Loss of CH₃, OCH₃, CH₂O, CO | Expected fragmentation patterns for furanocoumarins. |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for furanocoumarins.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition :
-
Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[1]
-
For ¹H NMR :
-
Employ a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.[1]
-
Use a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]
-
-
Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[2]
-
-
Data Processing :
-
Process the acquired Free Induction Decay (FID) using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Mass Spectrometry Protocol
-
Sample Preparation :
-
Prepare a dilute solution of the purified this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography (UPLC) is recommended.[3][4]
-
-
Instrumentation and Data Acquisition :
-
Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple quadrupole or an Orbitrap is ideal.[5]
-
UPLC-MS Method :
-
Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]
-
A typical mobile phase would consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid in protonation.
-
-
Mass Spectrometer Settings :
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For MS/MS analysis, select the parent ion of this compound (m/z 277 in positive mode) for collision-induced dissociation (CID) to generate fragment ions.
-
-
-
Data Analysis :
-
Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments.
-
Compare the observed fragmentation pattern with theoretical fragmentation of the this compound structure to confirm its identity.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]
- 6. waters.com [waters.com]
Ammiol solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of Ammiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring furochromone found in the plant Ammi visnaga, a species with a long history in traditional medicine for treating various ailments. As a constituent of a medicinally important plant, understanding the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound. It is important to note that while this compound is frequently mentioned in phytochemical studies of Ammi visnaga, specific quantitative data on its solubility and stability are limited in publicly accessible literature. This guide, therefore, synthesizes the available qualitative information and presents a general framework for the experimental determination of these critical parameters.
Introduction to this compound
This compound is a furochromone, a class of organic chemical compounds produced by a variety of plants. It is one of the active constituents of Ammi visnaga, alongside other well-known compounds such as khellin (B1673630) and visnagin.[1][2][3][4] These compounds are known for their pharmacological activities, and extracts of the plant have been investigated for various therapeutic effects. The development of any natural compound into a pharmaceutical product necessitates a thorough understanding of its fundamental physicochemical properties, including solubility and stability, which directly impact its formulation, bioavailability, and shelf-life.
Solubility of this compound
Qualitative Solubility Profile:
One study noted that obtaining a solution of purified this compound proved to be challenging due to its "limited solubility". This suggests that this compound may be poorly soluble in common laboratory solvents. Conversely, a broader review of compounds from Ammi visnaga suggests that most of its constituents exhibit good solubility in aqueous liquids, though this is a general statement and may not specifically apply to this compound under all conditions.[5]
Based on its chemical structure as a furochromone, it can be inferred that this compound is likely to have low solubility in water and higher solubility in organic solvents. To enhance the solubility of similar carbonyl compounds for chemical reactions, co-solvents such as acetic acid, ethanol, or dioxane have been employed.[6]
Table 1: Summary of this compound Solubility Data (Qualitative)
| Solvent System | Solubility Description | Source |
| Not specified | Limited solubility | |
| Aqueous liquids | Generally good solubility for Ammi visnaga constituents | [5] |
Stability of this compound
Similar to solubility, specific quantitative stability data for this compound is scarce. Stability testing is crucial to understand how the compound degrades under various environmental conditions, which informs storage and formulation strategies.
Qualitative Stability Information:
A patent for a resin product containing a mixture of compounds, including this compound, mentions stability testing under hot and cold storage conditions.[7] However, the stability of the final product is described, not the intrinsic stability of this compound itself. The biosynthesis of furochromones, including this compound, involves degradation of other compounds, indicating that while it is a product of some reactions, it can also be subject to further transformation.[8][9]
Given its furochromone structure, this compound may be susceptible to degradation under conditions such as exposure to light (photodegradation), high temperatures, and extreme pH.
Table 2: Summary of this compound Stability Data (Qualitative)
| Condition | Stability Insight | Source |
| Cold/Hot Storage | Mentioned in the context of a mixed resin product | [7] |
Experimental Protocols for Determining Solubility and Stability
Due to the lack of specific reported protocols for this compound, this section outlines general methodologies that can be adapted for its characterization.
4.1. Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
4.2. Stability Testing Protocol (Forced Degradation Study)
Forced degradation studies are conducted to identify the degradation pathways and products of a drug substance.
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the solid compound or a solution to UV light.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products. Mass spectrometry can be used to characterize the structure of the degradation products.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a natural product like this compound.
Caption: Workflow for Physicochemical Characterization of this compound.
Conclusion
While this compound is a known constituent of the medicinally significant plant Ammi visnaga, there is a notable lack of specific quantitative data regarding its solubility and stability. The available qualitative information suggests that this compound may have limited aqueous solubility, a common characteristic for many natural products of its class. A systematic experimental evaluation using standardized protocols, such as the shake-flask method for solubility and forced degradation studies for stability, is necessary to fill this knowledge gap. Such data is indispensable for any future research and development aimed at harnessing the therapeutic potential of this compound. This guide provides a foundational understanding based on the current literature and outlines a clear path for the necessary experimental work.
References
- 1. Plant Extract-Based Fabrication of Silver Nanoparticles and Their Effective Role in Antibacterial, Anticancer, and Water Treatment Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rfppl.co.in [rfppl.co.in]
- 3. asric.africa [asric.africa]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. rcm.mums.ac.ir [rcm.mums.ac.ir]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. US11883454B2 - Enriched mineral pitch resin products and methods of manufacturing enriched mineral pitch resin products - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
Phytochemical Screening of Ammi visnaga for Ammiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical screening of Ammi visnaga (L.) Lam., with a specific focus on the furanochromone ammiol. Ammi visnaga, commonly known as khella, is a medicinal plant rich in a variety of bioactive compounds, including pyrones, coumarins, and flavonoids.[1][2] Among these, the furanochromones, particularly khellin (B1673630) and visnagin (B192663), are the most studied constituents.[3][4] this compound is another important γ-pyrone found in this plant, though it is present in smaller quantities.[5][6][7] This document outlines the methodologies for the extraction, isolation, and identification of this compound from Ammi visnaga and discusses its potential biological significance.
Quantitative Data on Furanochromones in Ammi visnaga
While specific quantitative data for this compound is not extensively available in the reviewed literature, the concentrations of the major and structurally related furanochromones, khellin and visnagin, have been well-documented. This data, presented in Table 1, can serve as a valuable reference for researchers expecting to quantify this compound, which is likely to be present in lower concentrations. The levels of these compounds can vary depending on the plant part, geographical origin, developmental stage, and the extraction method employed.[6]
| Plant Part | Extraction Method | Analytical Method | Khellin Content (% w/w) | Visnagin Content (% w/w) | Reference |
| Fruits | Not Specified | HPLC | 0.3 - 1.2 | 0.05 - 0.3 | [6] |
| Seeds | Methanol (B129727) | GC-MS | 28.39 | 25.61 | [8] |
| Seeds | Not Specified | HPLC | 3.04 | Not Reported | [9] |
Table 1: Quantitative Content of Major Furanochromones in Ammi visnaga
Experimental Protocols
This section details the key experimental procedures for the phytochemical screening of Ammi visnaga for this compound. These protocols are based on established methods for the analysis of furanochromones from this plant.
Protocol 1: Extraction of Crude Furanochromone Mixture
This protocol describes a general method for obtaining a crude extract from Ammi visnaga seeds, which is rich in furanochromones, including this compound.
Materials:
-
Dried Ammi visnaga seeds
-
Grinder or mill
-
Soxhlet apparatus
-
Methanol (analytical grade)
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Preparation of Plant Material: Grind the dried Ammi visnaga seeds into a fine powder to increase the surface area for efficient extraction.
-
Extraction:
-
Soxhlet Extraction: Place 100 g of the powdered seeds into a cellulose (B213188) thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 6-8 hours.[8]
-
Maceration: Alternatively, soak the powdered seeds in methanol at a 1:10 solid-to-solvent ratio (w/v) in a sealed container for 48-72 hours with intermittent shaking.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude methanolic extract.
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
This protocol outlines a method for the separation and purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude methanolic extract of Ammi visnaga
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column to create a packed column bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane) and load it onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the separated spots under a UV lamp. Compounds like this compound, khellin, and visnagin will have different Rf values.
-
Pooling and Concentration: Pool the fractions containing the purified this compound (identified by comparing with a standard if available, or by further spectroscopic analysis) and concentrate them using a rotary evaporator to obtain the isolated compound.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method that can be adapted for the quantitative analysis of this compound in Ammi visnaga extracts.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (B95107) (THF) (HPLC grade)
-
This compound standard (if available)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude or purified extract in methanol, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water, methanol, and tetrahydrofuran is commonly used. For instance, a mobile phase of water:methanol:tetrahydrofuran (50:45:5, v/v/v) has been reported for the separation of related furanochromones.[1][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the eluate at a suitable wavelength for this compound (e.g., 245 nm, which is used for khellin and visnagin).[1][10]
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical screening of Ammi visnaga for this compound.
Hypothetical Signaling Pathway for this compound
While the specific signaling pathway for this compound has not been fully elucidated, many furanochromones from Ammi visnaga are known to possess smooth muscle relaxant and anti-inflammatory properties. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert a vasodilatory effect, a known action of related compounds like khellin. This is a proposed pathway based on the general understanding of smooth muscle relaxation.
References
- 1. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition and Antioxidant Activity of Ammi visnaga L. Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid separation and quantitative determination of khellin and visnagin in Ammi visnaga (L.) Lam. fruits by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pakbs.org [pakbs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction
The Apiaceae family, commonly known as the carrot or parsley family, is a rich source of bioactive secondary metabolites, among which furanocoumarins are of significant interest to the scientific community. These compounds are characterized by a furan (B31954) ring fused with a coumarin (B35378) skeleton and are broadly classified into linear and angular types based on the position of the furan ring. While "ammiol" is often associated with this family, it is important to note that it is a furanochromone, a class of compounds structurally distinct from furanocoumarins, and is predominantly found in Ammi visnaga. In contrast, Ammi majus and other Apiaceae species are abundant in true furanocoumarins such as xanthotoxin (methoxsalen), bergapten, and imperatorin.[1] This technical guide provides an in-depth exploration of the biosynthesis, chemical diversity, and biological activities of prominent furanocoumarins found in the Apiaceae family, with a clear distinction from this compound. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Chemical Structures and Diversity
Furanocoumarins are structurally diverse, with the two main categories being linear and angular furanocoumarins. Linear furanocoumarins, such as psoralen, bergapten, and xanthotoxin, have the furan ring attached to the 6 and 7 positions of the coumarin nucleus. Angular furanocoumarins, like angelicin, have the furan ring fused to the 7 and 8 positions.[2] This structural variation significantly influences their biological activity.
Biosynthesis of Furanocoumarins
The biosynthesis of furanocoumarins in Apiaceae is a complex process that originates from the phenylpropanoid and mevalonate (B85504) pathways.[2] The key precursor is umbelliferone (B1683723) (7-hydroxycoumarin), which is synthesized from L-phenylalanine via the shikimate pathway.[2] Umbelliferone then undergoes prenylation at either the C6 or C8 position to form the respective precursors for linear and angular furanocoumarins.[2] A series of enzymatic reactions, including hydroxylations and O-methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, leads to the diverse array of furanocoumarins found in these plants.[3][4]
Quantitative Data of Furanocoumarins in Apiaceae
The concentration of furanocoumarins can vary significantly depending on the plant species, the part of the plant, and environmental conditions. The following tables summarize quantitative data from various studies.
Table 1: Furanocoumarin Content in Heracleum sosnowskyi Leaves [5]
| Compound | Type | Concentration (mg/g dry weight) |
| Angelicin | Angular | 2.3 |
| Bergapten | Linear | 3.14 |
| Methoxsalen (Xanthotoxin) | Linear | 0.76 |
| Psoralen | Linear | 0.15 |
Table 2: Furanocoumarin Content in Various Apiaceae Species [6][7]
| Plant Species | Plant Part | Furanocoumarin | Concentration (µg/g fresh weight) |
| Pastinaca sativa (Parsnip) | Root | Angelicin | up to 27.8 |
| Psoralen | 2.2 | ||
| Xanthotoxin | 7.1 | ||
| Bergapten | 4.5 | ||
| Isopimpinellin | 1.5 | ||
| Apium graveolens (Celery) | Stalk | Psoralen | 0.8 - 1.4 |
| Bergapten | 0.9 - 2.5 | ||
| Petroselinum crispum (Parsley) | Leaf | Bergapten | 1.9 - 15.6 |
Table 3: Furanocoumarin Content in Ammi majus Fruits [1]
| Compound | Type | Concentration (% of dry weight) |
| Xanthotoxin (Methoxsalen) | Linear | up to 1.15% |
| Bergapten | Linear | up to 1.88% |
| Imperatorin | Linear | up to 0.75% |
| Marmesin | Linear | 0.25% |
| Isoimperatorin | Linear | 0.01% |
| Heraclenin | Linear | 0.07% |
| Isopimpinellin | Linear | 0.01% |
Experimental Protocols
Extraction of Furanocoumarins from Plant Material (Microwave-Assisted Extraction)
This protocol is adapted from a method optimized for the extraction of furanocoumarins from Heracleum sosnowskyi leaves.
-
Objective: To efficiently extract furanocoumarins from plant tissue.
-
Materials:
-
Dried and ground plant material (e.g., leaves)
-
Hexane (B92381) (extraction solvent)
-
Microwave extraction system
-
Vials for extraction
-
Filter paper or syringe filter (0.45 µm)
-
-
Procedure:
-
Weigh 0.1 g of the dried plant material into a microwave extraction vial.
-
Add 2 mL of hexane to the vial.
-
Seal the vial and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 70°C
-
Time: 10 minutes
-
Solvent-to-solid ratio: 20:1 (v/w)
-
-
After extraction, allow the vial to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
The resulting extract is ready for analysis or further purification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. web.vscht.cz [web.vscht.cz]
biological activity of Ammi genus extracts
An In-depth Technical Guide on the Biological Activity of Ammi Genus Extracts
Introduction
The genus Ammi, belonging to the Apiaceae family, comprises two medicinally significant species: Ammi majus L. and Ammi visnaga (L.) Lam. Historically, these plants have been integral to traditional medicine systems, particularly in Egypt and surrounding regions, for treating a variety of ailments. A. majus has been traditionally used for skin conditions like vitiligo and psoriasis, while A. visnaga is known for its use as a muscle relaxant to alleviate renal colic and mild anginal symptoms.[1][2] Modern scientific investigation has sought to validate these traditional uses and explore a broader range of pharmacological activities.
This technical guide provides a comprehensive overview of the biological activities of Ammi genus extracts, focusing on their phytochemical constituents, pharmacological effects, and underlying mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these plants. The guide synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of the subject.
Phytochemical Composition
The diverse biological activities of Ammi extracts are attributed to a rich array of secondary metabolites. The primary classes of bioactive compounds identified in A. majus and A. visnaga are furanocoumarins, γ-pyrones (furanochromones), flavonoids, and essential oils.
-
Ammi majus is particularly rich in linear furanocoumarins , including xanthotoxin (methoxsalen), imperatorin, and bergapten.[3] These compounds are renowned for their photosensitizing properties, which are harnessed in PUVA (psoralen + UVA) therapy for skin disorders.[4]
-
Ammi visnaga is characterized by its high content of γ-pyrones , principally khellin (B1673630) and visnagin .[1][3] These compounds are largely responsible for the plant's potent smooth muscle relaxant and vasodilatory effects.[1][5] Additionally, A. visnaga contains flavonoids, which contribute to its antioxidant properties, and essential oils with antimicrobial effects.[1][6]
Biological and Pharmacological Activities
Extracts from the Ammi genus exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects.
Antioxidant Activity
Both A. majus and A. visnaga have demonstrated significant antioxidant potential, attributed primarily to their phenolic and flavonoid content.[1][7] These compounds can neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions.[8]
Table 1: Quantitative Antioxidant Activity of Ammi Genus Extracts
| Species | Plant Part & Extract Type | Assay | Result (IC50 / EC50 in µg/mL) | Reference |
| Ammi majus | Seeds, Aqueous (Maceration) | DPPH | IC50 = 179.68 ± 0.47 | [2][9] |
| Ammi majus | Seeds, Aqueous (Maceration) | FRAP | EC50 = 367.03 ± 0.12 | [2][9] |
| Ammi majus | Seeds, Chloroform | DPPH | Highest activity among tested extracts | [10] |
| Ammi majus | Seeds, Ethyl Acetate | DPPH | Lowest IC50 among tested extracts | [10] |
| Ammi visnaga | Roots, Methanol (B129727) | DPPH | IC50 = 193.46 ± 17.13 | [11] |
| Ammi visnaga | Seeds, Methanol | DPPH | IC50 = 227.19 ± 1.48 | [11] |
Antimicrobial Activity
Extracts from Ammi species have shown broad-spectrum activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][12] The furanocoumarins in A. majus and the essential oils in A. visnaga are major contributors to these antimicrobial effects.[1][4]
Table 2: Minimum Inhibitory Concentration (MIC) of Ammi Genus Extracts
| Species | Plant Part & Extract Type | Microorganism | MIC (µg/mL) | Reference |
| Ammi visnaga | Seeds, Methanol | S. epidermidis (MTCC 12228) | 3.81 ± 0.28 | [6][13] |
| Ammi visnaga | Seeds, Methanol | S. aureus | 3.81 ± 0.24 | [6][13] |
| Ammi visnaga | Roots, Methanol | S. epidermidis (MTCC 12228) | 7.81 ± 0.54 | [6][13] |
| Ammi visnaga | Roots, Methanol | S. aureus | 7.81 ± 1.74 | [6][13] |
| Ammi visnaga | Seeds, Methanol | P. aeruginosa (MTCC 27853) | 62.5 ± 3.53 | [6][13] |
| Ammi majus | Leaves, Various Extracts | S. aureus, E. coli, H. influenzae, Proteus spp. | Zone of Inhibition: 0-20 mm | [14][15] |
Cytotoxic and Anticancer Activity
Several studies have highlighted the cytotoxic potential of Ammi extracts against various cancer cell lines.[7] The methanol extracts of A. visnaga roots and seeds, for instance, have demonstrated cytotoxicity against breast cancer cells.[11] This activity is linked to the modulation of key apoptotic genes.
Table 3: Cytotoxic Activity of Ammi Genus Extracts
| Species | Plant Part & Extract Type | Cell Line | Result (IC50 in µg/mL) | Reference |
| Ammi visnaga | Roots, Methanol | MCF-7 & MDA-MB-231 (Breast Cancer) | 92.45 ± 2.14 | [11] |
| Ammi visnaga | Seeds, Methanol | MCF-7 & MDA-MB-231 (Breast Cancer) | 75.43 ± 2.32 | [11] |
| Ammi majus | Seeds, Chloroform | Brine Shrimp (Artemia) | LC50 = 49.16 | [10] |
| Ammi majus | Seeds, Water | Brine Shrimp (Artemia) | LC50 = 652.38 | [10] |
| Ammi majus | Leaves, Methanol | Brine Shrimp (Artemia) | LC50 = 45.75 | [14] |
Other Pharmacological Effects
-
Anti-inflammatory: Ammi majus extracts have been shown to possess anti-inflammatory properties.[4]
-
Muscle Relaxant: A. visnaga extracts, particularly due to khellin and visnagin, are effective smooth muscle relaxants, justifying their use in treating renal colic and asthma.[1][5][12]
-
Cardiovascular Effects: The vasodilating properties of A. visnaga compounds can be beneficial in treating conditions like angina pectoris.[1][5]
-
Antidiabetic: Some studies suggest that extracts from this genus may have antidiabetic activity.[7]
Mechanisms of Action & Signaling Pathways
The anticancer activity of Ammi visnaga extracts against breast cancer cells involves the modulation of apoptosis-related gene expression. The extracts have been observed to upregulate the expression of pro-apoptotic genes like Bax and caspases while simultaneously downregulating anti-apoptotic genes such as Bcl-2 and Bcl-xL.[11] This dual action shifts the cellular balance towards apoptosis, leading to the programmed death of cancer cells.
Experimental Protocols & Workflows
This section details the methodologies for key experiments cited in the evaluation of Ammi extracts.
Phytochemical Screening
Phytochemical analysis is performed to identify the major classes of chemical constituents in the plant extracts.
Workflow for Phytochemical Screening:
Protocol for Total Phenolic Content (Folin-Ciocalteu Method): [16]
-
Prepare a plant extract solution.
-
Mix the extract with Folin-Ciocalteu reagent.
-
Add a sodium carbonate solution to the mixture and incubate.
-
Measure the absorbance of the resulting blue color spectrophotometrically (typically around 760 nm).
-
Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with gallic acid.
Protocol for Flavonoid Detection (Shinoda Test): [17]
-
Dissolve the crude extract in a suitable solvent.
-
Add a few pieces of magnesium ribbon.
-
Add concentrated hydrochloric acid dropwise.
-
The appearance of a pink, magenta, or red color indicates the presence of flavonoids.
Antioxidant Activity Assays
These assays measure the ability of the extracts to scavenge free radicals.
Workflow for DPPH/ABTS Antioxidant Assays:
Protocol for DPPH Radical Scavenging Assay: [18][19]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the plant extract.
-
Add a small volume of each extract dilution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
Protocol for ABTS Radical Cation Scavenging Assay: [18][20]
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.
-
Mix a small volume of the plant extract with the diluted ABTS•+ solution.
-
Incubate for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the scavenging activity relative to a standard antioxidant like Trolox.
Antimicrobial Susceptibility Testing
These methods determine the concentration of an extract required to inhibit or kill microbial growth.
Protocol for Broth Microdilution (MIC Determination): [21][22][23]
-
Prepare a two-fold serial dilution of the plant extract in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of ~5 x 10^5 CFU/mL).
-
Inoculate each well of the plate with the microbial suspension. Include positive (microbe, no extract) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the extract that results in no visible growth (turbidity).[23]
Protocol for Minimum Bactericidal Concentration (MBC) Determination: [23][24]
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an agar (B569324) plate that does not contain the extract.
-
Incubate the agar plates under appropriate conditions.
-
The MBC is the lowest concentration of the extract that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[24]
Conclusion and Future Directions
The scientific literature robustly supports the diverse biological activities of extracts from the Ammi genus. A. majus and A. visnaga are rich sources of bioactive furanocoumarins and γ-pyrones, respectively, which confer significant antioxidant, antimicrobial, and cytotoxic properties. The data presented in this guide highlight their potential for development into novel therapeutic agents for a range of diseases, from microbial infections to cancer.
Future research should focus on several key areas:
-
Bioassay-Guided Fractionation: To isolate and identify the specific compounds responsible for each biological activity.
-
In Vivo Studies: To validate the in vitro findings in animal models and assess the safety, efficacy, and pharmacokinetic profiles of the extracts and their isolated compounds.
-
Mechanistic Elucidation: To further investigate the molecular targets and signaling pathways modulated by these natural products.
-
Synergistic Effects: To explore potential synergistic interactions between compounds within the extracts or in combination with conventional drugs.
Continued investigation into the Ammi genus holds considerable promise for the discovery and development of new, plant-derived pharmaceuticals.
References
- 1. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. crms.mubabol.ac.ir [crms.mubabol.ac.ir]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. You are being redirected... [scholars.direct]
- 8. Pharmaceutical Insights Into Ammi and Parsley: Evaluating Antioxidant Activity, Total Phenolic Content, and Kidney Stone Disintegration Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]
- 18. 2.8. Antioxidant activities [bio-protocol.org]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. mdpi.com [mdpi.com]
- 21. protocols.io [protocols.io]
- 22. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. emerypharma.com [emerypharma.com]
The Etnopharmacological Compendium of Ammi visnaga: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Properties
Abstract
Ammi visnaga (L.) Lam., commonly known as khella or toothpick weed, boasts a rich history of traditional medicinal use, particularly in ancient Egyptian and Middle Eastern cultures.[1][2] This technical guide provides an in-depth review of the ethnopharmacological applications of A. visnaga, with a primary focus on its utilization for renal colic, nephrolithiasis, angina pectoris, and asthma.[2][3][4] The document delves into the pharmacological activities of its principal bioactive constituents, the furanochromones khellin (B1673630) and visnagin (B192663).[4] Detailed experimental protocols for extraction, in vivo and in vitro studies, and quantitative analysis are provided for researchers, scientists, and drug development professionals. Furthermore, this guide presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of the mechanisms of action and scientific investigation of this potent medicinal plant.
Introduction
Ammi visnaga, a member of the Apiaceae family, has been a cornerstone of traditional medicine for centuries.[4] Historical records, including the ancient Egyptian Ebers Papyrus, document its use for a variety of ailments.[1] The primary medicinal value of the plant is attributed to the fruits, which contain a significant concentration of furanochromones, most notably khellin and visnagin.[4] These compounds are recognized for their potent smooth muscle relaxant and vasodilatory properties, which form the basis of the plant's traditional applications.[4][5] This guide aims to bridge the gap between the traditional knowledge and modern scientific investigation of Ammi visnaga, providing a comprehensive resource for the scientific community.
Traditional Medicinal Uses
The traditional applications of Ammi visnaga are widespread, with a consistent theme of treating conditions related to smooth muscle constriction. The most prominent uses include:
-
Renal Colic and Kidney Stones (Nephrolithiasis): Decoctions of the fruits have been traditionally used to alleviate the pain associated with the passage of kidney stones and to aid in their expulsion.[3][6] This effect is largely attributed to the diuretic and smooth muscle relaxant properties of its active compounds, which help to dilate the ureter.[4][7]
-
Angina Pectoris and Cardiovascular Conditions: Ammi visnaga has been employed as a remedy for chest pain associated with angina.[2][8] Its vasodilatory effects on coronary arteries, which improve blood flow to the heart muscle, are the basis for this traditional application.[4]
-
Asthma and Respiratory Ailments: The plant has a long history of use in treating asthma and other respiratory conditions characterized by bronchospasm.[9][10] The bronchodilatory action of its constituents helps to open the airways and ease breathing.[9][10]
-
Other Uses: Traditional medicine also documents the use of Ammi visnaga for conditions such as vitiligo, psoriasis, and gastrointestinal cramps.[2][11]
Quantitative Data on Pharmacological Activity
The following tables summarize the quantitative data from various studies investigating the efficacy of Ammi visnaga extracts and its purified compounds.
Table 1: In Vivo Efficacy of Ammi visnaga in Animal Models of Nephrolithiasis
| Treatment | Animal Model | Dosage | Duration | Key Findings | Reference |
| Ammi visnaga Aqueous Extract | Ethylene (B1197577) glycol-induced hyperoxaluria in rats | 125, 250, 500 mg/kg (oral) | 14 days | Significantly reduced calcium oxalate (B1200264) crystal deposition; increased urinary citrate (B86180) and decreased urinary oxalate. | [3][12] |
| Ammi visnaga Seed Extract | Glycolic acid-induced nephrolithiasis in rats | 500 mg/kg (oral) | 4 weeks | Highly reduced incidence of nephrolithiasis (calcium oxalate deposition). | [7] |
| Khellin | Ethylene glycol-induced hyperoxaluria in rats | Not specified | 14 days | Significantly reduced the incidence of calcium oxalate deposition. | [12] |
| Visnagin | Ethylene glycol-induced hyperoxaluria in rats | Not specified | 14 days | Significantly reduced the incidence of calcium oxalate deposition. | [12] |
Table 2: In Vitro Efficacy of Ammi visnaga in Renal Cell Protection
| Treatment | Cell Line | Oxalate/Crystal Concentration | Key Findings | Reference |
| Ammi visnaga Aqueous Extract | LLC-PK1 and MDCK cells | 300 µM oxalate or 133 µg/cm² COM crystals | Significantly decreased LDH release, indicating prevention of cell damage. | [13] |
| Khellin | LLC-PK1 cells | 300 µM oxalate or 133 µg/cm² COM crystals | Significantly decreased LDH release. | [13] |
| Visnagin | LLC-PK1 cells | 300 µM oxalate or 133 µg/cm² COM crystals | Significantly decreased LDH release. | [13] |
Table 3: Quantitative Analysis of Khellin and Visnagin in Ammi visnaga Extracts
| Extraction Method | Analytical Method | Khellin Content | Visnagin Content | Reference |
| Aqueous Infusion | HPLC | 2.88 mg per 100 mg of extract | 1.72 mg per 100 mg of extract | [13] |
| Methanolic Extraction | HPLC | 3.04% w/v | Not specified | [14] |
| Hydroethanolic (60%) Extraction | HPLC | Highest yield compared to aqueous and ethyl acetate (B1210297) extracts | Highest yield compared to aqueous and ethyl acetate extracts | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Protocol 1: Aqueous Extraction of Ammi visnaga Fruits
This protocol is adapted from the traditional preparation of "khella tea" and is suitable for preliminary in vitro and in vivo studies.
-
Material Preparation: Grind dried Ammi visnaga fruits to a medium powder.
-
Infusion: For every 20g of powdered fruit material, add 200 mL of boiling water (90-100°C).
-
Steeping: Allow the mixture to steep for 5 minutes at room temperature.
-
Filtration: Filter the aqueous extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Quantification (Optional but Recommended): Analyze the extract for khellin and visnagin content using HPLC (see Protocol 4.4).
Protocol 2: Animal Model of Ethylene Glycol-Induced Nephrolithiasis
This protocol describes the induction of hyperoxaluria and calcium oxalate crystal deposition in rats to test the efficacy of Ammi visnaga preparations.[3][12]
-
Animals: Use male Sprague-Dawley or Wistar rats.
-
Induction of Hyperoxaluria: Administer 0.75% ethylene glycol and 1% ammonium (B1175870) chloride in the drinking water for the duration of the experiment (typically 14 to 28 days).[3][12]
-
Treatment Administration: Administer the Ammi visnaga extract or purified compounds orally via gavage daily at the desired dosages (e.g., 125, 250, 500 mg/kg).[3][12]
-
Urine Collection: House the rats in metabolic cages to collect 24-hour urine samples at specified time points for analysis of urinary parameters (e.g., oxalate, citrate, calcium, pH).
-
Histopathological Analysis: At the end of the study, sacrifice the animals and harvest the kidneys. Fix the kidneys in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize and score calcium oxalate crystal deposition.
Protocol 3: In Vitro Calcium Oxalate Crystallization Inhibition Assay
This turbidimetric assay is used to evaluate the effect of Ammi visnaga extracts on the nucleation and aggregation of calcium oxalate crystals.[16]
-
Reagent Preparation: Prepare solutions of calcium chloride and sodium oxalate in a buffer (e.g., Tris-HCl with NaCl, pH 7.4).
-
Assay Setup: In a 96-well plate or a cuvette, mix the calcium chloride solution with the Ammi visnaga extract at various concentrations.
-
Initiation of Crystallization: Add the sodium oxalate solution to initiate crystallization.
-
Turbidity Measurement: Measure the change in optical density (turbidity) at 620 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of nucleation and aggregation by comparing the turbidity slopes in the presence and absence of the extract. The inhibition percentages for nucleation and aggregation for Ammi visnaga have been reported as 73.25±0.81% and 59.44±3.3%, respectively.[16]
Protocol 4: HPLC Quantification of Khellin and Visnagin
This protocol outlines a validated method for the simultaneous quantification of khellin and visnagin in Ammi visnaga extracts.[13][17]
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol (B129727) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of methanol, water, and tetrahydrofuran (B95107) is commonly used. A typical gradient might be a mixture of water, methanol, and tetrahydrofuran (50:45:5, v/v/v).[15]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector at 330 nm.[13]
-
-
Standard Curve: Prepare a series of standard solutions of khellin and visnagin of known concentrations to generate a calibration curve.
-
Quantification: Inject the sample and standard solutions into the HPLC system. Determine the concentrations of khellin and visnagin in the sample by comparing their peak areas to the standard curve. The calibration curve for khellin is linear over a concentration range of 53.60 – 355.00 mg/l, and for visnagin, it is linear over a range of 245.40 – 1533.75 mg/l.[17]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Ammi visnaga are primarily mediated by the pharmacological activities of khellin and visnagin.
Khellin: Smooth Muscle Relaxation via Calcium Channel Blockade
Khellin's potent smooth muscle relaxant effect is crucial for its traditional uses in renal colic and asthma.[18] It is known to act as a calcium channel blocker.[18] By inhibiting the influx of extracellular calcium into smooth muscle cells, khellin prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.
Caption: Khellin's inhibitory action on calcium channels, leading to smooth muscle relaxation.
Visnagin: Vasodilation
Visnagin also contributes to the vasodilatory effects of Ammi visnaga. While its exact mechanism is still under investigation, it is believed to involve multiple pathways, potentially including effects on calcium channels and phosphodiesterase inhibition.
Experimental Workflow for Investigating Ammi visnaga
The following diagram illustrates a typical workflow for the scientific investigation of Ammi visnaga, from traditional knowledge to pharmacological validation.
Caption: A generalized workflow for the scientific validation of Ammi visnaga's traditional uses.
Conclusion
Ammi visnaga stands as a prime example of a traditional medicinal plant with scientifically validated therapeutic potential. The wealth of research on its active constituents, khellin and visnagin, provides a strong foundation for their development into modern therapeutic agents for conditions such as nephrolithiasis, asthma, and angina pectoris. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the clinical applications of this remarkable plant. Future research should focus on well-designed clinical trials to establish optimal dosages, safety profiles, and efficacy in human populations, paving the way for the integration of Ammi visnaga-derived treatments into mainstream medicine.
References
- 1. AMMI VISNAGA IN THE TREATMENT OF THE ANGINAL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Prevention of renal crystal deposition by an extract of Ammi visnaga L. and its constituents khellin and visnagin in hyperoxaluric rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Spontaneous stone passage: is it Ammi visnaga effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of oxalate nephrolithiasis with Ammi visnaga (AI-Khillah) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] AMMI VISNAGA IN THE TREATMENT OF THE ANGINAL SYNDROME* | Semantic Scholar [semanticscholar.org]
- 9. kuey.net [kuey.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Prevention of renal crystal deposition by an extract of Ammi visnaga L. and its constituents khellin and visnagin in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (Khellin and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants: Ammi visnaga and Punica granatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Relaxant actions of khellin on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ammiol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammiol is a naturally occurring furanochromone found in the medicinal plants Ammi visnaga (Khella) and Ammi majus (Bishop's Weed). These plants have a long history in traditional medicine for treating various ailments, including respiratory and cardiovascular conditions. This compound, along with other related furanochromones like khellin (B1673630) and visnagin, is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1] This document provides detailed protocols for the extraction and purification of this compound from plant materials, a summary of quantitative data from various extraction methods, and an overview of its potential biological signaling pathways.
Data Presentation: Quantitative Analysis of Furanochromone Extraction
While specific quantitative data for this compound are limited in the literature, the yields of the more abundant, structurally related furanochromones, khellin and visnagin, provide a valuable reference for optimizing this compound extraction. The following tables summarize the yields of these compounds from Ammi majus and Ammi visnaga using different extraction techniques.
Table 1: Yield of Khellin and Visnagin from Ammi visnaga using Supercritical Fluid Extraction (SFE)
| Parameter | Value | Khellin Yield (% w/w) | Visnagin Yield (% w/w) |
| Pressure | 200 bar | 29.4 | 9.014 |
| Temperature | 45 °C | ||
| Particle Size | 1.4 mm | ||
| Reference | [2] |
Table 2: Optimization of Khellin Extraction from Ammi majus Fruits using Ultrasound-Assisted Extraction (UAE)
| Parameter | Optimal Condition | Predicted Khellin Yield (% w/w) | Experimental Khellin Yield (% w/w) |
| Extraction Temperature | 63.84 °C | 6.21 | 6.86 |
| Extraction Time | 29.51 min | ||
| Solvent-to-Drug Ratio | 21.64 v/w | ||
| Solvent | Methanol (B129727) | ||
| Reference | [3][4] |
Table 3: Furanocoumarin Content from Ammi majus Fruits using Accelerated Solvent Extraction (ASE)
| Compound | Amount (mg/100 g dry wt.) | Percentage of Total Coumarin Fraction |
| Isopimpinellin | 404.14 | 24.56% |
| Xanthotoxin | 368.04 | 22.36% |
| Bergapten | 253.05 | 15.38% |
| Reference | [5] |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of furanochromones from Ammi species. Researchers should optimize these protocols for the specific isolation of this compound.
Protocol 1: General Solvent Extraction of Crude Furanochromone Mixture
This protocol describes a general method for obtaining a crude extract rich in furanochromones, including this compound, from Ammi visnaga or Ammi majus seeds.
1. Plant Material Preparation:
-
Obtain dried seeds of Ammi visnaga or Ammi majus.
-
Grind the seeds into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[6]
2. Extraction (Choose one of the following methods):
a) Soxhlet Extraction:
-
Place 100 g of the powdered seeds into a cellulose (B213188) thimble.
-
Extract the powder with 500 mL of methanol in a Soxhlet apparatus for 6-8 hours.[6] The process should continue until the solvent in the siphon tube becomes colorless.[7]
b) Maceration:
-
Soak 100 g of the powdered seeds in 1 L of methanol (1:10 w/v ratio) in a sealed container.
-
Keep the mixture at room temperature for 48-72 hours with occasional shaking.[6]
c) Ultrasound-Assisted Extraction (UAE):
-
Mix the powdered seeds with methanol at a solvent-to-drug ratio of approximately 22:1 (v/w).
-
Sonicate the mixture in an ultrasonic bath at a temperature of around 64°C for 30 minutes.[4]
d) Microwave-Assisted Extraction (MAE):
-
Place the powdered seeds in an extraction vessel with a suitable solvent like ethanol.
-
Irradiate the mixture with microwaves at a specific power and for a set duration (e.g., 100 W for 60 seconds), which needs to be optimized for this compound extraction.[8]
3. Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the extract.[6]
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.[6]
4. Drying:
-
Dry the crude extract completely in a vacuum oven to remove any residual solvent.[6]
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a method for the separation and purification of this compound from the crude furanochromone extract.
1. Column Preparation:
-
Prepare a silica (B1680970) gel slurry (60-120 mesh) in a non-polar solvent like n-hexane.
-
Pack the slurry into a glass column to create a stationary phase.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the prepared column.[6]
3. Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A suggested gradient could be from 100% n-hexane to a 50:50 mixture of n-hexane and ethyl acetate.[6]
4. Fraction Collection and Monitoring:
-
Collect the eluate in separate fractions.
-
Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp. This compound and other furanochromones will have distinct Rf values.[6]
5. Isolation of this compound:
-
Pool the fractions that contain a pure spot corresponding to this compound based on TLC analysis against a standard if available.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.[6]
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ameliolab.org [ameliolab.org]
- 4. Apoptosis signal regulating kinase-1 and NADPH oxidase mediate human amylin evoked redox stress and apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Honokiol induces cell cycle arrest and apoptosis via inhibiting class I histone deacetylases in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Ammiol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ammiol. This compound, a furanocoumarin, is a compound of interest for researchers in natural product chemistry and drug development. The described method is adapted from established protocols for structurally similar compounds, such as khellin (B1673630) and visnagin (B192663), which are also found in plants of the Ammi genus.[1][2][3][4][5] This protocol provides a reliable and accurate approach for the determination of this compound in various sample matrices.
Introduction
This compound is a naturally occurring furanocoumarin with potential pharmacological activities. Accurate quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[6][7] This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method optimized for this compound analysis. The method is based on the successful separation and quantification of related furanocoumarins like khellin and visnagin, ensuring a high probability of success for this compound quantification.[1][2][3][4][5]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for analogous compounds.[1][2][3][8]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (e.g., 75:25, v/v) or Acetonitrile and Water.[1][3] A gradient elution may be necessary for complex matrices. |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 245 nm or 330 nm[2][5][8] |
| Data Acquisition | Chromatography software for peak integration and analysis |
Chemicals and Reagents
-
This compound reference standard (purity >98%)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
Other reagents as required for sample preparation.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for plant material is provided below.
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract with a suitable solvent (e.g., 20 mL of methanol) using sonication or maceration for a specified time.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Method Validation Parameters (Hypothetical Data for this compound)
The following table summarizes the expected validation parameters for this method, based on typical values for similar furanocoumarin analyses.[1][4][9]
Table 2: Method Validation Summary
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time (RT) | Dependent on exact conditions, but should be consistent |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship of Method Development
Caption: Logical steps in developing the HPLC method for this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable means for the quantification of this compound. By adapting established methods for structurally related furanocoumarins, this protocol offers a high likelihood of success. The method is suitable for routine quality control and research applications involving the analysis of this compound in various sample matrices. Proper method validation should be performed in the user's laboratory to ensure data quality and reliability.
References
- 1. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved high-performance liquid chromatographic determination of khellin and visnagin in Ammi visnaga fruits and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed | Scilit [scilit.com]
Synthesizing Ammiol Derivatives for Enhanced Bioactivity: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ammiol derivatives and the subsequent screening for their biological activities. This compound, a naturally occurring furanocoumarin, serves as a promising scaffold for the development of novel therapeutic agents. The protocols outlined herein are based on established synthetic methodologies for structurally related furanocoumarins, such as khellin (B1673630) and visnagin (B192663), providing a robust framework for creating a diverse library of this compound derivatives for anticancer, anti-inflammatory, and antimicrobial screening.
Introduction
This compound (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one) is a key bioactive compound isolated from the medicinal plant Ammi visnaga. Its inherent pharmacological properties, coupled with a furanocoumarin core, make it an attractive starting point for medicinal chemistry campaigns. Derivatization of the this compound scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This document details the synthetic pathways to generate novel this compound analogs and the methodologies to evaluate their therapeutic potential.
Data Presentation: Bioactivity of Furanocoumarin Derivatives
The following tables summarize the bioactivity of various furanocoumarin derivatives, offering a comparative overview of their potential efficacy. While specific data for this compound derivatives are limited in the current literature, the data presented for structurally similar compounds, such as khellin and visnagin derivatives, provide valuable insights into the potential bioactivities of novel this compound analogs.
Table 1: Anticancer Activity of Furanocoumarin Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| KD-1 | Khellin-Pyrimidine | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |
| KD-2 | Khellin-Pyrimidine | HeLa (Cervical) | 21.5 | Doxorubicin | 1.2 |
| VD-1 | Visnagin-Chalcone | HepG2 (Liver) | 25.8 | Cisplatin | 5.6 |
| XAN-1 | Xanthotoxin | HepG2 (Liver) | 6.9 | Etoposide | Not Specified |
Table 2: Anti-inflammatory Activity of Furanocoumarin Derivatives
| Compound ID | Derivative Type | Assay | Inhibition (%) @ 20 mg/kg | Reference Compound | Inhibition (%) |
| KPD-1 | Khellin-Pyrimidine | Carrageenan-induced paw edema (1 hr) | 69.6 | Diclofenac Sodium | 45.0 |
| KPD-2 | Khellin-Pyrimidine | Carrageanen-induced paw edema (2 hr) | 72.0 | Diclofenac Sodium | 54.3 |
| VPD-1 | Visnagin-Pyrimidine | Carrageenan-induced paw edema (1 hr) | 66.5 | Diclofenac Sodium | 45.0 |
| VPD-2 | Visnagin-Pyrimidine | Carrageenan-induced paw edema (2 hr) | 68.0 | Diclofenac Sodium | 54.3 |
Table 3: Antimicrobial Activity of Natural Product Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| TDA-1 | Thiazole Amide | E. coli | 32 | Ciprofloxacin | 2 |
| TDA-2 | Thiazole Amide | S. aureus | 64 | Ciprofloxacin | 2 |
| CDA-1 | Cyclopropane Amide | C. albicans | 16 | Fluconazole | 2 |
| APA-1 | Aminophenol | S. aureus | 2-16 | Not Specified | Not Specified |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives and their subsequent bioactivity screening.
Protocol 1: Synthesis of this compound-Pyrimidine Derivatives
This protocol is adapted from the synthesis of khellin and visnagen pyrimidine (B1678525) derivatives and is expected to be applicable to this compound.[1][2]
Objective: To synthesize this compound-pyrimidine derivatives for bioactivity screening.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Methyl iodide
-
Secondary amines (e.g., piperidine (B6355638), morpholine)
-
Phosphorus oxychloride
-
Dioxane
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Condensation Reaction:
-
Dissolve this compound (1 equivalent) and 6-amino-2-thiouracil (1 equivalent) in DMF.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to yield the this compound-ylideneamino-thioxo-pyrimidin-one derivative.
-
-
Methylation:
-
Suspend the product from step 1 (1 equivalent) in a solution of sodium methoxide (B1231860) in methanol.
-
Add methyl iodide (1.1 equivalents) dropwise and stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
-
Amination:
-
Dissolve the methylated product (1 equivalent) in ethanol.
-
Add the desired secondary amine (e.g., piperidine or morpholine, 2 equivalents) and reflux for 8-10 hours.
-
Cool the reaction mixture and remove the solvent. Purify the product by crystallization or column chromatography.
-
-
Chlorination and Further Amination (optional for diversification):
Characterization: The structure of the synthesized derivatives should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Anticancer Activity Screening - MTT Assay
Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Protocol 3: Anti-inflammatory Activity Screening - Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., a known NF-κB inhibitor).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only group.
-
Determine the IC50 value for NO inhibition.
-
Protocol 4: Antimicrobial Activity Screening - Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Perform a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.
-
Also, prepare dilutions for the positive control antibiotics/antifungals.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Visualization of Pathways and Workflows
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Workflow: Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and screening of bioactive compounds.
Caption: Experimental Workflow for Bioactivity Screening.
References
Ammiol: In Vitro Cell Culture Applications for Cancer and Inflammation Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammiol is a naturally derived small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the fields of oncology and immunology. Preliminary in vitro studies suggest that this compound may exert potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects. These application notes provide a comprehensive overview of standard in vitro cell culture assays to characterize the biological activities of this compound. The included protocols are intended to serve as a guide for researchers investigating its mechanism of action.
Key Applications
-
Anti-Cancer Research: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines.
-
Anti-Inflammatory Research: Assessment of this compound's ability to modulate inflammatory pathways in cell-based models.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound.
Data Presentation
Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 25.5 ± 2.3 |
| A549 | Lung Cancer | 32.1 ± 3.1 |
| HCT116 | Colon Cancer | 18.9 ± 2.0 |
| Jurkat | Leukemia | 10.5 ± 1.2 |
IC50 values were determined using the MTT assay.
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 3.5 ± 0.5 | 1.2 ± 0.3 |
| This compound | 10 | 15.8 ± 1.9 | 4.3 ± 0.8 |
| This compound | 20 | 35.2 ± 3.1 | 10.7 ± 1.5 |
| This compound | 40 | 55.6 ± 4.5 | 22.1 ± 2.4 |
Apoptosis was assessed by Annexin V/Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment.
Table 3: Modulation of Key Signaling Proteins by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Protein Target | Treatment (this compound, 10 µM) | Fold Change in Expression (vs. LPS alone) |
| p-NF-κB p65 | This compound + LPS | 0.45 ± 0.08 |
| p-Akt | This compound + LPS | 0.62 ± 0.11 |
| iNOS | This compound + LPS | 0.38 ± 0.07 |
| COX-2 | This compound + LPS | 0.51 ± 0.09 |
Protein expression was quantified by Western blot analysis after 6 hours of co-treatment with LPS (1 µg/mL) and this compound.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of cell viability and the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[4]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2][4]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This protocol describes the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7][8][9][10]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.[7]
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour.[6][7]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[7]
Protein Expression Analysis: Western Blotting
This protocol details the analysis of protein expression levels in key signaling pathways modulated by this compound using Western blotting.[11][12][13][14][15]
Materials:
-
Cell lysates from this compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, p-Akt, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in ice-cold RIPA buffer.[15]
-
Determine protein concentration of the lysates.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[15]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is common in many cancers. This compound may exert its anti-cancer effects by inhibiting this pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[16] In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting NF-κB activation.
Conclusion
The protocols and data presented here provide a framework for the in vitro evaluation of this compound's biological activities. These assays are fundamental in the pre-clinical assessment of novel therapeutic compounds. Further investigation into the specific molecular interactions and downstream effects of this compound will be crucial in elucidating its full therapeutic potential.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay [protocols.io]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. biomol.com [biomol.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
Application Note: Ammiol as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammiol, a naturally occurring furanochromone, presents potential as a reference standard in chromatographic applications.[1][2] Its distinct chemical structure and UV absorbance characteristics suggest its suitability for quantification of structurally related compounds or as an internal standard in various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). This application note provides a comprehensive overview of this compound's properties, a proposed protocol for its use as an external standard in HPLC, and a discussion on its potential application as an internal standard.
Chemical and Physical Properties
This compound, with the IUPAC name 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one, is a compound with a molecular formula of C₁₄H₁₂O₆ and a molar mass of 276.24 g/mol .[1][2] Its structure features a fused furan (B31954) ring, a chromenone core, and methoxy (B1213986) and hydroxymethyl functional groups, which contribute to its polarity and spectroscopic properties.
Quantitative Data for this compound as a Chromatographic Standard
The following table summarizes the assumed and theoretical data for this compound when used as a chromatographic standard. Note: As of the date of this document, comprehensive experimental data on this compound's solubility and stability for chromatographic purposes is limited. The values presented are based on the general properties of furanochromones and common practices for chromatographic standards. Users are strongly advised to perform their own validation studies.
| Parameter | Assumed/Theoretical Value | Notes |
| Purity | >98% | Purity should be confirmed by a combination of techniques such as HPLC-UV, LC-MS, and NMR. |
| Solubility in Acetonitrile | ~1-5 mg/mL | Furanochromones often exhibit good solubility in polar aprotic solvents. |
| Solubility in Methanol (B129727) | ~2-10 mg/mL | Methanol is generally a good solvent for polar organic compounds. |
| Solubility in Water | <0.1 mg/mL | Expected to have low aqueous solubility due to the aromatic rings. |
| Stability (Solid, -20°C, dark) | >2 years | Should be stored in a freezer, protected from light and moisture. |
| Stability (In Solution, 4°C, dark) | ~1-2 weeks in Acetonitrile/Methanol | Solution stability should be periodically checked for degradation. |
| UV λmax | ~254 nm, ~300 nm | Typical absorbance maxima for furanochromone structures. The exact values should be determined experimentally. |
Experimental Protocols
Protocol 1: Quantification of a Hypothetical Analyte using this compound as an External Standard by Reversed-Phase HPLC
This protocol outlines the use of this compound as an external standard for the quantification of a hypothetical analyte with similar chromophoric properties.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Hypothetical analyte
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the analyte if different and this compound shows sufficient absorbance)
4. Standard and Sample Preparation:
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the hypothetical analyte in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Inject the working standards and the sample.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of the hypothetical analyte in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for analyte quantification using this compound as an external standard.
Protocol 2: Considerations for Using this compound as an Internal Standard
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and injection.
Key Considerations for this compound as an Internal Standard:
-
Structural Similarity: this compound would be most suitable as an internal standard for analytes with similar chemical structures (e.g., other furanocoumarins or chromones) to ensure similar extraction efficiency and chromatographic behavior.
-
Resolution: The chromatographic method must be optimized to achieve baseline resolution between the analyte peak and the this compound peak.
-
Purity: The this compound used as an internal standard must be of high purity and should not contain any impurities that co-elute with the analyte of interest.
-
Non-interference: this compound should not be naturally present in the samples being analyzed.
Procedure Outline:
-
Select an appropriate concentration for the this compound internal standard. This concentration should yield a peak with a good response and be well-resolved from other components in the chromatogram.
-
Add a fixed volume of the this compound IS solution to all samples and calibration standards at the beginning of the sample preparation process.
-
Prepare a series of calibration standards containing increasing concentrations of the analyte and a constant concentration of the this compound IS.
-
Analyze the samples and standards by HPLC.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a compound, quantified using this compound as a standard, might play a role. For instance, if this compound were used to quantify a plant-derived bioactive compound, this compound could potentially modulate cellular signaling pathways involved in inflammation or cell growth.
Caption: Hypothetical signaling pathway modulated by a quantified compound.
Conclusion
This compound shows promise as a potential reference standard in chromatography due to its defined chemical structure and UV-absorbing properties. The provided protocols and considerations offer a starting point for researchers to develop and validate their own analytical methods using this compound. It is imperative that users perform thorough validation to ensure the accuracy, precision, and reliability of their results, as comprehensive experimental data for this specific application is not yet widely available.
References
Application Notes and Protocols for Efficacy Studies of Ammiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of Ammiol, a compound with purported anti-inflammatory and analgesic properties. The following protocols are designed to systematically assess the biological activity of this compound, from initial in vitro screening to in vivo validation, providing the necessary data to support further development.
Introduction
This compound is a naturally derived compound found in plants such as Ammi majus and Ammi visnaga[1]. While its therapeutic potential has been suggested across a range of applications, including inflammation and pain, rigorous scientific validation is necessary to substantiate these claims[2]. This document outlines a phased experimental approach to characterize the anti-inflammatory and analgesic efficacy of this compound. The protocols described herein are standard methodologies used in drug discovery to assess novel chemical entities.
In Vitro Efficacy Studies
The initial phase of testing involves a battery of in vitro assays to determine the direct effects of this compound on key cellular and enzymatic processes involved in inflammation. These assays are crucial for establishing a preliminary pharmacological profile and for dose selection in subsequent in vivo studies.
2.1. Inhibition of Pro-inflammatory Mediators
A critical step in inflammation is the production of signaling molecules that orchestrate the inflammatory response. These assays will quantify the ability of this compound to inhibit the production of key pro-inflammatory mediators.
-
Protocol 2.1.1: Nitric Oxide (NO) Production in Macrophages
-
Objective: To determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measure the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
A standard anti-inflammatory drug, such as hydrocortisone, can be used as a positive control[3].
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
-
-
Protocol 2.1.2: Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Incubate purified COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence of various concentrations of this compound.
-
The basis of this assay is the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin (B15479496) G2 to prostaglandin H2[3].
-
Measure the absorbance of the oxidized TMPD spectrophotometrically to determine the enzyme activity[3].
-
Calculate the IC50 values for this compound against both COX-1 and COX-2.
-
-
2.2. Assessment of Cellular Inflammatory Processes
These assays will investigate the effect of this compound on cellular events that are fundamental to the inflammatory response.
-
Protocol 2.2.1: Inhibition of Protein Denaturation
-
Objective: To evaluate the ability of this compound to prevent protein denaturation, a process associated with inflammation.
-
Methodology:
-
Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin[4][5].
-
Add various concentrations of this compound to the reaction mixture.
-
Induce protein denaturation by heating the mixture at 70°C[5].
-
Measure the turbidity of the solution spectrophotometrically at 660 nm[5][6].
-
Diclofenac can be used as a reference standard[4].
-
Calculate the percentage of inhibition of protein denaturation.
-
-
-
Protocol 2.2.2: Red Blood Cell (RBC) Membrane Stabilization Assay
-
Objective: To assess the ability of this compound to stabilize cell membranes, which is indicative of anti-inflammatory activity.
-
Methodology:
-
Prepare a suspension of red blood cells.
-
Incubate the RBC suspension with various concentrations of this compound.
-
Induce hemolysis by either heat or a hypotonic solution.
-
Centrifuge the samples and measure the absorbance of the supernatant (containing released hemoglobin) at a specific wavelength.
-
Calculate the percentage of membrane stabilization. This method evaluates the protective effects of compounds on red blood cells and lysosomal membranes during inflammation[5].
-
-
2.3. Data Presentation for In Vitro Studies
The quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Endpoint | This compound (IC50 in µM) | Positive Control (IC50 in µM) |
| Nitric Oxide Production | Inhibition of NO | L-NAME | |
| COX-1 Inhibition | Enzyme Activity | Indomethacin | |
| COX-2 Inhibition | Enzyme Activity | Celecoxib | |
| Protein Denaturation | Inhibition of Denaturation | Diclofenac | |
| RBC Membrane Stabilization | % Protection | Aspirin |
In Vivo Efficacy Studies
Based on promising in vitro results, the next phase involves evaluating the efficacy of this compound in established animal models of inflammation and pain. These studies are essential for understanding the compound's activity in a complex biological system.
3.1. Models of Acute Inflammation
-
Protocol 3.1.1: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To assess the acute anti-inflammatory effect of this compound in a widely used model of localized inflammation.
-
Methodology:
-
Administer this compound orally or intraperitoneally to rodents (rats or mice) at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw to induce inflammation.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
Calculate the percentage of inhibition of edema for each dose of this compound. This model is a standard for evaluating acute inflammatory pain[7][8].
-
-
3.2. Models of Chronic Inflammation
-
Protocol 3.2.1: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rodents
-
Objective: To evaluate the efficacy of this compound in a model of chronic inflammatory pain, mimicking aspects of rheumatoid arthritis.
-
Methodology:
-
Induce arthritis by injecting CFA into the paw or tail base of rodents.
-
Begin daily administration of this compound at various doses after the onset of arthritis (typically around day 14).
-
Monitor paw volume, body weight, and arthritis score (a semi-quantitative measure of inflammation in multiple joints) over several weeks.
-
At the end of the study, collect blood for cytokine analysis and joint tissue for histological examination.
-
This model is useful for studying chronic pain mechanisms and evaluating anti-inflammatory drugs[9].
-
-
3.3. Models of Pain (Nociception)
-
Protocol 3.3.1: Acetic Acid-Induced Writhing Test in Mice
-
Objective: To assess the peripheral analgesic effect of this compound.
-
Methodology:
-
Administer this compound orally or intraperitoneally to mice at various doses.
-
After a pre-treatment period, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Count the number of writhes for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
A substance that inhibits writhing is considered to have an analgesic effect, likely through the inhibition of prostaglandin synthesis[10].
-
Calculate the percentage of inhibition of writhing for each dose.
-
-
-
Protocol 3.3.2: Hot Plate Test in Mice
-
Objective: To evaluate the central analgesic effect of this compound.
-
Methodology:
-
Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the mouse to show a pain response (e.g., licking its paws or jumping).
-
Administer this compound and measure the reaction time at various time points post-administration.
-
An increase in the latency time indicates a central analgesic effect[10]. A cut-off time should be established to prevent tissue damage.
-
-
3.4. Data Presentation for In Vivo Studies
Summarize the quantitative data from the in vivo experiments in well-structured tables.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of this compound
| Model | Species | Endpoint | This compound (Dose) | % Inhibition / Effect | Positive Control (Dose) |
| Carrageenan-Induced Paw Edema | Rat | Paw Volume | Indomethacin | ||
| CFA-Induced Arthritis | Rat | Arthritis Score | Methotrexate | ||
| Acetic Acid-Induced Writhing | Mouse | Number of Writhes | Aspirin | ||
| Hot Plate Test | Mouse | Reaction Latency | Morphine |
Visualization of Pathways and Workflows
4.1. Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action
The following diagram illustrates a potential mechanism of action for this compound, targeting key inflammatory signaling pathways.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
4.2. Experimental Workflow for In Vivo Efficacy Assessment
This diagram outlines the logical flow of the in vivo experimental design.
References
- 1. This compound | C14H12O6 | CID 621572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. metsearch.cardiffmet.ac.uk [metsearch.cardiffmet.ac.uk]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. pharmaron.com [pharmaron.com]
- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 10. In-Vivo Models for Management of Pain [scirp.org]
Application Notes and Protocols for In Vivo Research of Ammiol Delivery Systems
Introduction
Ammiol, a promising therapeutic agent, exhibits poor aqueous solubility, which presents a significant challenge for its in vivo delivery and bioavailability. To overcome this limitation, various drug delivery systems have been developed to enhance its solubility, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the preparation, characterization, and in vivo evaluation of this compound-loaded delivery systems, including liposomes, polymeric micelles, nanoparticles, and cyclodextrin (B1172386) complexes. These guidelines are intended for researchers, scientists, and drug development professionals working on advancing this compound from preclinical research to clinical applications.
Liposomal Delivery of this compound
Application Notes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic drug like this compound, it would be entrapped within the lipid bilayer. Stealth liposomes, which are surface-modified with polyethylene (B3416737) glycol (PEG), are particularly advantageous for in vivo applications as they can evade rapid clearance by the reticuloendothelial system (RES), prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Mean Particle Size | ~100 nm | [2][3] |
| Polydispersity Index (PDI) | < 0.2 | [2][3] |
| Encapsulation Efficiency | 51 ± 15% | [2][3] |
| Drug Loading Capacity | 15 ± 5 µg/µmol of lipid | [2] |
Experimental Protocol: Preparation of this compound-Loaded Stealth Liposomes
This protocol is based on the thin-film hydration method.[1]
Materials:
-
This compound
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, HSPC, Cholesterol, and DSPE-PEG(2000) in a 2:1 (v/v) chloroform:methanol solvent system in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60-65°C).
-
Dry the film under vacuum overnight to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.
-
To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to sonication and/or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1]
-
Remove unencapsulated this compound by centrifugation or dialysis.
Diagram of Liposome Preparation Workflow
Caption: Workflow for the preparation of this compound-loaded liposomes.
Polymeric Micelle-Based Delivery of this compound
Application Notes
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for poorly water-soluble drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment, preventing aggregation and opsonization.[4][5][6] pH-responsive micelles can be designed to release their payload in the acidic tumor microenvironment or within endosomes.[5][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Mean Particle Size | 160.1 nm | [5] |
| Drug Loading (DL) | 23.45% | [5] |
| Encapsulation Efficiency (EE) | 80.68% | [5] |
| In Vitro Drug Release at pH 5.0 (72h) | 98.74% | [5] |
Experimental Protocol: Preparation of this compound-Loaded Polymeric Micelles
This protocol utilizes a nanoprecipitation method.[4]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-b-p(HPMA-Bz))
-
Organic solvent (e.g., Acetone or Acetonitrile)
-
Deionized water
Procedure:
-
Dissolve this compound and the amphiphilic block copolymer in a water-miscible organic solvent.
-
Add the organic solution dropwise into deionized water under constant stirring.
-
The hydrophobic blocks and this compound will precipitate out of the solution and subsequently be encapsulated within the forming micelles.
-
Stir the solution at room temperature for several hours to allow for the evaporation of the organic solvent and the stabilization of the micelles.
-
Filter the micellar solution to remove any non-encapsulated drug precipitates.
-
The resulting this compound-loaded polymeric micelle solution can be concentrated if necessary.
Diagram of Polymeric Micelle Self-Assembly
Caption: Self-assembly of amphiphilic copolymers into a core-shell micelle.
Nanoparticle-Based Delivery of this compound
Application Notes
Nanoparticles offer a versatile platform for drug delivery, with their properties being tunable based on size, shape, and surface chemistry.[8] For in vivo applications, nanoparticles can be designed to accumulate in tumor tissues via the EPR effect.[4] Biodistribution studies are crucial to understand the fate of the nanoparticles and the encapsulated drug, with accumulation often observed in the liver, spleen, and stomach.[9] The surface charge of nanoparticles significantly influences their biodistribution.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Particle Size | 20-25 nm | [9] |
| Primary Accumulation Organs | Liver, Spleen, Stomach | [9] |
| Clearance Mechanism | Hepatobiliary Excretion | [9] |
Experimental Protocol: In Vivo Biodistribution Study of this compound-Loaded Nanoparticles
Materials:
-
This compound-loaded nanoparticles (labeled with a fluorescent dye or radioisotope)
-
Animal model (e.g., mice)
-
Anesthesia
-
Imaging system (e.g., IVIS for fluorescence, PET scanner for radiolabeling)
Procedure:
-
Administer the labeled this compound-loaded nanoparticles to the animal model via intravenous injection (e.g., tail vein).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging to track the distribution of the nanoparticles.
-
For a more quantitative assessment, sacrifice the animals at each time point and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Measure the fluorescence intensity or radioactivity in each organ.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Histological analysis of the organs can also be performed to assess any potential toxicity.[9]
Diagram of In Vivo Biodistribution Workflow
Caption: Experimental workflow for an in vivo nanoparticle biodistribution study.
Cyclodextrin Complexation of this compound
Application Notes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and stability.[10][11] The complexation efficiency can be very high, leading to a significant reduction in the free drug concentration.[12] This approach has been shown to enhance the bioavailability and therapeutic efficacy of various drugs.[10][13]
Quantitative Data Summary
| Parameter | Value | Reference |
| Complexation Efficiency | 96.09 - 99.49 % | [12] |
| Solubility Enhancement | ~100-115 times | [14] |
| Association Constant (Ka) | 2870 - 3380 M⁻¹ | [14] |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the freeze-drying method.[14]
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the suspension at a controlled temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
Filter the suspension to remove the uncomplexed this compound.
-
Freeze the resulting clear solution.
-
Lyophilize the frozen solution using a freeze-dryer to obtain the this compound-cyclodextrin inclusion complex as a powder.
-
The complex can be characterized using techniques such as NMR, DSC, and FTIR to confirm the formation of the inclusion complex.[13][14]
Diagram of Cyclodextrin Inclusion Complex Formation
References
- 1. journals.plos.org [journals.plos.org]
- 2. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Studies on HPMA-Based Polymeric Micelles Loaded with Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Micelles with pH-Responsive Cross-Linked Core Enhance In Vivo mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-Cyclodextrin complex improves the bioavailability and antitumor potential of cirsiliol, a flavone isolated from Leonotis nepetifolia (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes [mdpi.com]
Application Notes and Protocols for Testing the Antimicrobial Effects of Ammiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammiol, a naturally occurring furanochromone with the chemical formula C14H12O6, has been isolated from various plant species, including Ammi majus and Ammi visnaga.[1] While the biological activities of many natural products are well-documented, the specific antimicrobial potential of this compound remains an area of active investigation. These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's antimicrobial effects against a panel of clinically relevant bacteria. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing (AST) procedures.[2][3][4]
Preliminary Assessment of Antimicrobial Activity: Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used as an initial screening tool to determine if a substance has antimicrobial activity.[4][5]
Experimental Protocol
-
Bacterial Culture Preparation:
-
Streak the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) onto a non-selective agar (B569324) medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar for fungi) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[6]
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Aseptically apply a known concentration of this compound (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL dissolved in a suitable solvent like DMSO) to each disk.
-
Allow the solvent to evaporate completely.
-
Place the this compound-impregnated disks, along with a positive control (a known antibiotic) and a negative control (solvent only), onto the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar surface.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.
-
Data Presentation
| Test Microorganism | This compound Concentration | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| S. aureus (ATCC 25923) | 1 mg/mL | Gentamicin (10 µg) | DMSO | |||
| 5 mg/mL | ||||||
| 10 mg/mL | ||||||
| E. coli (ATCC 25922) | 1 mg/mL | Ciprofloxacin (5 µg) | DMSO | |||
| 5 mg/mL | ||||||
| 10 mg/mL | ||||||
| P. aeruginosa (ATCC 27853) | 1 mg/mL | Piperacillin (100 µg) | DMSO | |||
| 5 mg/mL | ||||||
| 10 mg/mL | ||||||
| C. albicans (ATCC 10231) | 1 mg/mL | Fluconazole (25 µg) | DMSO | |||
| 5 mg/mL | ||||||
| 10 mg/mL |
Quantitative Analysis of Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 1.1.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Data Presentation
| Test Microorganism | MIC of this compound (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| S. aureus (ATCC 25923) | Vancomycin | ||
| E. coli (ATCC 25922) | Ciprofloxacin | ||
| P. aeruginosa (ATCC 27853) | Meropenem | ||
| C. albicans (ATCC 10231) | Amphotericin B |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test can be performed.
Experimental Protocol
-
Subculturing from MIC Assay:
-
Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of growth on the subculture plates.
-
Data Presentation
| Test Microorganism | MIC of this compound (µg/mL) | MBC/MFC of this compound (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus (ATCC 25923) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| C. albicans (ATCC 10231) |
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described antimicrobial susceptibility tests.
Caption: Workflow for the Disk Diffusion Assay.
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Caption: Workflow for the MBC/MFC Assay.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanism of action for this compound is yet to be elucidated, many natural antimicrobial compounds, such as phenolic compounds and essential oils, exert their effects through various mechanisms.[7][8] A hypothetical signaling pathway for a natural antimicrobial agent is presented below. Further research, such as cell membrane integrity assays, enzyme inhibition studies, and gene expression analysis, would be necessary to determine the precise mechanism of this compound.
Caption: Potential Antimicrobial Mechanisms of Action for this compound.
References
- 1. This compound | C14H12O6 | CID 621572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. woah.org [woah.org]
- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 5. apec.org [apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ammiol in Smooth Muscle Relaxation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of "Ammiol," a term referring to the active constituents of Ammi visnaga (L.) Lam., in the study of smooth muscle relaxation. The primary bioactive compounds in Ammi visnaga responsible for its smooth muscle relaxant effects are khellin (B1673630) and visnadin (B159099) . These compounds have been investigated for their potential therapeutic applications, particularly as vasodilators and antispasmodics. This document outlines the mechanisms of action, experimental protocols for evaluating smooth muscle relaxation, and summarizes the available data on the activity of these compounds.
Mechanism of Action
The smooth muscle relaxant effects of the active constituents of Ammi visnaga, khellin and visnadin, are primarily attributed to two key mechanisms: modulation of calcium channels and inhibition of phosphodiesterase (PDE) enzymes.
Khellin is understood to induce smooth muscle relaxation through a dual mechanism:
-
Phosphodiesterase (PDE) Inhibition : Khellin inhibits PDE, leading to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
-
Calcium Channel Modulation : Khellin is also reported to modulate calcium ion (Ca2+) channels in smooth muscle cells. By inhibiting the influx of extracellular calcium, khellin reduces the availability of calcium required for the activation of the contractile machinery.
Visnadin primarily exerts its smooth muscle relaxant effect through the blockade of L-type voltage-gated calcium channels . This action directly inhibits the influx of calcium into smooth muscle cells, thereby preventing the initiation and maintenance of contraction. At lower concentrations, visnadin selectively inhibits contractions mediated by Ca2+ entry through L-type Ca2+ channels[1].
The signaling pathways for khellin and visnadin leading to smooth muscle relaxation are depicted below.
Data Presentation
While extensive research has been conducted on the qualitative effects of khellin and visnadin on smooth muscle relaxation, specific quantitative data such as EC50 and IC50 values are not consistently reported across the literature in a standardized format. The following tables are presented as a template for organizing experimental data. Researchers are encouraged to populate these tables with their own experimental findings.
Table 1: Vasorelaxant Activity of this compound Constituents on Pre-contracted Rat Aortic Rings
| Compound | Pre-contraction Agent (Concentration) | EC50 (µM) [95% CI] | Emax (% Relaxation) |
| Khellin | Phenylephrine (B352888) (1 µM) | Data not available | Data not available |
| Khellin | KCl (80 mM) | Data not available | Data not available |
| Visnadin | Phenylephrine (1 µM) | Data not available | Data not available |
| Visnadin | KCl (80 mM) | Data not available | Data not available |
| Ammi visnaga Extract | Phenylephrine (1 µM) | Data not available | Data not available |
| Ammi visnaga Extract | KCl (80 mM) | Data not available | Data not available |
EC50: Half maximal effective concentration. Emax: Maximum effect. CI: Confidence Interval. Data to be filled in by the researcher.
Table 2: Inhibitory Activity of this compound Constituents on Calcium Channels and Phosphodiesterase
| Compound | Assay Type | IC50 (µM) [95% CI] |
| Khellin | Phosphodiesterase Inhibition | Data not available |
| Visnadin | L-type Ca²⁺ Channel Blockade | Data not available |
IC50: Half maximal inhibitory concentration. CI: Confidence Interval. Data to be filled in by the researcher.
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This protocol details the procedure for assessing the vasorelaxant effects of this compound constituents on isolated rat thoracic aortic rings.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
Khellin, Visnadin, or Ammi visnaga extract
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded studies, gently rub the intimal surface of the rings with a fine forceps.
-
-
Experimental Setup:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5 g to each ring and allow for a 60-minute equilibration period, replacing the buffer every 15 minutes.
-
-
Contraction and Relaxation Measurement:
-
Induce a sustained contraction with either phenylephrine (1 µM) or KCl (80 mM).
-
Once a stable plateau of contraction is reached, cumulatively add the test compound (Khellin, Visnadin, or extract) in increasing concentrations.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Experimental Workflow:
Phosphodiesterase (PDE) Inhibition Assay
This is a general protocol for assessing the PDE inhibitory activity of khellin. Specific assay kits and reagents may vary.
Materials and Reagents:
-
Recombinant human PDE enzyme (e.g., PDE4 or PDE5)
-
cAMP or cGMP as substrate
-
Khellin
-
Assay buffer
-
Detection reagents (e.g., fluorescent or luminescent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of khellin.
-
In a microplate, add the PDE enzyme, assay buffer, and the khellin dilutions.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate at the recommended temperature and time.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Calcium Channel Blocking Assay
This protocol provides a general framework for evaluating the calcium channel blocking activity of visnadin using whole-cell patch-clamp electrophysiology.
Materials and Reagents:
-
Isolated smooth muscle cells (e.g., from aorta)
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipettes and micromanipulator
-
Extracellular and intracellular solutions
-
Visnadin
Procedure:
-
Isolate single smooth muscle cells from the target tissue.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline L-type Ca²⁺ currents by applying depolarizing voltage steps.
-
Perfuse the cells with increasing concentrations of visnadin.
-
Record the Ca²⁺ currents at each concentration.
-
Analyze the data to determine the inhibitory effect of visnadin on the Ca²⁺ current and calculate the IC50 value.
Logical Relationship for Mechanism of Action Studies:
Conclusion
The active constituents of Ammi visnaga, khellin and visnadin, demonstrate significant smooth muscle relaxant properties, primarily through the modulation of calcium channels and inhibition of phosphodiesterase. The provided protocols offer a framework for researchers to investigate these effects quantitatively. Further studies are warranted to establish a more comprehensive quantitative profile of these compounds and to explore their full therapeutic potential in conditions characterized by smooth muscle hypercontractility.
References
Application Notes and Protocols for the Identification of Ammiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammiol is a naturally occurring furanochromone found in various plant species, including Ammi visnaga and Pimpinella monoica. As a member of the furocoumarin class of compounds, this compound is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in plant extracts and pharmaceutical preparations.
These application notes provide detailed protocols for the extraction, identification, and quantification of this compound using modern analytical techniques. The methodologies are based on established practices for the analysis of related furocoumarins and can be adapted for specific research and development needs.
Chemical Information
-
IUPAC Name: 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one
-
Molecular Formula: C₁₄H₁₂O₆
-
Molecular Weight: 276.24 g/mol
-
CAS Number: 668-10-0
Extraction Protocols
The efficient extraction of this compound from plant material is a critical first step for its analysis. The following protocols are recommended for the extraction of this compound from its primary plant sources.
Protocol 1: Maceration with Methanol (B129727)
This protocol is a general method for the extraction of furocoumarins from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., fruits of Ammi visnaga)
-
Methanol (HPLC grade)
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried and powdered plant material and place it in a suitable flask.
-
Add 100 mL of methanol to the flask.
-
Securely cap the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for further analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a streamlined extraction and cleanup technique that is particularly useful for analyzing compounds in complex matrices like plant materials.[1][2]
Materials:
-
Homogenized plant material (5 g)
-
Acetonitrile (B52724) (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Place 5 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salts to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into a vial for analysis.[2]
Analytical Techniques and Protocols
A variety of analytical techniques can be employed for the identification and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a robust and widely used technique for the quantitative analysis of furocoumarins.[3][4][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (based on methods for related compounds):
| Parameter | Condition |
| Mobile Phase | A: Water, B: Methanol or Acetonitrile (Gradient or Isocratic) |
| Gradient Example | Start with 60% B, increase to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm or 310 nm[6] |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare the sample extract as described in the extraction protocols. Dilute the extract with the mobile phase if necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.
Quantitative Data (Illustrative, based on typical furocoumarin analysis):
| Parameter | Expected Value |
| Retention Time | 8 - 12 min (dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound at trace levels and in complex biological matrices.[1][7][8][9][10]
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or BEH Amide column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]
Chromatographic and MS Conditions (based on methods for furocoumarins):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient tailored to the specific separation |
| Flow Rate | 0.3 - 0.5 mL/min[2] |
| Column Temperature | 40°C[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Precursor ion (m/z of this compound) → Product ion(s) |
Protocol:
-
Standard and Sample Preparation: Follow the same procedures as for HPLC-UV.
-
Method Optimization: Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound to achieve the most intense and stable signal for the precursor and product ions.
-
Analysis: Perform the analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use a calibration curve constructed from the peak areas of the this compound standards to quantify the analyte in the samples.
Quantitative Data (Illustrative, based on typical furocoumarin analysis):
| Parameter | Expected Value |
| Retention Time | 2 - 5 min (dependent on exact conditions) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL |
| Recovery | 90 - 110% |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for the quality control of herbal materials.[3][11]
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
Chromatographic Conditions (based on methods for related compounds):
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene : Ethyl acetate (B1210297) : Formic acid (e.g., 5:4:1, v/v/v) |
| Application | Apply standards and samples as bands |
| Development | Develop the plate in a saturated chamber |
| Detection | Densitometric scanning at 254 nm or 366 nm |
Protocol:
-
Standard and Sample Preparation: Prepare solutions of the this compound standard and sample extracts in a suitable solvent like methanol.
-
Application: Apply precise volumes of the standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.
-
Drying: After development, dry the plate completely.
-
Densitometry: Scan the dried plate using a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: Compare the peak areas of the sample with those of the standard to quantify the amount of this compound.
Quantitative Data (Illustrative, based on typical furocoumarin analysis):
| Parameter | Expected Value |
| Rf Value | 0.3 - 0.5 (dependent on mobile phase) |
| Linearity (r²) | > 0.99 |
| LOD | 10 - 20 ng/band |
| LOQ | 30 - 60 ng/band |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
For the unambiguous identification and structural confirmation of this compound, NMR spectroscopy and high-resolution mass spectrometry are indispensable.[2][12][13][14]
-
¹H and ¹³C NMR: Provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.[12][13][14]
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the calculation of its elemental composition with high accuracy. Fragmentation patterns in MS/MS can further confirm the structure.[2]
Experimental Workflows and Diagrams
Caption: Workflow for this compound analysis.
Caption: HPLC protocol for this compound quantification.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Khellin as a Bronchodilator Experimental Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of khellin (B1673630) as a bronchodilator. Khellin, a naturally occurring furanochrome from the Ammi visnaga plant, has been traditionally used for respiratory ailments and serves as an important compound in the study of airway smooth muscle relaxation.[1][2] Its clinical application has been limited by side effects, but it remains a valuable tool in preclinical research due to its distinct mechanisms of action.[2]
Mechanism of Action
Khellin exhibits a dual mechanism that contributes to its bronchodilatory effects. Its primary action involves the modulation of calcium (Ca2+) ion channels in airway smooth muscle cells, leading to muscle relaxation.[1] Additionally, khellin is believed to inhibit phosphodiesterase (PDE) enzymes, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), further promoting relaxation and potentially exerting anti-inflammatory effects.[1][3]
-
Calcium Channel Modulation : By inhibiting the influx of extracellular calcium into airway smooth muscle cells, khellin prevents the Ca2+-calmodulin-dependent activation of myosin light chain kinase (MLCK).[1][4] This prevents the phosphorylation of myosin, leading to muscle relaxation and bronchodilation.[4] This mechanism is similar to that of synthetic calcium channel blockers.[5][6]
-
Phosphodiesterase (PDE) Inhibition : Khellin is thought to inhibit PDE enzymes, which are responsible for breaking down cAMP.[1] An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various targets that lead to smooth muscle relaxation.[4][7] This makes PDE inhibition an attractive target for airway diseases.[3][8][9]
Caption: Khellin's dual mechanism of action in airway smooth muscle cells.
Experimental Protocols
The following protocols outline standard in vitro and in vivo methods to assess the bronchodilatory activity of khellin.
This protocol is used to measure the direct relaxant effect of khellin on pre-contracted airway smooth muscle tissue. Tracheal tissue from guinea pigs or goats is often used.[10][11]
Materials:
-
Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Khellin stock solution (dissolved in DMSO or appropriate vehicle)
-
Contractile Agonist: Acetylcholine (ACh), Histamine (B1213489), or Methacholine (B1211447) (MCh)[10][12]
-
Organ Bath System with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection tools, silk thread
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Immediately place the trachea in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect away connective tissue and cut the trachea into 2-3 mm wide rings.
-
Suspend each ring between two L-shaped hooks using silk thread in an organ bath chamber containing 10-20 mL of Krebs-Henseleit buffer.
-
-
Equilibration:
-
Maintain the buffer at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g.
-
Replace the buffer every 15-20 minutes during equilibration.
-
-
Viability and Contraction:
-
Induce a contraction with a submaximal concentration of a contractile agonist (e.g., 10 µM Acetylcholine or 1 µM Histamine).
-
Once the contraction reaches a stable plateau, wash the tissue with fresh buffer until it returns to baseline tension. Repeat this step 2-3 times to ensure reproducibility.
-
-
Testing Khellin's Effect:
-
Induce a stable contraction with the chosen agonist.
-
Once the plateau is reached, add khellin in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis:
-
Express the relaxation at each khellin concentration as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration).
-
Caption: Workflow for the in vitro isolated tracheal ring assay.
This protocol assesses khellin's ability to protect against bronchoconstriction induced by an agonist in a live animal model, typically mice or guinea pigs.[13][14][15]
Materials:
-
Animal Model: BALB/c mice or Dunkin-Hartley guinea pigs.[15][16]
-
Whole-body or invasive plethysmography system (e.g., FlexiVent) to measure airway resistance.[17][18]
-
Nebulizer for aerosol delivery.
-
Bronchoconstrictor: Methacholine (MCh) or histamine solution.[17][19]
-
Khellin solution for administration (e.g., intraperitoneal, oral, or aerosol).
-
Vehicle control (e.g., saline, DMSO solution).
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the plethysmography chamber for 15-30 minutes before starting measurements.
-
-
Baseline Measurement:
-
Record baseline airway function parameters (e.g., airway resistance (Rrs), elastance (Ers), or Penh) for 3-5 minutes.
-
-
Drug Administration:
-
Administer khellin or vehicle control via the chosen route (e.g., intraperitoneal injection 30 minutes before challenge, or aerosolization for 5 minutes).
-
-
Bronchoconstrictor Challenge:
-
Expose the animals to nebulized saline (as a baseline control) followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL).[19]
-
Each concentration is typically administered for 1-3 minutes.
-
-
Airway Function Measurement:
-
Continuously measure airway function for 3-5 minutes following each dose of methacholine.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline for each methacholine concentration.
-
Compare the dose-response curves between the vehicle-treated group and the khellin-treated group. A rightward shift or a lower maximal response in the khellin group indicates a protective, bronchodilatory effect.
-
Caption: Workflow for the in vivo airway hyperresponsiveness model.
Data Presentation
Quantitative data from these experiments should be summarized to allow for clear comparison.
Table 1: In Vitro Bronchodilator Potency of Khellin
| Parameter | Agonist Used | Khellin EC50 (µM) | Max Relaxation (%) | Vehicle Control |
| Relaxation | Acetylcholine (10 µM) | [Experimental Value] | [Experimental Value] | No significant relaxation |
| Relaxation | Histamine (1 µM) | [Experimental Value] | [Experimental Value] | No significant relaxation |
| Relaxation | KCl (60 mM) | [Experimental Value] | [Experimental Value] | No significant relaxation |
| Note: Values to be determined experimentally. This table serves as a template. |
Table 2: In Vivo Protective Effect of Khellin Against Methacholine-Induced Bronchoconstriction
| Treatment Group | Dose | Peak Airway Resistance (% increase from baseline) at MCh concentration |
| 12.5 mg/mL | ||
| Vehicle Control | N/A | [Experimental Value] |
| Khellin | [e.g., 10 mg/kg, i.p.] | [Experimental Value] |
| Positive Control (e.g., Albuterol) | [e.g., 0.083% aerosol] | [Experimental Value] |
| Note: Values to be determined experimentally. This table serves as a template.[19] |
Summary and Considerations
-
Relevance: Khellin serves as a useful pharmacological tool to investigate bronchodilation via non-adrenergic pathways, specifically targeting calcium regulation and cAMP signaling.[1]
-
Model Selection: The choice between in vitro and in vivo models depends on the research question. In vitro models are excellent for studying direct effects on smooth muscle, while in vivo models provide systemic context and assess overall airway responsiveness.[20][21]
-
Controls: Appropriate vehicle and positive controls (e.g., established bronchodilators like albuterol or theophylline) are critical for validating experimental results.[9][17]
-
Species Differences: Researchers should be aware that responses in animal models may not always perfectly translate to human physiology.[20][22] Whenever possible, studies using human isolated airway tissues are recommended to confirm findings.[21]
References
- 1. What is the mechanism of Khellin? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phosphodiesterase inhibitors in airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. minervamedica.it [minervamedica.it]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Editorial: Phosphodiesterases as Drug Targets in Airway and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of bronchodilator and anti-anaphylactic activity of Myrica sapida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Quercetin acutely relaxes airway smooth muscle and potentiates β-agonist-induced relaxation via dual phosphodiesterase inhibition of PLCβ and PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. modified SCREENING METHODS OF BRONCHODILATOR DRUGS.pptx [slideshare.net]
- 14. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Respiratory System Disease Models - Aragen Life Sciences [aragen.com]
- 19. researchgate.net [researchgate.net]
- 20. reprocell.com [reprocell.com]
- 21. researchgate.net [researchgate.net]
- 22. Bronchodilator activity of a PGE2 analog in animals and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visnagin Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the anti-inflammatory properties of visnagin (B192663), a natural furanochromone. The methodologies outlined here cover key in vitro and in vivo assays relevant to inflammation research and drug discovery.
Introduction
Visnagin, a primary active constituent of Ammi visnaga, has demonstrated significant anti-inflammatory activities. Its mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, as well as the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][2] This document serves as a practical guide for researchers seeking to investigate and quantify the anti-inflammatory effects of visnagin.
Data Presentation: Quantitative Analysis of Visnagin's Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of visnagin on various inflammatory markers.
Table 1: Effect of Visnagin on Nitric Oxide (NO) Production
| Cell Line | Stimulant | Visnagin Concentration (µM) | % Inhibition of NO Production | Reference |
| BV-2 microglia | LPS (500 ng/mL) | 50 | Dose-dependent reduction | [1][3] |
| BV-2 microglia | LPS (500 ng/mL) | 100 | Significant attenuation | [1][3] |
| Human Lymphocytes | Phytohemagglutinin (PHA) | 10, 30, 100 | Significant decline | [4] |
Table 2: Effect of Visnagin on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line/Model | Stimulant | Visnagin Concentration/Dose | % Inhibition / Effect | Reference |
| TNF-α | BV-2 microglia | LPS | 50, 100 µM | Significant decrease in mRNA and protein | [1][3] |
| TNF-α | Mice | Carrageenan | 10, 20, 30 mg/kg | Effective reduction | [5][6] |
| IL-1β | BV-2 microglia | LPS | 50, 100 µM | Significant decrease in mRNA and protein | [1][3] |
| IL-1β | Mice | Carrageenan | 10, 20, 30 mg/kg | Effective reduction | [5][6] |
| IL-6 | BV-2 microglia | LPS | Not Specified | Reduction in mRNA level | [1][7] |
| IL-6 | Mice | Carrageenan | 10, 20, 30 mg/kg | Effective reduction | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitric oxide by assessing the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
BV-2 microglial cells (or other suitable cell lines like RAW 264.7 macrophages)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Visnagin
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[8]
-
Sodium nitrite (NaNO2) for standard curve
-
96-well culture plates
-
Microplate reader (540-570 nm)
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of visnagin (e.g., 10, 50, 100 µM) for 30 minutes.[3] Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (500 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.[3]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.[3]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from cell culture supernatants.
Materials:
-
BV-2 microglial cells or RAW 264.7 macrophages
-
Cell culture medium and supplements
-
LPS
-
Visnagin
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation period, centrifuge the culture plates to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[3][9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the dose-dependent effect of visnagin on cytokine production.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay directly measures the ability of visnagin to inhibit the peroxidase activity of purified COX-2 enzyme.[7]
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Purified recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Visnagin
-
96-well microplate
-
Microplate reader (590-620 nm)
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of visnagin in the assay buffer (e.g., 0.1 µM to 100 µM).[7]
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution to each well. Add the visnagin dilutions to the appropriate wells. Include a vehicle control and a positive control (e.g., celecoxib).[7]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, immediately followed by the colorimetric substrate (TMPD).[7]
-
Incubation and Measurement: Incubate the plate at 37°C for 5-10 minutes. Measure the absorbance at approximately 590 nm.[7]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of visnagin compared to the vehicle control.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of visnagin.
Materials:
-
Cell line (e.g., BV-2, HEK293)
-
NF-κB luciferase reporter vector
-
Transfection reagent
-
LPS
-
Visnagin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter vector and a control vector (e.g., β-galactosidase) for normalization.
-
Treatment: After 24 hours, pre-treat the transfected cells with visnagin (e.g., 50, 100 µM) for 30 minutes.[3]
-
Stimulation: Stimulate the cells with LPS (500 ng/mL) for 6-8 hours to induce NF-κB activation.[3]
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.[3]
-
Data Analysis: Normalize the luciferase activity to the control vector activity. The results are typically expressed as a fold change relative to the unstimulated control.
Mandatory Visualizations
Caption: Visnagin inhibits the NF-κB signaling pathway.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. Anti-inflammatory effect of visnagin in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visnagin attenuates acute pancreatitis via Nrf2/NFκB pathway and abrogates associated multiple organ dysfunction [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-nociceptive and Anti-inflammatory Activities of Visnagin in Different Nociceptive and Inflammatory Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Furanocoumarins from Ammi majus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ammi majus L. (Apiaceae), commonly known as Bishop's Weed, is a medicinal plant rich in furanocoumarins, a class of secondary metabolites with significant therapeutic applications. These compounds, particularly xanthotoxin (8-methoxypsoralen), bergapten (B1666803) (5-methoxypsoralen), and imperatorin, are utilized in the treatment of skin disorders like psoriasis and vitiligo. This document provides detailed application notes and protocols for the extraction and isolation of furanocoumarins from Ammi majus fruits, intended for researchers and professionals in drug development and natural product chemistry.
I. Extraction Methodologies
The initial step in isolating furanocoumarins is the extraction from the plant material, typically the dried and pulverized fruits. The choice of extraction method can significantly impact the yield and purity of the target compounds.
Conventional Solvent Extraction
Conventional methods like Soxhlet extraction and maceration are widely used.
Protocol: Petroleum Ether Soxhlet Extraction
-
Plant Material Preparation: Dry the fruits of Ammi majus and grind them into a fine powder.
-
Extraction: Place 100 g of the powdered plant material into a thimble and extract with 500 mL of petroleum ether in a Soxhlet apparatus for a sufficient duration (e.g., 6-8 hours or until the solvent runs clear).
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude petroleum ether extract.
-
Storage: Store the concentrated extract in a refrigerator prior to further purification.
Advanced Extraction Techniques
Modern extraction techniques can offer improved efficiency and reduced solvent consumption.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Optimization: This method was found to be highly efficient for extracting khellin (B1673630), another furanocoumarin from Ammi majus. Optimal conditions were determined using a Box-Behnken design[1].
-
Procedure:
-
Solvent: Methanol
-
Temperature: 63.84°C
-
Time: 29.51 minutes
-
Solvent-to-Drug Ratio: 21.64 mL/g
-
-
Yield: Under these optimized conditions, a khellin yield of 6.21% w/w was achieved[1].
Protocol: Accelerated Solvent Extraction (ASE)
-
Application: ASE is effective for the quantitative analysis of coumarins from the A. majus fruit matrix[2].
-
Procedure:
-
Solvent: Methanol
-
Temperature: 130°C
-
-
Yield: This method resulted in a high extraction yield of 28.81 ± 0.49%[2].
II. Isolation and Purification Protocols
Following extraction, various chromatographic techniques are employed to isolate and purify individual furanocoumarins.
Low-Pressure Column Chromatography (LPCC)
LPCC is a common primary step for fractionating the crude extract.
Protocol: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in dichloromethane (B109758) (0-80%, v/v)[3][4][5].
-
Procedure:
-
Dissolve the concentrated petroleum ether extract in a minimal amount of dichloromethane.
-
Adsorb the extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
-
Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify furanocoumarin-rich fractions[3][4][5].
Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption. It has proven effective for separating structurally similar furanocoumarins like xanthotoxin and isopimpinellin (B191614).
Protocol: CPC for Xanthotoxin and Isopimpinellin Separation
-
Apparatus: A centrifugal partition chromatograph.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (10:8:10:9; v/v/v/v)[3][4][5].
-
Procedure:
-
Outcome: This method allows for the effective separation of xanthotoxin and isopimpinellin in a single run[3][4][5].
III. Quantitative Data
The purity and yield of isolated furanocoumarins are critical for their use in research and drug development. The following tables summarize quantitative data from the cited literature.
| Compound | Isolation Method | Purity | Reference |
| Xanthotoxin (8-MOP) | LPCC followed by CPC | 98.7% | [3] |
| Isopimpinellin (isoP) | LPCC followed by CPC | 100% | [3] |
| Khellin | Ultrasound-Assisted Extraction | Not specified, yield was 6.21% w/w | [1] |
| Isopimpinellin | Accelerated Solvent Extraction and LC/CPC | 99.8% | [2] |
| Xanthotoxin | Methanol Extraction and Column Chromatography | Not specified, IC50 of 6.9 ± 1.07 µg/mL against HepG2 cells | [6][7] |
| Extraction Method | Solvent | Temperature | Yield | Furanocoumarin Content (mg/100g DW) | Reference |
| Accelerated Solvent Extraction (ASE) | Methanol | 130°C | 28.81 ± 0.49% | Isopimpinellin: 404.14, Xanthotoxin: 368.04, Bergapten: 253.05 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 63.84°C | 6.21% w/w (Khellin) | Not specified for other furanocoumarins | [1] |
IV. Experimental Workflows
The following diagrams illustrate the logical flow of the isolation and purification processes.
Caption: General workflow for furanocoumarin isolation.
Caption: Centrifugal Partition Chromatography protocol.
V. Conclusion
The methodologies outlined in these application notes provide a comprehensive guide for the successful isolation of high-purity furanocoumarins from Ammi majus. The combination of conventional extraction techniques with advanced chromatographic methods like CPC offers an efficient pathway for obtaining these therapeutically valuable compounds for further research and development. The provided protocols and quantitative data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery.
References
- 1. phcog.com [phcog.com]
- 2. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-Based Screening of Ammi Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammi visnaga (Khella) and Ammi majus (Bishop's Weed) are medicinal plants with a long history of use in traditional medicine for treating a variety of ailments, including renal colic, vitiligo, psoriasis, and cardiovascular disorders.[1][2][3][4] The therapeutic potential of these plants is attributed to their rich phytochemical composition, particularly furanocoumarins like xanthotoxin and bergapten (B1666803) in A. majus, and pyranocoumarins such as khellin (B1673630) and visnagin (B192663) in A. visnaga.[3][5][6] This document provides detailed application notes and protocols for a range of cell-based assays to screen Ammi extracts for their biological activities, facilitating the discovery and development of new therapeutic agents.
Data Presentation: Bioactivity of Ammi Extracts
The following tables summarize quantitative data from various studies on the biological effects of Ammi extracts and their purified constituents.
Table 1: Cytotoxicity of Ammi Extracts and Constituents
| Species/Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Ammi majus (CH2Cl2 fraction) | HepG2 (Hepatocellular Carcinoma) | SRB | 7.015 | [5] |
| Ammi visnaga (Root Methanol Extract) | MCF-7 (Breast Cancer) | MTT | 193.46 ± 17.13 | [7] |
| Ammi visnaga (Seed Methanol Extract) | MCF-7 (Breast Cancer) | MTT | 227.19 ± 1.48 | [7] |
| Ammi visnaga (Root Methanol Extract) | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [7] |
| Ammi visnaga (Seed Methanol Extract) | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [7] |
| Khellin | MCF-7 (Breast Cancer) | SRB | 12.54 - 17.53 | [8] |
| Visnagin | MCF-7 (Breast Cancer) | SRB | 12.54 - 17.53 | [8] |
| Khellin | HepG2 (Hepatocellular Carcinoma) | SRB | 12.54 - 17.53 | [8] |
| Visnagin | HepG2 (Hepatocellular Carcinoma) | SRB | 12.54 - 17.53 | [8] |
| Xanthotoxin | HepG2 (Hepatocellular Carcinoma) | SRB | Not specified | [5] |
Table 2: Anti-inflammatory and Antioxidant Activities of Ammi Extracts and Constituents
| Species/Compound | Assay | Cell Line/System | Effect | Reference |
| Ammi visnaga (Aqueous Extract) | Nitric Oxide (NO) Production | Vero (Kidney Epithelial) | 47.27% reduction of CCl4-induced NO | [9] |
| Ammi visnaga (Aqueous Extract) | NF-κB and iNOS gene expression | Vero (Kidney Epithelial) | Inhibition of CCl4-induced expression | [10] |
| Visnagin | TNF-α, IL-1β, IFNγ mRNA expression and release | Not specified | Decrease | [2] |
| Visnagin | IL-6 and MCP-1 mRNA level (LPS-induced) | Not specified | Reduction | [2] |
| Khellin | Nitric Oxide (NO) Production | Human Lymphocytes (PHA-stimulated) | Significant decline | [11] |
| Visnagin | Nitric Oxide (NO) Production | Human Lymphocytes (PHA-stimulated) | Significant decline | [11] |
| Ammi visnaga (Root Methanol Extract) | DPPH Radical Scavenging | Cell-free | IC50: 193.46 ± 17.13 µg/mL | [7] |
| Ammi visnaga (Seed Methanol Extract) | DPPH Radical Scavenging | Cell-free | IC50: 227.19 ± 1.48 µg/mL | [7] |
| Ammi visnaga (Root Methanol Extract) | ABTS Radical Scavenging | Cell-free | IC50: 188.74 ± 2.69 µg/mL | [7] |
| Ammi visnaga (Seed Methanol Extract) | ABTS Radical Scavenging | Cell-free | IC50: 221.94 ± 1.32 µg/mL | [7] |
| Ammi majus (Seed Methanolic Extract) | DPPH Radical Scavenging | Cell-free | 88.65% inhibition at 100 µL/mL | [12] |
| Ammi majus (Root Methanolic Extract) | DPPH Radical Scavenging | Cell-free | 83.14% inhibition at 100 µL/mL | [12] |
Experimental Protocols
Here are detailed protocols for key cell-based assays relevant to screening Ammi extracts.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration range of the extracts that can be used for further bioactivity screening without causing significant cell death.
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan (B1609692) product.[13]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
Test Ammi extracts and positive control (e.g., doxorubicin)
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the Ammi extracts in complete medium. Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and a positive control.[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16]
Materials:
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Test Ammi extracts
-
Lysis solution (for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only for background).[17]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent mixture (as per the kit instructions) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100).
Anti-inflammatory Assays
These assays are used to evaluate the potential of Ammi extracts to modulate inflammatory responses.
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard curve
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Ammi extracts for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Tyrosinase Inhibition Assay
This assay is relevant for screening compounds for skin-whitening or anti-hyperpigmentation effects.
Materials:
-
B16F10 melanoma cells
-
96-well plates
-
Complete cell culture medium
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Cell lysis buffer
-
Kojic acid (positive control)
-
Microplate reader (absorbance at 475 nm)
Procedure:
-
Cell Culture and Lysate Preparation: Culture B16F10 cells to about 80% confluency.[18] Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add the cell lysate, various concentrations of the Ammi extract, and L-DOPA as the substrate.[18] Include a positive control (kojic acid) and a negative control (no inhibitor).
-
Incubation: Incubate the plate at 37°C for 1 hour.[19]
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[18]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each extract concentration compared to the control.
Mandatory Visualizations
Experimental Workflow
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro anti-nephrotoxic potential of Ammi visnaga, Petroselinum crispum, Hordeum vulgare, and Cymbopogon schoenanthus seed or leaf extracts by suppressing the necrotic mediators, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro anti-nephrotoxic potential of Ammi visnaga, Petroselinum crispum, Hordeum vulgare, and Cymbopogon schoenanthus seed or leaf extracts by suppressing the necrotic mediators, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on the impacts of visnagin and its methoxy derivative khellin on human lymphocyte proliferation and Th1/Th2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Ammiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ammiol is a naturally occurring furanochromone found in plants such as Ammi majus and Ammi visnaga.[1][2] While research specifically on this compound is limited, extracts from these plants have a history of traditional use and have been investigated for various pharmacological activities.[2][3][4] Notably, these extracts, rich in furanocoumarins and furanochromones like this compound, have demonstrated promising anti-inflammatory, anticancer, and dermatological therapeutic effects in preclinical studies.[3][5][6][7]
These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in animal models for three key areas: inflammation, cancer, and skin disorders.
Anti-inflammatory Effects of this compound
Application Note:
Chronic inflammation is a key pathological feature of numerous diseases. Extracts from plants containing this compound have shown anti-inflammatory properties.[3][5][6] This section outlines a standard protocol to assess the anti-inflammatory efficacy of this compound using a carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound (purity >95%)
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male Wistar rats (180-220 g)
-
Pletismometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Positive control (receives Indomethacin, 10 mg/kg)
-
Group III: this compound (low dose, e.g., 25 mg/kg)
-
Group IV: this compound (high dose, e.g., 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| I | Vehicle | - | 0.85 ± 0.07 | - |
| II | Indomethacin | 10 | 0.32 ± 0.04 | 62.35% |
| III | This compound | 25 | 0.61 ± 0.06 | 28.24% |
| IV | This compound | 50 | 0.45 ± 0.05 | 47.06% |
| Values are presented as mean ± SEM. |
Visualization:
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Anticancer Potential of this compound
Application Note:
Furanochromones and furanocoumarins have been reported to possess cytotoxic and anticancer properties.[7][8] The potential of this compound as an anticancer agent can be evaluated in vivo using a xenograft mouse model. This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
Objective: To determine the in vivo anticancer efficacy of this compound on the growth of human cancer cells.
Materials:
-
This compound (purity >95%)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
Matrigel
-
Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Standard chemotherapeutic agent (e.g., Doxorubicin)
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture MCF-7 cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):
-
Group I: Vehicle control
-
Group II: Doxorubicin (2 mg/kg, intraperitoneal, once a week)
-
Group III: this compound (low dose, e.g., 20 mg/kg, daily, p.o.)
-
Group IV: this compound (high dose, e.g., 40 mg/kg, daily, p.o.)
-
-
Treatment Duration: Treat the animals for 21 days. Monitor body weight and signs of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors.
-
Data Analysis: Compare the final tumor weights and volumes between the groups. Calculate the tumor growth inhibition (TGI) percentage.
Data Presentation:
Table 2: Effect of this compound on MCF-7 Xenograft Tumor Growth
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| I | Vehicle | - | 1250 ± 150 | 1.2 ± 0.15 | - |
| II | Doxorubicin | 2 | 450 ± 80 | 0.4 ± 0.07 | 64.0% |
| III | This compound | 20 | 980 ± 120 | 0.9 ± 0.11 | 21.6% |
| IV | This compound | 40 | 670 ± 95 | 0.6 ± 0.09 | 46.4% |
| Values are presented as mean ± SEM. |
Visualization:
Caption: Potential inhibition of the NF-κB pathway by this compound.
Therapeutic Effects of this compound on Skin Disorders
Application Note:
Ammi majus has traditionally been used to treat skin conditions like psoriasis.[2][3] The imiquimod-induced psoriasis-like skin inflammation model in mice is a robust and widely accepted model that recapitulates many features of human psoriasis. This protocol can be used to evaluate the efficacy of topically applied this compound.
Experimental Protocol: Imiquimod-Induced Psoriasis-like Dermatitis in Mice
Objective: To assess the therapeutic effect of topical this compound on psoriasis-like skin inflammation.
Materials:
-
This compound (purity >95%)
-
Imiquimod (B1671794) cream (5%)
-
Clobetasol propionate (B1217596) (0.05% ointment, positive control)
-
Vehicle cream/ointment base
-
BALB/c mice, 8-10 weeks old
-
Psoriasis Area and Severity Index (PASI) scoring system
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatization and Preparation: Acclimatize mice for one week. Shave the dorsal back skin of the mice one day before the start of the experiment.
-
Induction of Psoriasis: Apply 62.5 mg of imiquimod cream daily to the shaved back and right ear of each mouse for 6 consecutive days.
-
Grouping and Treatment: From day 1, divide mice into four groups (n=8 per group) and apply topical treatments two hours after imiquimod application:
-
Group I: Vehicle control
-
Group II: Clobetasol propionate (0.05%)
-
Group III: this compound (low concentration, e.g., 0.5% in vehicle)
-
Group IV: this compound (high concentration, e.g., 1.0% in vehicle)
-
-
Scoring and Measurements:
-
PASI Score: Daily, score the back skin for erythema, scaling, and thickness on a scale of 0 to 4. The cumulative PASI score is the sum of these individual scores.
-
Ear Thickness: Measure the thickness of the right ear daily using a caliper.
-
Spleen Weight: At the end of the experiment (day 7), euthanize the mice and weigh their spleens as an indicator of systemic inflammation.
-
-
Histology: Collect back skin samples for histopathological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
-
Data Analysis: Compare PASI scores, ear thickness, and spleen weights between the groups.
Data Presentation:
Table 3: Effect of Topical this compound on Imiquimod-Induced Psoriasis-like Inflammation
| Group | Treatment | Mean Cumulative PASI Score (Day 6) | Mean Ear Thickness Increase (mm, Day 6) | Mean Spleen Weight (mg) |
| I | Vehicle | 10.5 ± 0.8 | 0.25 ± 0.03 | 210 ± 15 |
| II | Clobetasol (0.05%) | 2.1 ± 0.4 | 0.08 ± 0.01 | 130 ± 10 |
| III | This compound (0.5%) | 7.8 ± 0.7 | 0.19 ± 0.02 | 185 ± 12 |
| IV | This compound (1.0%) | 5.2 ± 0.6 | 0.14 ± 0.02 | 160 ± 11 |
| Values are presented as mean ± SEM. |
Visualization:
Caption: Pathological cascade in the imiquimod-induced psoriasis model.
References
- 1. This compound | C14H12O6 | CID 621572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crms.mubabol.ac.ir [crms.mubabol.ac.ir]
- 4. scholars.direct [scholars.direct]
- 5. Exploring the multifaceted effects of Ammi visnaga: subchronic toxicity, antioxidant capacity, immunomodulatory, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Biopharmaceuticals from Pimpinella Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Anticancer effects of O-aminoalkyl derivatives of alloxanthoxyletin and seselin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ammiol Yield from Ammi visnaga
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ammiol from Ammi visnaga extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a naturally occurring furanocoumarin found in the medicinal plant Ammi visnaga (L.) Lam., also known as khella.[1][2][3] Its chemical formula is C14H12O6.[4] this compound, along with other furanocoumarins like khellin (B1673630) and visnagin (B192663), is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including cardiovascular effects.[1]
Q2: Which part of the Ammi visnaga plant contains the highest concentration of this compound?
The fruits (often referred to as seeds) of Ammi visnaga are the primary source of furanocoumarins, including this compound.[1][5] Therefore, extraction protocols should focus on using the dried, powdered fruits to maximize the yield.
Q3: What are the key factors that influence the yield of this compound during extraction?
Several factors can significantly impact the final yield of this compound. These can be broadly categorized as:
-
Pre-Harvest Factors: These include the genetic makeup of the plant, geographical origin, climate, soil conditions, and the time of harvest. The developmental stage of the plant at harvest is also crucial for the concentration of bioactive compounds.[5][6]
-
Post-Harvest Handling: Proper drying and storage of the plant material are critical. Improper handling can lead to the degradation of target compounds.[7][8][9][10][11]
-
Extraction Parameters: The choice of extraction method, solvent type and concentration, temperature, extraction duration, and the solid-to-solvent ratio are all critical variables that must be optimized.[12][13][14][15][16][17]
Q4: Which extraction methods are most effective for obtaining this compound?
Both conventional and modern extraction techniques can be employed, each with its own advantages and disadvantages.
-
Conventional Methods: Maceration and Soxhlet extraction are commonly used. They are relatively simple to set up but can be time-consuming and may require larger volumes of solvent.[12][18]
-
Modern Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are more recent methods that can offer higher efficiency, shorter extraction times, and reduced solvent consumption.[12][16] Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that can provide highly selective extracts.[19]
Q5: What is the general biosynthetic pathway for this compound in Ammi visnaga?
This compound, as a furanocoumarin, is synthesized through a hybrid pathway involving the shikimate and mevalonate (B85504) pathways. The biosynthesis begins with umbelliferone, which is derived from phenylalanine. A key step is the prenylation of umbelliferone, followed by cyclization and subsequent modifications to form the furanocoumarin backbone. The specific enzymatic steps leading to this compound are believed to involve hydroxylations and methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases.[1][20][21][22][23]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Improper Plant Material: Use of incorrect plant part (e.g., leaves instead of fruits), improper drying, or aged material. 2. Inefficient Extraction: Sub-optimal solvent, temperature, or extraction time. 3. Degradation of this compound: Exposure to excessive heat or light during extraction or storage. | 1. Verify Plant Material: Ensure you are using dried, finely ground Ammi visnaga fruits. Store the material in a cool, dark, and dry place. 2. Optimize Extraction: Refer to the experimental protocols below and consider performing a solvent screening study. Techniques like UAE or MAE can improve efficiency. 3. Protect from Degradation: Use light-protected containers for extraction and storage. Avoid high temperatures during solvent evaporation. |
| Presence of Impurities in the Extract | 1. Non-selective Extraction: The chosen solvent may be co-extracting a wide range of other compounds. 2. Incomplete Separation: Inadequate filtration or separation of the plant material from the extract. | 1. Solvent Selection: Consider using a solvent system with higher selectivity for furanocoumarins. Liquid-liquid partitioning can also be used to remove unwanted compounds. 2. Improve Separation: Use appropriate filter paper (e.g., Whatman No. 1) and ensure complete separation of the marc from the extract. Centrifugation can also be employed. |
| Difficulty in Isolating/Purifying this compound | 1. Co-elution with other Furanocoumarins: this compound has a similar structure to other furanocoumarins like khellin and visnagin, making separation challenging. 2. Inappropriate Chromatographic Conditions: The stationary phase or mobile phase used in column chromatography may not be optimal. | 1. Optimize Chromatography: Develop a gradient elution method for column chromatography to improve separation. Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Method Development: Experiment with different solvent systems (e.g., hexane-ethyl acetate (B1210297) gradients) and consider using different adsorbents (e.g., silica (B1680970) gel with varying pore sizes). |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: As mentioned in the FAQs, the chemical profile of the plant can vary. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different results. | 1. Standardize Raw Material: If possible, source plant material from a single, reputable supplier. Perform a preliminary analysis of each new batch. 2. Standardize Protocol: Maintain strict control over all extraction parameters, including solvent volume, temperature, and time. |
Data on Extraction Methods and Solvents
The following tables summarize quantitative data on the extraction of furanocoumarins from Ammi visnaga. While specific data for this compound is limited, the yields of the major, structurally related furanocoumarins, khellin and visnagin, provide a valuable reference.
Table 1: Comparison of Extraction Methods for Furanocoumarins from Ammi visnaga
| Extraction Method | Solvent | Total Extract Yield (%) | Total Furanocoumarin Content (%) | Reference |
| Maceration | Boiling Water | 10-16 | 5.95 | [19] |
| Maceration | 30% Ethanol | 15.44 | Not Specified | [19] |
| Maceration | 95% Ethanol | 12-14 | Not Specified | [19] |
| Maceration | Acetone | 8-10 | Not Specified | [19] |
| Supercritical Fluid Extraction (SFE) | CO2 with 5% Methanol (B129727) | 4.50 | 30.1 | [19] |
| Soxhlet | Chloroform | 3.20 (g from 50g) | Not Specified | [24] |
| Soxhlet | Acetone | 2.51 (g from 50g) | Not Specified | [24] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | ~20 | Not Specified | [12][13] |
Table 2: Khellin and Visnagin Content in Ammi visnaga Extracts
| Extraction Method | Solvent System | Khellin Content (mg/g of extract) | Visnagin Content (mg/g of extract) | Reference |
| Aqueous Infusion | Boiling Water | 28.8 (in 100mg extract) | 17.2 (in 100mg extract) | [18] |
| HPLC Analysis of Aqueous Extract | Water | 2.88 (mg per 100mg of extract) | 1.72 (mg per 100mg of extract) | [4] |
Experimental Protocols
Protocol 1: Maceration for Crude this compound Extract
Objective: To obtain a crude extract rich in this compound using a simple maceration technique.
Materials:
-
Dried, finely powdered Ammi visnaga fruits
-
Methanol (reagent grade)
-
Erlenmeyer flask with a stopper
-
Shaker (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of powdered Ammi visnaga fruits and transfer to a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Stopper the flask and place it on a shaker at room temperature for 48-72 hours. If a shaker is not available, swirl the flask manually several times a day.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Dry the crude extract in a vacuum oven to remove any residual solvent.
Protocol 2: Purification of this compound using Column Chromatography
Objective: To isolate and purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Test tubes for fraction collection
-
TLC plates (silica gel GF254)
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a layer of sand on top.
-
Sample Loading: Dissolve a small amount of the crude extract in a minimal volume of the initial mobile phase (hexane). Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate in a stepwise or gradient manner. A suggested gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate test tubes.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. This compound, khellin, and visnagin will have different Rf values.
-
Pooling and Concentration: Pool the fractions that contain the pure this compound spot.
-
Isolation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
Protocol 3: Quantification of this compound using HPLC
Objective: To determine the concentration of this compound in an extract.
Materials:
-
Purified this compound or a standard reference material
-
Crude or purified extract containing this compound
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical starting condition could be 50:50 (v/v) methanol:water.[25]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for this compound (furanocoumarins are often detected around 245-330 nm).[19][25]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. easychair.org [easychair.org]
- 9. A systematic review of the impacts of post-harvest handling on provitamin A, iron and zinc retention in seven biofortified crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Postharvest treatments of fresh produce - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jabe.in [jabe.in]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Composition and Antioxidant Activity of Thyme, Hemp and Coriander Extracts: A Comparison Study of Maceration, Soxhlet, UAE and RSLDE Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ammiol Solubility Issues in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility challenges encountered with Ammiol in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a furanochromone, a class of organic compounds that are often characterized by low water solubility due to their hydrophobic nature.[1] Its chemical formula is C14H12O6 and it has a molar mass of 276.24 g/mol .[2][3] For researchers conducting in vitro and in vivo experiments, poor aqueous solubility can lead to a number of challenges, including precipitation of the compound, inaccurate dosing, and reduced bioavailability, ultimately affecting the reliability and reproducibility of experimental results.[4][5]
Q2: How can I identify this compound precipitation in my experimental setup?
Precipitation of this compound can be observed in several ways:
-
Visual Cloudiness or Turbidity: The solution may appear hazy, cloudy, or opaque.
-
Visible Particles: You may notice solid particles, crystals, or a thin film suspended in the solution or settled at the bottom of the container.[6]
-
Inconsistent Results: Inconsistent or lower-than-expected biological activity in your assays could be an indirect indicator of precipitation and lower effective concentration.
Q3: What are the primary factors contributing to this compound precipitation?
Several factors can cause this compound to precipitate out of an aqueous solution:
-
High Concentration: Exceeding the intrinsic solubility limit of this compound in the aqueous medium is the most common reason for precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH of the Medium: The pH of the aqueous solution can significantly influence the solubility of compounds with ionizable groups. While this compound's structure does not suggest strong acidic or basic properties, subtle pH shifts can still affect its solubility.[7][8]
-
Temperature: Temperature changes can affect solubility. While not always the primary factor for organic compounds, it's a parameter to consider.[9]
-
Interactions with Other Components: Components in your experimental medium, such as salts or proteins, could potentially interact with this compound and reduce its solubility.
Troubleshooting Guide: Resolving this compound Precipitation
If you are encountering this compound precipitation, consider the following troubleshooting steps, summarized in the table below.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer. | Solvent shock due to rapid dilution. | Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[6] |
| Precipitate forms over time during incubation. | The final concentration of this compound exceeds its solubility limit in the final experimental medium. | Lower the final concentration of this compound in your experiment. Determine the maximum soluble concentration through a solubility test. |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the co-solvent concentration low to avoid toxicity to cells is crucial (typically ≤0.5%), a slight, optimized increase might be necessary.[6] | |
| The buffer composition is unfavorable for this compound solubility. | Test the solubility of this compound in different, biocompatible buffer systems. | |
| Inconsistent results suggesting partial precipitation. | The method of preparing the working solution is not consistent. | Develop a standardized and detailed protocol for preparing the this compound working solution and ensure it is followed precisely for every experiment. |
Experimental Protocols for Enhancing this compound Solubility
Below are detailed protocols for common techniques used to improve the solubility of poorly water-soluble compounds like this compound.
Protocol 1: Preparation of an this compound Stock Solution and Working Solutions
This protocol outlines the standard procedure for preparing a stock solution in an organic solvent and subsequent dilution into an aqueous medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the this compound is completely dissolved by vortexing. This stock solution should be stored at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Pre-warm your aqueous experimental medium to the desired temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[6]
-
It is critical to ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cellular assays.[6]
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 2: Using Co-solvents to Enhance Solubility
Co-solvents can be used to increase the solubility of hydrophobic compounds.[7][10]
Materials:
-
This compound
-
Co-solvents such as Ethanol, Polyethylene Glycol 400 (PEG 400), or Propylene Glycol
-
Aqueous buffer
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 1%, 5%, 10% Ethanol).
-
Add an excess amount of this compound powder to each solution.
-
Agitate the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
The co-solvent concentration that provides the desired this compound solubility with the lowest potential for experimental interference should be selected.
Protocol 3: Utilizing Surfactants for Micellar Solubilization
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][11][12]
Materials:
-
This compound
-
Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers
-
Aqueous buffer
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of a surfactant, both below and above its critical micelle concentration (CMC).
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the this compound concentration in the clear supernatant.
-
Select the surfactant concentration that effectively solubilizes this compound without negatively impacting the experimental system.
Protocol 4: Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[10][13]
Materials:
-
This compound
-
β-cyclodextrin or a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare aqueous solutions with varying concentrations of the chosen cyclodextrin (B1172386).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures for an extended period (e.g., 48-72 hours) to facilitate the formation of inclusion complexes.
-
After reaching equilibrium, centrifuge the samples to remove any undissolved this compound.
-
Measure the concentration of solubilized this compound in the supernatant.
-
The cyclodextrin concentration that provides the optimal balance of solubility enhancement and minimal interference with the experiment should be chosen.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in different solvent systems to illustrate the effectiveness of various solubilization techniques. Note: This data is illustrative and not based on published experimental values for this compound.
| Solvent System | This compound Solubility (µg/mL) | Fold Increase vs. Water |
| Deionized Water | 0.5 | 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.4 | 0.8 |
| 1% DMSO in PBS | 10 | 20 |
| 5% PEG 400 in PBS | 25 | 50 |
| 1% Tween 80 in PBS | 50 | 100 |
| 2% HP-β-CD in PBS | 80 | 160 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H12O6 | CID 621572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. benchchem.com [benchchem.com]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing
This guide provides detailed troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in High-Performance Liquid Chromatography (HPLC), with a specific focus on the analysis of Ammiol.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common form of peak distortion where the peak is asymmetric, and its trailing edge is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[1]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be significant tailing.[1][3]
-
Tailing Factor (USP Method): Tf = W0.05 / 2A, where W0.05 is the peak width at 5% of the peak height, and A is the distance from the leading edge to the peak maximum at 5% height.[1][4]
Q2: I am observing peak tailing with this compound. What are the likely causes?
While peak tailing is most severe for basic compounds with amine groups due to strong interactions with the stationary phase, other polar compounds like this compound can also exhibit tailing.[3][5] this compound is a furanochromone, not a basic amine, but it possesses several polar functional groups (hydroxyl, methoxy, ether, and ketone) that can lead to secondary interactions.[6][7]
The most common causes for this compound peak tailing include:
-
Secondary Interactions: The polar groups on this compound can form hydrogen bonds with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][8] This creates a secondary retention mechanism that delays a portion of the analyte, causing the peak to tail.
-
Incorrect Mobile Phase pH: The ionization state of residual silanol groups is pH-dependent. At mid-range pH (above 3), silanols are ionized and more likely to interact with polar analytes.[3][9]
-
Column Issues: A contaminated or degraded column, or a void at the column inlet, can create active sites and disrupt the flow path, leading to tailing.[1][2]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.[2][10][11]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can cause the analyte band to spread, resulting in tailing.[1][4][11]
Q3: Does peak tailing affect all compounds in a chromatogram?
Not necessarily. The nature of the peak tailing can be a diagnostic tool:
-
If only specific peaks (like this compound) are tailing: This usually points to a chemical issue, such as secondary interactions between the analyte and the stationary phase.[12]
-
If all peaks in the chromatogram are tailing: This often indicates a physical or mechanical problem, such as a column void, a partially blocked frit, or significant extra-column volume in the HPLC system.[12][13]
Q4: What is the difference between peak tailing and peak fronting?
Peak tailing and fronting are both types of peak asymmetry. Peak tailing results in a drawn-out trailing edge, while peak fronting results in a sloping front edge. Fronting is less common and is often caused by sample overload, low temperature, or column collapse.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Guide 1: Systematic Troubleshooting Workflow
When encountering peak tailing, it is crucial to follow a logical sequence of checks to identify the root cause efficiently. Start with the easiest and most common solutions first, such as mobile phase adjustments, before moving to more involved hardware checks.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Guide 2: Optimizing the Mobile Phase
Mobile phase composition is a critical factor influencing peak shape.[14] The following adjustments can significantly reduce tailing caused by secondary chemical interactions.
Caption: Mobile phase optimization strategies to mitigate peak tailing.
Quantitative Impact of pH Adjustment
Lowering the mobile phase pH can dramatically improve peak shape for compounds interacting with silanols.[3] The table below illustrates a typical effect observed for basic compounds, and similar principles apply to polar molecules like this compound.
| Mobile Phase pH | Analyte-Silanol Interaction | Resulting Peak Shape (Asymmetry Factor) |
| 7.0 | Strong interaction (ionized silanols) | Severe Tailing (e.g., As > 2.0)[3] |
| 3.0 | Weak interaction (protonated silanols) | Improved Symmetry (e.g., As ≈ 1.3)[3] |
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
If you suspect column contamination is causing peak tailing, a systematic flushing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade solvents: Water, Isopropanol, Acetonitrile (ACN), Methanol (MeOH)
-
Your HPLC system
Methodology:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column: Check the manufacturer's instructions to see if your column can be back-flushed. If so, reverse its direction to flush contaminants from the inlet frit.[3]
-
Systematic Flush Sequence: Flush the column with at least 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back. A typical sequence for a reversed-phase column (e.g., C18) is:
-
Mobile phase (without buffer salts)
-
100% Water
-
100% Methanol or Acetonitrile
-
100% Isopropanol (a strong solvent for removing lipids and hydrophobic compounds)
-
100% Methanol or Acetonitrile
-
Mobile phase (without buffer salts)
-
-
Re-equilibration: Reconnect the column in the correct orientation and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
-
Performance Check: Inject a standard of this compound to assess if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[1]
Protocol 2: Mobile Phase pH Optimization
Objective: To find the optimal mobile phase pH that minimizes silanol interactions and improves this compound peak shape.
Materials:
-
HPLC-grade water and organic modifier (e.g., ACN or MeOH)
-
Buffer reagents (e.g., Formic acid, Trifluoroacetic acid (TFA), Ammonium (B1175870) formate)
-
Calibrated pH meter
Methodology:
-
Prepare Aqueous Buffer Stock: Prepare a concentrated aqueous buffer stock (e.g., 100 mM ammonium formate).
-
Initial Condition (Low pH):
-
Prepare your mobile phase using an aqueous component with a low pH. A common starting point is 0.1% formic acid or TFA in water, which will result in a pH between 2.5 and 3.0.[10]
-
Mix the aqueous and organic components in the desired ratio (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
Run the this compound standard and measure the tailing factor. For basic compounds, operating at a low pH suppresses silanol ionization, reducing interactions.[5]
-
-
Test a Higher pH (if necessary): While low pH is generally effective, sometimes a high pH can also work by keeping the analyte in a single, uncharged state.
-
Important: Only use high pH (e.g., pH 8-10) if you have a pH-stable column (e.g., hybrid or polymer-based). Standard silica columns will degrade rapidly above pH 7.[9]
-
Prepare a mobile phase using a high-pH buffer like ammonium bicarbonate.
-
Analyze the this compound standard and compare the peak shape.
-
-
Select Optimal pH: Choose the pH condition that provides the most symmetrical peak (Tailing Factor closest to 1.0) while maintaining adequate retention.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. This compound | C14H12O6 | CID 621572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
optimizing Ammiol dosage for in vivo studies
Disclaimer
The following technical support center content has been generated based on general principles of in vivo study design and information available for other research compounds. As of the last update, "Ammiol" is not a recognized scientific name for a specific molecule in the public domain. Therefore, the information provided is illustrative and should be adapted based on the actual properties of the compound being investigated.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in mouse models?
A typical starting dosage for a novel compound like this compound depends on its in vitro potency and any preliminary toxicity data. If such data is unavailable, a common approach is to start with a dose-finding study. Based on preclinical studies of similar small molecules, a range of 10-50 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) could be a reasonable starting point. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease indication.
Q2: What is the recommended route of administration for this compound in vivo?
This compound has been formulated for both oral (p.o.) and intraperitoneal (i.p.) administration in preclinical models. The choice of administration route should be guided by the experimental objectives, the compound's pharmacokinetic profile, and its intended clinical application. For studies modeling human oral therapies, oral gavage is preferred.
Q3: How should I prepare this compound for in vivo administration?
This compound is a lipophilic compound. For oral or intraperitoneal administration, it is often formulated in a vehicle such as corn oil, or a solution of DMSO diluted with saline or PBS.[1] It is highly recommended to prepare the formulation fresh before each administration to ensure stability and consistency. A general procedure involves dissolving this compound in a minimal amount of DMSO and then diluting it to the final concentration with a sterile vehicle like saline.[1]
Q4: What are the known signaling pathways affected by this compound?
Preclinical data suggests that this compound may modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/Akt and MAPK pathways.[2][3][4] The extent of pathway modulation is likely dose-dependent and may vary across different cell types and tissues.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in animal response | Animal-related factors (age, sex, health status) | Standardize animal specifications. For female rodents, consider the estrous cycle's impact on baseline physiology.[1] |
| Procedural stress (handling, injection) | Acclimatize animals properly and handle them consistently and gently.[1] | |
| Inconsistent drug formulation or administration | Prepare fresh formulations for each use and ensure accurate, consistent administration techniques.[1] | |
| Lack of expected therapeutic effect | Suboptimal dosage | Perform a dose-response study to identify the optimal effective dose. |
| Poor bioavailability with the chosen route | Investigate alternative administration routes (e.g., i.p. instead of p.o.) or consider formulation optimization to improve absorption. | |
| Rapid metabolism or clearance of this compound | Conduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing frequency accordingly. | |
| Unexpected Toxicity or Adverse Events | Dosage is too high | Reduce the dosage or perform a more detailed MTD study. |
| Vehicle-related toxicity | Run a vehicle-only control group to assess the tolerability of the formulation. | |
| Off-target effects of this compound | Conduct histopathological analysis of major organs to identify potential target organs of toxicity.[5] |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for this compound based on typical preclinical findings for small molecule inhibitors.
Table 1: Dose-Response of this compound in a Xenograft Mouse Model
| Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.5 |
| 10 | 25 | +1.8 |
| 25 | 48 | -0.5 |
| 50 | 72 | -5.2 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (p.o.) - 50 mg/kg | Intraperitoneal (i.p.) - 25 mg/kg |
| Cmax (ng/mL) | 850 | 1800 |
| Tmax (h) | 2 | 0.5 |
| AUC (ng*h/mL) | 4200 | 5500 |
| t1/2 (h) | 4.5 | 4.2 |
Table 3: Acute Toxicity Profile of this compound in Mice
| Dosage (mg/kg, i.p.) | Observation Period | Mortality | Key Clinical Signs |
| 100 | 14 days | 0/5 | No observable signs |
| 200 | 14 days | 1/5 | Lethargy, ruffled fur within 24h |
| 400 | 14 days | 4/5 | Severe lethargy, ataxia |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice), aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[6]
-
Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Drug Preparation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., corn oil or 5% DMSO in saline) before each administration.
-
Administration: Administer the treatment daily via the chosen route (e.g., oral gavage) for the specified duration (e.g., 21 consecutive days).
-
Monitoring: Record body weight and tumor volume 2-3 times per week. Observe animals daily for any clinical signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study.
References
minimizing cytotoxicity of Ammiol in cell culture
Technical Support Center: Minimizing Cytotoxicity in Cell Culture
Disclaimer: The initial user query mentioned "Ammiol." As this term did not yield specific results, we have compiled information on two related compounds, Amiodarone (B1667116) and Amylin , assuming a possible typographical error. Please select the section relevant to your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Amiodarone-induced cytotoxicity in cell culture?
A1: The predominant mechanism of Amiodarone-induced cytotoxicity is the induction of oxidative stress.[1][2] Amiodarone promotes the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation and damage to cellular components.[1][3] This oxidative damage is a key trigger for cell death.[4] Additionally, Amiodarone can accumulate in mitochondria, impairing the electron transport chain and leading to mitochondrial dysfunction.[3][5]
Q2: At what concentrations does Amiodarone typically become cytotoxic to cells in culture?
A2: The cytotoxic concentrations of Amiodarone can vary depending on the cell line. For instance, in L929 mouse fibroblast cells, significant cytotoxicity is observed at concentrations of 100 µM and higher.[6][7] In human thyroid follicles, cytotoxic effects are seen at lower concentrations, starting from 37.5 µM.[8] It is crucial to determine the specific IC50 value for your cell line of interest.
Q3: How can I reduce Amiodarone-induced cytotoxicity in my cell culture experiments?
A3: Co-treatment with antioxidants has been shown to be effective in mitigating Amiodarone-induced cytotoxicity. Antioxidants such as Vitamin E, Vitamin C, and N-acetyl cysteine (NAC) can help to neutralize the reactive oxygen species generated by Amiodarone, thereby reducing oxidative damage and improving cell viability.[1][4][6]
Q4: Does Amiodarone affect all cell types equally?
A4: No, the toxicity of Amiodarone can differ between cell lines. For example, studies have shown that renal and epithelial cells are significantly more sensitive to Amiodarone than hepatocytes.[1] Therefore, the cell type used in your experiments is a critical factor to consider when assessing cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Excessive cell death at expected therapeutic concentrations. | High sensitivity of the specific cell line to Amiodarone. | Determine the IC50 value for your specific cell line to establish a more accurate therapeutic window. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Oxidative stress overwhelming cellular defenses. | Co-incubate your cells with an antioxidant such as Vitamin E, Vitamin C, or N-acetyl cysteine (NAC).[1][4][6] Optimize the concentration of the antioxidant for maximal protection. | |
| Sub-optimal cell culture conditions exacerbating drug toxicity. | Ensure that your cell culture conditions (e.g., media, supplements, CO2 levels, temperature) are optimal for your specific cell line. | |
| Inconsistent results between experiments. | Variability in drug preparation or cell passage number. | Prepare fresh dilutions of Amiodarone for each experiment from a stock solution. Ensure that cells used are within a consistent and low passage number range. |
| Fluctuation in incubation times. | Maintain consistent incubation times with Amiodarone across all experiments. | |
| Difficulty dissolving Amiodarone for cell culture. | Poor aqueous solubility of Amiodarone. | Dissolve Amiodarone in a small amount of a suitable solvent like DMSO before diluting it to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
Data Summary
Table 1: IC50 Values of Amiodarone in Various Cell Lines
| Cell Line | IC50 Value | Reference |
| HepaRG | 3.5 µM | [6] |
| HPL1A (human peripheral lung epithelial) | 12.4 µM | [9] |
| Desethylamiodarone (B1670286) (DEA) in HPL1A | 5.07 µM | [9] |
Table 2: Effect of Antioxidants on Amiodarone Cytotoxicity in L929 Cells
| Amiodarone Concentration | Cell Viability (%) - Amiodarone Alone | Cell Viability (%) - with Vitamin C | Cell Viability (%) - with N-acetyl cysteine | Reference |
| 100 µM | 59.41 ± 16.43 | 128.43 ± 30.94 | 108.74 ± 39.04 | [4] |
| 120 µM | 26.66 ± 7.40 | 116.63 ± 23.81 | 74.93 ± 26.31 | [4] |
| 140 µM | 19.63 ± 6.81 | 88.11 ± 29.38 | 80.33 ± 43.47 | [4] |
| 160 µM | 16.92 ± 6.46 | 111.55 ± 24.02 | 70.18 ± 23.15 | [4] |
| 180 µM | 14.91 ± 4.32 | 68.52 ± 25.39 | 48.58 ± 12.21 | [4] |
Experimental Protocols & Visualizations
Protocol: Assessing Amiodarone Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of Amiodarone (e.g., 20 to 180 µM) for 24 hours.[7] For antioxidant co-treatment, pre-incubate cells with the antioxidant for a specified period before adding Amiodarone.[7]
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for assessing Amiodarone cytotoxicity.
Signaling Pathway: Amiodarone-Induced Oxidative Stress
References
- 1. Cytotoxicity effects of amiodarone on cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcresearch.net [abcresearch.net]
- 3. mdpi.com [mdpi.com]
- 4. May toxicity of amiodarone be prevented by antioxidants? A cell-culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. May Toxicity of Amiodarone be Prevented by Antioxidants? A Cell-Culture Study [openaccess.hacettepe.edu.tr]
- 8. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Ammiol, particularly concerning interference from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the major compounds that can interfere with this compound analysis in extracts from Ammi visnaga?
A1: The primary interfering compounds in the analysis of this compound from Ammi visnaga extracts are the structurally similar furocoumarins, Khellin (B1673630) and Visnagin (B192663).[1][2][3][4][5][6] These compounds are often present in significantly higher concentrations than this compound, increasing the likelihood of co-elution and inaccurate quantification.[7] Other related coumarins that could potentially interfere, though typically present at lower concentrations, include Dihydrosamidin and Visnadin.[2][7]
Q2: Why is the separation of this compound from Khellin and Visnagin challenging?
A2: The separation is challenging due to the close structural similarity of these furocoumarins. They share the same core chemical scaffold, leading to similar physicochemical properties and, consequently, similar retention behaviors in chromatographic systems.[8] This makes achieving baseline separation, which is crucial for accurate quantification, a significant analytical challenge.
Q3: What are the common analytical techniques used for this compound analysis?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most commonly employed technique for the analysis of this compound and its related compounds.[3][4][9][10][11] Reversed-phase HPLC with a C18 column is frequently used.[3][9][10][12] Supercritical Fluid Chromatography (SFC) has also been shown to be an effective and rapid method for separating these coumarins.[2][7]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identification should be confirmed by comparing the retention time and UV spectrum of the peak in the sample chromatogram with that of a certified this compound reference standard. For unequivocal identification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound in the peak.
Q5: What is a forced degradation study and is it relevant for this compound analysis?
A5: A forced degradation study involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to produce its degradation products.[13][14][15][16][17] This is highly relevant for this compound analysis as it helps to identify potential degradation products that could interfere with the analysis and to develop a stability-indicating method that can accurately quantify this compound in the presence of these degradants.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Problem 1: Poor resolution or co-elution of this compound with Khellin and/or Visnagin.
Possible Causes:
-
Inappropriate mobile phase composition.
-
Unsuitable stationary phase.
-
Suboptimal temperature.
-
High flow rate.
Solutions:
| Parameter | Recommended Action |
| Mobile Phase | Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous phase can significantly impact selectivity.[18][19] Introducing a small amount of a third solvent, like tetrahydrofuran, can also alter selectivity.[4] A gradient elution may be necessary to achieve separation of all compounds of interest. |
| Stationary Phase | If mobile phase optimization is insufficient, consider a different column. While C18 columns are common, a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, might provide the necessary resolution.[8] |
| Temperature | Optimize the column temperature. Lowering the temperature can sometimes improve the separation of isomers and closely related compounds. |
| Flow Rate | Decrease the flow rate. This can lead to better resolution, although it will increase the analysis time. |
Problem 2: Inaccurate quantification of this compound.
Possible Causes:
-
Co-elution with interfering compounds.
-
Non-linearity of the calibration curve.
-
Degradation of this compound during sample preparation or analysis.
Solutions:
| Parameter | Recommended Action |
| Co-elution | Address this as described in Problem 1 . Ensure baseline separation for accurate integration of the this compound peak. |
| Matrix Effects | Prepare calibration standards in a matrix that mimics the sample extract to compensate for matrix effects. Alternatively, use the standard addition method. A thorough sample cleanup procedure, such as solid-phase extraction (SPE), can also minimize matrix effects.[20][21] |
| Calibration | Ensure the calibration curve is linear over the concentration range of interest and includes a sufficient number of data points. The correlation coefficient (r²) should be close to 1. |
| Analyte Stability | Protect samples and standards from light and heat to prevent degradation. Use freshly prepared solutions for analysis. |
Problem 3: Tailing or fronting peaks for this compound.
Possible Causes:
-
Column overload.
-
Interaction with active sites on the column.
-
Incompatibility between the sample solvent and the mobile phase.
Solutions:
| Parameter | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Activity | Use a high-purity silica (B1680970) column. Adding a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase can help to reduce peak tailing for acidic compounds. |
| Solvent Mismatch | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength than the mobile phase. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Analysis of this compound, Khellin, and Visnagin
This protocol is a generalized method based on published literature and should be optimized for your specific instrumentation and sample matrix.[3][4][10][12]
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound, Khellin, and Visnagin reference standards.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Tetrahydrofuran (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-100% B; 20-25 min: 100% B; 25-30 min: 100-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh a known amount of the powdered plant material or extract.
-
Extract the sample with methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a stock solution of this compound, Khellin, and Visnagin in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration for each analyte.
Visualizations
Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound from plant materials.
Troubleshooting Co-elution
Caption: A decision tree for troubleshooting co-elution issues in this compound analysis.
References
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (Khellin and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography analysis of the furanochromones khellin and visnagin in various organs of Ammi visnaga (L.) Lam. at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and improved separation of major coumarins in Ammi visnaga (L.) Lam. by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved high-performance liquid chromatographic determination of khellin and visnagin in Ammi visnaga fruits and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography | MDPI [mdpi.com]
- 19. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Ammiol stability testing under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammiol. The following information is designed to address specific issues that may be encountered during stability testing of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound are crucial to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting this compound to conditions more severe than accelerated stability testing.[1][2] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Q2: My this compound sample shows significant degradation under accelerated conditions (40°C/75% RH). What should I do?
A2: If significant degradation is observed under accelerated conditions, it is recommended to conduct testing at an intermediate storage condition (e.g., 30°C/65% RH). This will help to evaluate the temperature effect on the drug substance. Additionally, this finding suggests that this compound may require more controlled storage conditions, such as refrigeration. The degradation products should be identified and quantified to understand the degradation pathway.
Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I determine if they are related to this compound degradation?
A3: To determine if new peaks are related to this compound, you should perform a forced degradation study.[2][3] The degradation products generated under various stress conditions can be compared to the unknown peaks in your stability sample.[2] This will help in identifying likely degradation products and establishing the degradation pathway.[2] Mass spectrometry (MS) coupled with HPLC can be a powerful tool for the structural elucidation of these new peaks.[4]
Q4: How should I select the appropriate analytical method for this compound stability testing?
A4: A stability-indicating analytical method must be able to accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[2] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for its high sensitivity and versatility in separating and quantifying the API and its degradants.[4] The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1]
Troubleshooting Guides
Issue 1: Poor Mass Balance in Stability Studies
Problem: The sum of the assay value of this compound and the levels of its degradation products is significantly less than 100% of the initial value.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Non-chromophoric Degradants | Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with a UV detector to detect degradants that do not absorb UV light. |
| Volatile Degradants | Employ Gas Chromatography (GC) with a suitable detector to analyze for volatile degradation products that may not be detected by HPLC. |
| Adsorption to Container | Analyze the container closure system for any adsorbed this compound or degradation products. Consider using a different packaging material.[5] |
| Incomplete Extraction | Optimize the sample extraction procedure to ensure complete recovery of this compound and its degradation products from the formulation matrix. |
Issue 2: Changes in Physical Appearance
Problem: The this compound drug product shows changes in color, clarity (for solutions), or dissolution rate over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Photodegradation | Protect the drug product from light by using amber-colored containers or opaque packaging.[5] Conduct photostability studies as per ICH Q1B guidelines.[1] |
| Oxidation | Consider adding an antioxidant to the formulation or packaging under an inert atmosphere (e.g., nitrogen). |
| Polymorphic Transformation | Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to investigate changes in the solid-state form of this compound. |
| Interaction with Excipients | Conduct compatibility studies with individual excipients to identify any interactions that may lead to physical changes. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water 50:50).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place approximately 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.
-
Photostability: Expose the drug substance to light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Methodology:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30°C |
Validation Parameters: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation
| Stress Condition | % this compound Remaining | Number of Degradation Products | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | DP1 (8.1%) |
| 0.1 M NaOH, 60°C, 24h | 72.5 | 3 | DP2 (15.3%) |
| 3% H₂O₂, RT, 24h | 65.8 | 4 | DP3 (20.5%) |
| 105°C, 48h (Solid) | 98.1 | 1 | DP4 (0.8%) |
| Photostability | 92.4 | 2 | DP5 (4.2%) |
Table 2: Long-Term Stability Data for this compound Drug Product (25°C/60% RH)
| Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance | Dissolution (%) |
| 0 | 100.2 | <0.1 | White, round tablet | 98 |
| 3 | 99.8 | 0.2 | Conforms | 97 |
| 6 | 99.5 | 0.4 | Conforms | 96 |
| 9 | 99.1 | 0.6 | Conforms | 95 |
| 12 | 98.8 | 0.8 | Conforms | 94 |
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Postulated Degradation Pathways for this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Large-Scale Synthesis of Ammiol
Disclaimer: Information regarding the specific large-scale synthesis of a compound named "Ammiol" is not publicly available. This technical support center provides troubleshooting guides and FAQs based on common challenges encountered during the large-scale synthesis of complex heterocyclic molecules with similar structural features.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of the this compound-like compound is significantly lower than the lab-scale synthesis. What are the most likely steps for yield loss?
A1: In a multi-step synthesis, overall yield is multiplicative, so even small losses in each step can lead to a significant decrease in the final product. Critical stages prone to yield fluctuations often include complex cyclization reactions and steps involving sterically hindered intermediates. It is crucial to analyze each step's yield and purity profile to pinpoint the exact stages with the most significant losses.
Q2: I am observing a significant amount of a particular side product in my large-scale reaction that was minor in the lab-scale synthesis. Why is this happening?
A2: Side product formation can be exacerbated during scale-up due to issues with heat and mass transfer. In larger reactors, localized "hot spots" can lead to thermal degradation or favor alternative reaction pathways. Slower reagent addition rates on a large scale can also alter the concentration profile of reactants, leading to different side products.
Q3: What are the most common challenges in purifying the final this compound-like compound on a large scale?
A3: The primary challenges in large-scale purification are often related to the removal of structurally similar impurities and residual catalysts. Traditional column chromatography, while effective in the lab, can be costly and time-consuming at an industrial scale. Developing a robust crystallization method is often the most economical and scalable purification strategy. However, this can be challenging if the compound forms oils or has multiple polymorphic forms.
Q4: How can I minimize the use of hazardous reagents and solvents in the large-scale synthesis of the this compound-like compound?
A4: Minimizing hazardous substances is a key aspect of green chemistry and industrial process safety. This can be achieved by exploring alternative synthetic routes that avoid toxic reagents. Additionally, conducting a solvent selection guide to replace hazardous solvents with greener alternatives is recommended. In some cases, catalyst screening can identify more environmentally benign catalysts.
Troubleshooting Guides
Low Reaction Yield
Low yields in a specific synthetic step can often be traced back to a few common causes. The following table provides a guide to troubleshooting these issues.
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion of starting material | Insufficient reaction time or temperature. | Increase reaction time or temperature incrementally. Monitor the reaction progress using in-process controls like HPLC or TLC. |
| Poor quality of reagents or catalyst. | Ensure the purity of all starting materials and the activity of the catalyst. Use freshly opened or purified reagents. | |
| Formation of multiple side products | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. Consider a slower, controlled addition of reagents. |
| Incorrect stoichiometry or reagent addition rate. | Re-optimize the stoichiometry of the reactants. Control the rate of addition of key reagents to maintain an optimal concentration profile. | |
| Degradation of the product | Product is unstable under the reaction or work-up conditions. | Modify the work-up procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Consider performing the reaction at a lower temperature. |
Impurity Profile and Purification Issues
The presence of impurities can significantly impact the quality of the final product and complicate the purification process.
| Impurity Type | Potential Source | Mitigation and Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions for full conversion. If unavoidable, remove via crystallization or selective extraction. |
| Side Products | Non-selective reaction conditions. | Re-optimize reaction parameters (temperature, solvent, catalyst). Develop a purification method that effectively separates the side product (e.g., crystallization, preparative HPLC for high-value products). |
| Residual Catalyst | Inefficient removal during work-up. | Employ a specific catalyst scavenger or perform an additional filtration or extraction step. For heavy metal catalysts, specific chelating agents may be necessary. |
| Solvent Residues | Inefficient drying of the final product. | Dry the product under high vacuum and at an appropriate temperature. Ensure the selected solvent is not a high-boiling point solvent that is difficult to remove. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for In-Process Control
This protocol outlines a general method for monitoring the progress of a reaction and identifying the presence of impurities.
1. Sample Preparation:
-
Carefully quench a small, representative sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any impurities by comparing their retention times with known standards.
-
Calculate the relative percentage of each component by peak area to determine the reaction conversion and impurity profile.
Visualizations
Caption: A generic multi-step synthesis workflow for an this compound-like compound.
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Improving the Bioavailability of Ammiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ammiol, a representative poorly soluble drug.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
-
Question: We are observing low and inconsistent oral bioavailability of this compound in our rat studies. What are the potential causes and how can we troubleshoot this?
-
Answer: Low and variable oral bioavailability for a poorly soluble compound like this compound is a common challenge. The primary causes often relate to its dissolution rate and solubility in the gastrointestinal (GI) tract. Here’s a systematic approach to troubleshoot this issue:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). Poor solubility is a primary reason for low bioavailability.[1][2]
-
Permeability: Assess the permeability of this compound using in vitro models like the Caco-2 cell permeability assay. This will help determine if absorption is limited by its ability to cross the intestinal epithelium.
-
LogP: The octanol-water partition coefficient (LogP) will indicate the lipophilicity of this compound. Highly lipophilic drugs often have poor aqueous solubility.
-
-
Evaluate Formulation Strategy:
-
Particle Size: If you are using a simple suspension, the particle size of the this compound powder can significantly impact its dissolution rate.[3][4][5] Consider particle size reduction techniques.
-
Wetting: Poor wetting of the drug powder in the GI fluids can also limit dissolution. The inclusion of a wetting agent or surfactant in the formulation can be beneficial.
-
-
Investigate Potential for First-Pass Metabolism:
-
Drugs absorbed from the gut first pass through the liver, where they can be extensively metabolized before reaching systemic circulation. In vitro studies with liver microsomes can provide an initial assessment of this compound's susceptibility to first-pass metabolism.
-
-
Issue 2: Inconsistent Dissolution Profiles of this compound Formulations
-
Question: Our in vitro dissolution testing of different this compound formulations is showing highly variable results. What could be causing this inconsistency?
-
Answer: Inconsistent dissolution profiles can undermine the reliability of your formulation development. Several factors can contribute to this variability:
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution rate.[1] It is crucial to characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Amorphous vs. Crystalline State: Amorphous forms of a drug are generally more soluble than their crystalline counterparts but can be less stable and may convert to a crystalline form over time.[6] This conversion can lead to changes in the dissolution profile.
-
Manufacturing Process Variability: Inconsistencies in the manufacturing process of your formulations (e.g., mixing times, drying temperatures for solid dispersions) can lead to batch-to-batch variability.
-
Dissolution Test Method: Ensure your dissolution test method is robust and validated. Factors such as the dissolution medium, apparatus speed, and sampling times should be optimized and standardized.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the bioavailability of poorly soluble drugs like this compound.
Formulation Strategies
-
Question: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble drug like this compound?
-
Answer: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[3][4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[1][3]
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents to enhance its solubility and absorption.[6][7] This includes self-emulsifying drug delivery systems (SEDDS).[1][6]
-
Nanotechnology-Based Approaches: Utilizing nanocarriers like nanoparticles, nanoemulsions, and liposomes to improve solubility and target drug delivery.[8]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1][8]
-
-
Question: How does particle size reduction improve bioavailability?
-
Answer: Reducing the particle size of a drug increases its surface area-to-volume ratio.[3][4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can subsequently improve absorption and bioavailability.[3] Common techniques for particle size reduction include micronization and nanosizing.[1][5]
-
Question: What are the advantages of using a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
-
Answer: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[1][6] The key advantages of SEDDS for a poorly soluble drug like this compound include:
-
Enhanced Solubilization: The drug is dissolved in the lipid-based formulation, bypassing the dissolution step in the GI tract.
-
Improved Absorption: The small droplet size of the resulting emulsion provides a large interfacial area for drug absorption.
-
Protection from Degradation: The formulation can protect the drug from enzymatic degradation in the GI tract.
-
Potential for Lymphatic Uptake: Lipid-based formulations can facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[9]
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments aimed at improving the bioavailability of this compound.
Table 1: Solubility of this compound in Different Media
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 0.5 ± 0.1 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 1.2 ± 0.3 |
| Water | 7.0 | 0.8 ± 0.2 |
Table 2: Comparison of this compound Formulation Properties
| Formulation | Particle Size (nm) | Dissolution at 30 min (%) | In Vivo Bioavailability (%) |
| This compound Suspension | 5,200 ± 450 | 15 ± 5 | 5 ± 2 |
| This compound Nanosuspension | 250 ± 50 | 85 ± 8 | 35 ± 7 |
| This compound Solid Dispersion | N/A | 92 ± 6 | 42 ± 9 |
| This compound SEDDS | 150 ± 30 (emulsion droplet size) | 98 ± 4 | 55 ± 11 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer) in deionized water.
-
Milling: Transfer the suspension to a bead mill containing zirconia beads (0.5 mm diameter).
-
Milling Parameters: Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.[10]
-
Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS).
-
Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 ratio (w/w) in a suitable organic solvent (e.g., methanol).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (XRPD and DSC).
Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility studies, select an appropriate oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P).
-
Formulation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant in a glass vial.
-
Drug Loading: Add this compound to the mixture and stir gently with a magnetic stirrer at room temperature until the drug is completely dissolved.
-
Equilibration: Allow the formulation to equilibrate for 48 hours.
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the droplet size of the resulting emulsion using DLS.
-
Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method (e.g., HPLC).
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Drug Delivery System Based On Minoxidil Nanoparticles Promotes Hair Growth In C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
khellin side effects and toxicity mitigation in research
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of khellin (B1673630), with a focus on its side effects and toxicity mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with khellin administration in research settings?
A1: Khellin, a natural furanochromone, is known for a range of side effects that can impact experimental outcomes. The most frequently reported adverse effects include:
-
Gastrointestinal Discomfort: Nausea, vomiting, and abdominal pain are common, particularly at higher doses when administered orally.[1] To alleviate these issues, consider administering khellin with food or reducing the dosage.[1]
-
Hepatotoxicity: Prolonged or high-dose oral administration can lead to elevated liver enzymes (transaminases and gamma-glutamyltransferase), and in some cases, reversible cholestatic jaundice.[2][3] Regular monitoring of liver function is advisable in long-term in vivo studies.[1]
-
Photosensitivity: Khellin can increase the skin's sensitivity to ultraviolet (UV) light, potentially leading to phototoxic reactions.[1][2] However, its phototoxic potential is considered lower than that of psoralens.[4]
-
Cardiovascular Effects: As a vasodilator, khellin can cause hypotension (low blood pressure), dizziness, and lightheadedness.[1]
-
Allergic Reactions: Although rare, allergic reactions such as skin rashes and itching can occur.[1]
Q2: How can I minimize khellin-induced toxicity in my experiments?
A2: Mitigating khellin's toxicity is crucial for obtaining reliable experimental data and for its potential therapeutic development. Key strategies include:
-
Topical Administration: Systemic side effects, particularly hepatotoxicity, can be significantly reduced by using topical formulations such as creams, gels, or nanogels.[2][3] This approach is particularly relevant for dermatological research.
-
Dosage Optimization: Titrating to the lowest effective dose can minimize side effects. An oral dose of 100 mg has been used in human studies for vitiligo.[3]
-
Development of Analogs: Research has focused on synthesizing khellin derivatives with improved safety profiles. For instance, khellinoflavanones have been developed that show potent biological activity with potentially lower toxicity.[5][6]
-
Purification: The purity of the khellin used in experiments can influence its toxicity. Ensuring high purity can help in managing adverse effects.
Q3: What are the known mechanisms of khellin's action and toxicity?
A3: Khellin's biological effects are mediated through several signaling pathways:
-
Smooth Muscle Relaxation: Khellin acts as a vasodilator and bronchodilator primarily by blocking calcium channels and inhibiting phosphodiesterase (PDE).[7][8]
-
Calcium Channel Blockade: By inhibiting calcium influx into smooth muscle cells, khellin prevents muscle contraction.[7]
-
Phosphodiesterase Inhibition: Khellin inhibits the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation.[8]
-
-
Hepatotoxicity: The liver toxicity of khellin is linked to its activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][6][9] This can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which may be involved in the metabolic activation of khellin to toxic intermediates.[1][6]
-
Photosensitivity: Khellin is a photosensitizing agent that can interact with DNA upon UVA irradiation, forming monoadducts.[4][10] This property is utilized in photochemotherapy but also underlies its phototoxic potential.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, LDH).
-
Possible Cause: Khellin's poor aqueous solubility can lead to precipitation in culture media, resulting in inaccurate concentrations.
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve khellin in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before preparing final dilutions in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Sonication: Briefly sonicate the stock solution to ensure complete dissolution.
-
Visual Inspection: Before adding to cells, visually inspect the diluted khellin solution for any signs of precipitation.
-
Problem: High mortality or signs of distress in animal models receiving oral khellin.
-
Possible Cause: High oral doses of khellin can lead to acute toxicity, including severe gastrointestinal distress and hepatotoxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Refer to the quantitative toxicity data below and consider starting with a lower dose.
-
Route of Administration: If the experimental design allows, switch to intraperitoneal or topical administration to bypass first-pass metabolism and reduce gastrointestinal side effects.
-
Vehicle Optimization: Ensure the vehicle used for oral gavage is well-tolerated and does not contribute to toxicity.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Administration Route | Reference |
| LD50 | 10.1 g/kg | Rat | Oral | [4] |
| 3.6 g/kg | Rat | Intraperitoneal | [4] | |
| IC50 (Cytotoxicity) | 12.54 - 17.53 µg/mL | MCF-7 (breast cancer), HepG2 (liver cancer) cell lines | In vitro | [11] |
| IC50 (CYP1A1 Inhibition) | 4.02 µM | Human HEK293 cells | In vitro | [5] |
| IC50 (CYP1A1 Inhibition - Derivative) | 140 nM (Khellinoflavanone 4l) | Human HEK293 cells | In vitro | [5] |
| Clinical Dose (Vitiligo) | 100 mg | Human | Oral | [3] |
| Topical Formulation Concentration | 3% - 5% | Human | Topical | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using LDH Assay
This protocol provides a general framework for assessing khellin-induced cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cell line (e.g., HepG2 for hepatotoxicity studies)
-
Cell culture medium and supplements
-
Khellin
-
DMSO (for stock solution)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Khellin Preparation: Prepare a stock solution of khellin in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with 100 µL of the khellin dilutions. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Protocol 2: Synthesis of Khellinoflavanones (Toxicity Mitigation)
This protocol describes a general method for the synthesis of khellinoflavanones, which have shown enhanced CYP1A1 inhibitory activity and may possess a better toxicity profile than khellin.
Step 1: Synthesis of Khellinone (B1209502)
-
Reflux a mixture of khellin and 1 M potassium hydroxide (B78521) in ethanol (B145695) at 90°C for 12-14 hours.[5]
-
Evaporate the ethanol and partition the residue between dichloromethane (B109758) and water.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[5]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain khellinone.[5]
Step 2: Synthesis of Khellinoflavanones
-
Treat khellinone with various aryl aldehydes in the presence of piperidine (B6355638) in refluxing ethanol for 12 hours.[5]
-
After the reaction, purify the resulting khellinoflavanones using appropriate chromatographic techniques.
Protocol 3: Preparation of a Topical Khellin Gel
This protocol provides a basic method for preparing a topical gel formulation to minimize systemic exposure to khellin.
Materials:
-
Khellin
-
Gelling agent (e.g., Carbopol)
-
Neutralizing agent (e.g., triethanolamine)
-
Co-solvents (e.g., ethanol, propylene (B89431) glycol)
-
Purified water
Procedure:
-
Khellin Solution: Dissolve the desired amount of khellin in a co-solvent system (e.g., a mixture of ethanol and propylene glycol).
-
Gel Formation: Disperse the gelling agent in purified water and allow it to swell.
-
Incorporation of Khellin: Slowly add the khellin solution to the gel base with continuous stirring until a homogenous mixture is obtained.
-
Neutralization: Adjust the pH of the gel to a skin-compatible range (typically pH 5.5-7.0) by adding a neutralizing agent dropwise while stirring.
-
Characterization: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content.
Signaling Pathway Diagrams
Caption: Khellin-induced hepatotoxicity via the Aryl Hydrocarbon Receptor (AhR) pathway.
Caption: Khellin's dual mechanism for smooth muscle relaxation.
Caption: Experimental workflow for in vivo assessment of khellin-induced hepatotoxicity.
References
- 1. Khellin and visnagin differentially modulate AHR signaling and downstream CYP1A activity in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of Khellin-loaded Microemulgel for Dermatological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relaxant actions of khellin on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cAMP phosphodiesterase by some phototherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells | PLOS One [journals.plos.org]
- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 11. A specific pattern of phosphodiesterases controls the cAMP signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
visnagin assay variability and reproducibility issues
Welcome to the Technical Support Center for visnagin (B192663) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the variability and reproducibility of visnagin experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the visnagin concentration of our Ammi visnaga extracts. What are the likely causes and how can we mitigate this?
A1: Batch-to-batch variability in botanical extracts is a common challenge. The primary causes are typically:
-
Inconsistent Botanical Raw Material: The chemical profile of Ammi visnaga can vary significantly based on genetic makeup, geographical source, climate, and harvest time.[1]
-
Variable Extraction Procedures: Minor changes in the extraction solvent, temperature, duration, or the particle size of the plant material can lead to different yields of visnagin and other bioactive compounds.[1]
To mitigate this variability, we recommend the following:
-
Standardize Raw Material Sourcing: If possible, source plant material from a single supplier who can provide a certificate of analysis (CoA) with information on geographical origin and harvest time.
-
Implement a Standardized Extraction Protocol: Ensure that all parameters of your extraction process are consistent across all batches.
-
Quality Control with Marker Compounds: Use analytical techniques like HPLC to quantify the concentration of key bioactive markers, such as visnagin and khellin, in each batch.[1] Set clear acceptance criteria for the concentration range of these markers.
Q2: Our in vitro bioassay results are inconsistent, even when the visnagin concentration in our extracts is similar across batches. What could be causing this?
A2: This issue often arises from the synergistic or antagonistic effects of other compounds present in the extract. While visnagin is a key bioactive molecule, the overall biological effect of an extract is the sum of its parts.
-
Variation in Other Bioactive Compounds: The concentration of other compounds, such as flavonoids and coumarins, may differ between batches even if visnagin levels are consistent.
-
Compound Degradation: Visnagin and related compounds can be sensitive to light and heat, potentially degrading during storage or the experimental process.[1]
Troubleshooting steps include:
-
Expand Analytical Testing: Broaden your quality control to include the quantification of other relevant bioactive compounds.
-
Proper Storage: Store both the raw plant material and the extracts in a cool, dark place to prevent degradation.[1]
-
Conduct Bioactivity Assays: In addition to chemical analysis, use a relevant bioassay to assess the functional activity of each batch to ensure consistent biological effects.
Q3: What is a suitable vehicle for administering visnagin in animal studies, given its low aqueous solubility?
A3: Due to its poor water solubility, a co-solvent system is often necessary for in vivo administration of visnagin. A common and effective approach is to first dissolve the visnagin in a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable vehicle such as polyethylene (B3416737) glycol (PEG), corn oil, or saline.[2] It is critical to keep the final concentration of the organic solvent low to prevent any vehicle-induced toxicity. Always include a vehicle-only control group in your experiments.[2]
Troubleshooting Guides
HPLC Analysis of Visnagin
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Back Pressure | - Plugged column frit- Column contamination- Blockage in the system | - Back-flush the column.- Wash the column with a strong solvent.- Check for blockages in the tubing and fittings.[3] |
| Peak Splitting or Tailing | - Column void or degradation- Sample solvent incompatible with mobile phase- Column overloading | - Use a guard column to protect the analytical column.- Dissolve the sample in the mobile phase whenever possible.- Reduce the injection volume or sample concentration.[4] |
| Retention Time Drift | - Inconsistent mobile phase composition- Poor column temperature control- Column not properly equilibrated | - Prepare fresh mobile phase daily.- Use a column oven for stable temperature.- Ensure adequate column equilibration time between runs.[5] |
| Unexpected Peaks | - Contamination of sample or mobile phase- Degradation of visnagin | - Use high-purity solvents and filter samples.- Store samples and standards properly in a cool, dark place.[1] |
UV-Vis Spectrophotometry for Visnagin Quantification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Non-linear Calibration Curve | - High sample concentration leading to deviation from Beer-Lambert law- Stray light | - Dilute samples to an appropriate absorbance range (ideally 0.2–1.0 AU).- Ensure the instrument is properly calibrated and maintained.[6] |
| Baseline Drift | - Changes in lamp intensity- Temperature fluctuations in the instrument | - Allow the instrument to warm up sufficiently.- Perform regular baseline corrections.[7] |
| Inaccurate Readings | - Dirty or scratched cuvettes- Solvent absorbance interference | - Clean cuvettes thoroughly before each use.- Use a blank solution containing the same solvent as the sample to zero the instrument.[8] |
| Poor Signal-to-Noise Ratio | - Low sample concentration | - Increase the cuvette path length.- Use a more concentrated sample if possible.- Increase the instrument's integration time or average multiple scans.[7] |
Experimental Protocols
Protocol 1: HPLC Quantification of Visnagin in Ammi visnaga Extract
-
Standard Preparation: Prepare a stock solution of visnagin reference standard in methanol (B129727) (e.g., 1 mg/mL). From this, create a series of calibration standards at different known concentrations.[1]
-
Sample Preparation: Accurately weigh a known amount of the dried extract (e.g., 10 mg) and dissolve it in a specific volume of methanol (e.g., 10 mL). Filter the solution using a 0.45 µm syringe filter before injection.[1]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and tetrahydrofuran (B95107) (50:45:5, v/v/v). An isocratic mixture of methanol and water can also be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of visnagin in the samples.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HT 144 malignant melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of visnagin (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low and consistent across all wells). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of visnagin that inhibits 50% of cell growth).
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Visnagin/Khellin Quantification
| Parameter | Performance Data | Reference |
| Linearity Range (Khellin) | 10–80 μg/mL | [10] |
| Correlation Coefficient (r²) | ≥ 0.999 | [11] |
| Precision (%RSD) | 0.63–2.05% | [10] |
| Accuracy (% Recovery) | 100.08–100.53% | [10] |
| Limit of Detection (LOD) | 3.1 µg/mL (HPLC for Khellin) | [10] |
| Limit of Quantification (LOQ) | 9.4 µg/mL (HPLC for Khellin) | [10] |
Table 2: In Vitro Cytotoxicity of Visnagin (IC50 Values)
| Cell Line | Assay | IC50 Value | Reference |
| HT 144 (Malignant Melanoma) | MTT | ~80.93% inhibition at 100 µg/mL | [9] |
| Lettuce (Lactuca sativa) | Bioherbicide | 110-175 µM | [6] |
| Duckweed (Lemna paucicostata) | Bioherbicide | 110-175 µM | [6] |
Signaling Pathways and Experimental Workflows
Visnagin exerts its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for quantifying visnagin.
Caption: Key signaling pathways modulated by visnagin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. labindia-analytical.com [labindia-analytical.com]
- 9. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Visnagin ameliorates myocardial ischemia/reperfusion injury through the promotion of autophagy and the inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence in Ammiol Imaging Studies
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the challenges posed by autofluorescence during Ammiol imaging experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your imaging studies.
Problem 1: High background fluorescence is obscuring the this compound signal across all channels.
Answer:
This common issue can often be traced back to the sample preparation process or the inherent properties of the tissue itself. Here’s a systematic approach to identify and resolve the source of the high background.
Step 1: Identify the Source of Autofluorescence
The first crucial step is to determine the origin of the unwanted signal.
-
Unstained Control: Always prepare an unstained control sample that undergoes all the same processing steps as your experimental samples, but without the addition of this compound or any other fluorescent labels.[1] Imaging this control will reveal the baseline level and spectral characteristics of the autofluorescence in your sample.[1]
Step 2: Optimize Your Sample Preparation Protocol
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence by cross-linking proteins.[2][3] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.[3]
-
Action: Reduce the fixation time to the minimum required for adequate tissue preservation.[2][3][4] Consider using a lower concentration of paraformaldehyde.[1] As an alternative, you can try organic solvents like ice-cold methanol (B129727) or ethanol (B145695), which may reduce autofluorescence.[1][5]
-
-
Perfusion: Red blood cells are a significant source of autofluorescence due to the heme groups they contain.[2][4]
-
Heat and Dehydration: Excessive heat during sample processing can increase autofluorescence, particularly in the red spectrum.[2][3]
-
Action: Ensure that all incubation steps are carried out at the recommended temperatures, and avoid overheating the sample during dehydration.
-
Step 3: Employ Chemical Quenching Methods
Several chemical treatments can be applied to reduce autofluorescence after fixation.
-
Sodium Borohydride (B1222165) (NaBH₄): This reducing agent is effective against aldehyde-induced autofluorescence.[1][6] It works by reducing aldehyde groups to non-fluorescent alcohol groups.[6]
-
Sudan Black B: This reagent is particularly effective at quenching lipofuscin, a common source of autofluorescence in aging tissues.[3][4]
-
Copper Sulfate: Treatment with CuSO₄ in an ammonium (B1175870) acetate (B1210297) buffer can also help to reduce autofluorescence.[7]
A summary of common chemical quenching agents is provided in the table below.
Problem 2: The this compound signal is weak and difficult to distinguish from the background noise.
Answer:
When your signal of interest is low, even moderate levels of autofluorescence can become a significant problem. Here are some strategies to improve your signal-to-noise ratio.
Step 1: Optimize Fluorophore and Filter Selection
-
Fluorophore Choice: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[1][8]
-
Filter Sets: Ensure you are using high-quality optical filters that are specifically designed for the excitation and emission spectra of this compound. This will maximize the collection of your specific signal while rejecting out-of-band background fluorescence.
Step 2: Advanced Imaging and Analysis Techniques
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral detector, you can use a technique called spectral unmixing.[1]
-
Action: First, acquire a "lambda stack" (a series of images at different emission wavelengths) of your unstained control sample to determine the spectral signature of the autofluorescence. Then, use software to computationally subtract this autofluorescence spectrum from your experimental images, isolating the true this compound signal.[1][9]
-
-
Time-Gated Fluorescence Microscopy: This technique separates fluorescence signals based on their decay lifetimes. Autofluorescence typically has a very short fluorescence lifetime (a few nanoseconds).[10] If this compound has a longer lifetime, time-gated detection can be used to filter out the early-arriving autofluorescence photons and only collect the photons from your probe.[10]
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light.[1][2] It is an intrinsic property of the tissue and not the result of specific fluorescent labeling.[11] This background fluorescence can reduce the signal-to-noise ratio, making it difficult to detect the specific signal from your fluorescent probe.[6]
Q2: What are the most common sources of autofluorescence in biological samples?
A2: Common endogenous fluorophores include:
-
Metabolites: NADH and flavins are key metabolic coenzymes that fluoresce.[6][11]
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are highly autofluorescent, primarily in the blue-green region of the spectrum.[4][6][12]
-
Pigments: Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in aging cells and has a broad emission spectrum.[4][6][12] Heme groups in red blood cells also contribute significantly to autofluorescence.[2][4]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[2][11]
Q3: Can my experimental reagents contribute to background fluorescence?
A3: Yes, some reagents and labware can be fluorescent. For live-cell imaging, phenol (B47542) red in cell culture media can be a source of background.[11][13] Some plastic culture dishes and slides can also be fluorescent; using glass-bottom dishes is often recommended.[11][13] It is also important to ensure that any mounting media used is non-fluorescent.
Q4: How can I design my experiment to minimize autofluorescence from the start?
A4:
-
Animal Diet: For in-vivo animal imaging, the diet can be a significant source of autofluorescence in the gastrointestinal tract. Using a purified diet can reduce this background by over two orders of magnitude.[14][15]
-
Wavelength Selection: Whenever possible, choose fluorophores and imaging wavelengths in the near-infrared (NIR) range. Autofluorescence is significantly reduced at longer wavelengths.[14][15][16]
-
Controls: Always include an unstained control to assess the level of autofluorescence in your samples.[1][4]
Quantitative Data Summary
Table 1: Common Endogenous Fluorophores and their Spectral Properties
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| Collagen | 300 - 400 | 300 - 450 | Extracellular matrix |
| Elastin | 350 - 450 | 410 - 540 | Extracellular matrix, blood vessels |
| NADH | ~340 | ~450 | Mitochondria, cytoplasm |
| Flavins (FAD) | ~450 | ~530 | Mitochondria |
| Lipofuscin | 360 - 500 | 450 - 650+ | Aging cells, particularly neurons |
| Porphyrins (Heme) | ~400 | 600 - 700 | Red blood cells |
Table 2: Common Chemical Treatments for Autofluorescence Reduction
| Reagent | Target Autofluorescence | Typical Protocol | Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | 0.1-1 mg/mL in PBS for 10-30 minutes.[1] | Can have mixed results and may affect antigenicity.[1][4] |
| Sudan Black B | Lipofuscin | 0.1-0.3% in 70% ethanol for 5-20 minutes. | Can introduce a grainy, dark precipitate. |
| Trypan Blue | General Quenching | 0.05-0.1% in PBS for 1-10 minutes. | Can reduce specific signal as well. |
| Copper (II) Sulfate | General Quenching | 10 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes. | Particularly useful for formalin-fixed tissue.[8] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Sample Preparation: After fixation with formaldehyde or glutaraldehyde and subsequent washing steps, immerse the tissue sections or cells in the freshly prepared sodium borohydride solution.
-
Incubation: Incubate for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or fluorescent staining protocol for this compound.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
Sample Preparation: After completing your fluorescent staining protocol (including this compound), wash the samples in PBS.
-
Dehydration and Staining: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%). Immerse the slides in the 0.1% Sudan Black B solution for 5-20 minutes at room temperature.
-
Washing and Rehydration: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B. Rehydrate the samples through a graded ethanol series back to PBS.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 3: General Workflow for Spectral Unmixing
-
Prepare Controls: Prepare two control samples:
-
An unstained sample to capture the autofluorescence spectrum.
-
A sample stained only with this compound to capture its specific emission spectrum.
-
-
Image Acquisition (Lambda Stack):
-
Place the unstained sample on the confocal microscope.
-
Using the spectral detector, acquire a series of images across a range of emission wavelengths (e.g., from 410 nm to 700 nm in 10 nm steps) using the excitation wavelength for this compound. This is the autofluorescence "fingerprint".
-
Repeat the process for the this compound-only sample to get its spectral fingerprint.
-
-
Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample using the same settings.
-
Linear Unmixing:
-
Open the spectral imaging software.
-
Load the spectral fingerprints of the autofluorescence and this compound into the software's reference library.
-
Apply the linear unmixing algorithm to the lambda stack from your experimental sample. The software will calculate the contribution of each known spectrum (autofluorescence and this compound) to every pixel in the image.
-
-
Analysis: The output will be separate images showing the intensity and localization of the autofluorescence and the true this compound signal, allowing for a much cleaner analysis.
Visualizations
Caption: A decision-making workflow for troubleshooting autofluorescence.
Caption: Conceptual diagram of the spectral unmixing process.
Caption: Common sources of autofluorescence in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A Practical Approach to Quantitative Processing and Analysis of Small Biological Structures by Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oraclebio.com [oraclebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autofluorescence [jacksonimmuno.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
Furanocoumarin Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of furanocoumarin extraction parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of furanocoumarins.
Q1: I am observing low yields of furanocoumarins in my extracts. What are the potential causes and solutions?
A1: Low extraction yields can stem from several factors, from the choice of extraction method to the sample matrix itself.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. Polar solvents like methanol (B129727) and ethanol, or semi-polar solvents like ethyl acetate (B1210297), are generally effective for furanocoumarins.[1][2] For instance, one study found methanol to be the optimal solvent for extracting furanocoumarins from citrus peels.[3] It is recommended to test a range of solvents with varying polarities to determine the best fit for your specific plant material.
-
Inefficient Extraction Technique: Conventional methods like maceration can be less efficient than modern techniques. Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) can significantly improve yields and reduce extraction time.[2] However, be aware that MAE in a closed system can sometimes lead to the degradation of furanocoumarins.[2]
-
Inadequate Temperature and Time: Extraction efficiency is often temperature-dependent. For MAE, temperatures between 70°C and 90°C have been found to be optimal, with higher temperatures potentially causing thermal degradation.[4] For ASE, temperatures of 100-130°C with methanol for 10 minutes have yielded the highest results for certain furanocoumarins.[5] It is essential to optimize the temperature and duration for your specific method and sample.
-
Sample Preparation: The physical state of the plant material plays a significant role. Grinding the sample to a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.
Q2: My chromatograms show co-eluting peaks, making it difficult to quantify individual furanocoumarins. How can I improve separation?
A2: Co-elution is a common challenge due to the structural similarity of many furanocoumarins. The following strategies can help improve chromatographic resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient during HPLC or UPLC analysis can increase the separation time between closely eluting compounds.
-
Adjust the Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
Select a Different Column Chemistry: If co-elution persists, consider using a column with a different stationary phase that offers alternative selectivity for furanocoumarins.
-
Employ High-Resolution Mass Spectrometry (HRMS): When chromatographic separation is insufficient, HRMS can distinguish between co-eluting compounds based on their exact mass, allowing for accurate quantification.
Q3: I suspect my target furanocoumarins are degrading during the extraction process. How can I minimize this?
A3: Furanocoumarins can be sensitive to heat and light.[6]
-
Avoid High Temperatures: As mentioned, excessive heat during extraction can lead to degradation.[4] Monitor and control the temperature of your extraction system, especially with methods like MAE. For instance, studies have shown that temperatures exceeding 90°C during MAE can lead to a decrease in the peak areas of target furanocoumarins.[4]
-
Protect from Light: Work in a dimly lit environment or use amber-colored glassware to protect light-sensitive furanocoumarins from photodegradation.
-
Minimize Extraction Time: Shorter extraction times, as offered by techniques like UAE and MAE, reduce the exposure of furanocoumarins to potentially degrading conditions.[2][7]
-
Check for Oxidative Degradation: The presence of oxidative enzymes in the plant matrix can contribute to degradation. Consider blanching the plant material before extraction to deactivate these enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction techniques for furanocoumarins?
A1: The choice of extraction technique depends on factors such as the plant matrix, the specific furanocoumarins of interest, and available resources.
-
Accelerated Solvent Extraction (ASE): Often provides the highest yields in a shorter time compared to conventional methods.[5]
-
Ultrasound-Assisted Extraction (UAE): A rapid and efficient method that is widely used due to its cost-effectiveness and effectiveness at room temperature.[2]
-
Microwave-Assisted Extraction (MAE): Another rapid technique, though caution is advised as it can cause degradation in closed systems.[2]
-
Solid-Liquid Extraction (SLE): Includes methods like maceration and Soxhlet extraction. While Soxhlet can be exhaustive, it is time and solvent-consuming.[2]
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent, offering an alternative to organic solvents.[2]
Q2: Which solvents are most commonly used for furanocoumarin extraction?
A2: The selection of solvent is critical for achieving high extraction efficiency.
-
Methanol and Ethanol: These polar solvents are widely and effectively used for extracting a broad range of furanocoumarins.[2]
-
Ethyl Acetate: A semi-polar solvent that is also commonly used and has shown high efficiency.[1][3]
-
Hexane: A non-polar solvent that can be effective for specific furanocoumarins and can result in a cleaner extract with fewer interfering compounds.[4]
-
Water: Can be used, especially in combination with organic solvents, to enhance extraction by promoting cell disruption through internal superheating in MAE.[4]
Q3: How does the plant matrix affect the choice of extraction parameters?
A3: The type of plant material (e.g., leaves, fruits, peels, seeds) significantly influences the optimal extraction protocol.
-
Peels: Citrus peels are a rich source of furanocoumarins. Due to their oily nature, a solvent that can effectively penetrate the matrix, such as methanol or ethyl acetate, is required.[3][8]
-
Seeds: Seeds often have a hard outer coat that needs to be broken to allow for efficient extraction. Grinding the seeds is a crucial first step.
-
Leaves: The cellular structure of leaves can be effectively disrupted by methods like UAE and MAE, facilitating the release of furanocoumarins.
Data Presentation
Table 1: Comparison of Furanocoumarin Yields from Archangelica officinalis Fruits using Different Extraction Methods.
| Extraction Method | Extracting Solvent | Xanthotoxin (mg/g) | Isopimpinellin (mg/g) | Bergapten (mg/g) | Imperatorin (mg/g) | Phellopterin (mg/g) |
| Soxhlet | Petroleum Ether | 1.1717 ± 0.0008 | 0.9431 ± 0.0006 | 3.0119 ± 0.1850 | 12.2940 ± 0.0162 | 6.2844 ± 0.0018 |
| UAE (60°C) | Methanol | 1.05 ± 0.06 | 0.65 ± 0.04 | 2.51 ± 0.15 | 11.85 ± 0.69 | 5.86 ± 0.34 |
| MAE (Open System) | Methanol | 1.11 ± 0.06 | 0.70 ± 0.04 | 2.65 ± 0.15 | 12.51 ± 0.73 | 6.18 ± 0.36 |
| ASE (100°C) | Methanol | 1.25 ± 0.07 | 0.78 ± 0.05 | 2.97 ± 0.17 | 14.05 ± 0.82 | 6.94 ± 0.40 |
| ASE (130°C) | Methanol | 1.29 ± 0.08 | 0.81 ± 0.05 | 3.06 ± 0.18 | 14.47 ± 0.84 | 7.15 ± 0.42 |
Data adapted from Waksmundzka-Hajnos et al. (2004).[5] This table demonstrates that Accelerated Solvent Extraction (ASE) at elevated temperatures generally provides the highest yields for the furanocoumarins analyzed.
Table 2: Influence of MAE Temperature on the Relative Extraction Efficiency of Furanocoumarins from Heracleum sosnowskyi Leaves.
| Temperature (°C) | Angelicin (Relative Peak Area) | Psoralen (Relative Peak Area) | Methoxsalen (Relative Peak Area) | Bergapten (Relative Peak Area) |
| 50 | 1.00 | 1.00 | 1.00 | 1.00 |
| 70 | 1.52 | 1.45 | 1.63 | 1.58 |
| 90 | 1.55 | 1.48 | 1.68 | 1.62 |
| 110 | 1.35 | 1.29 | 1.45 | 1.40 |
| 130 | 1.10 | 1.05 | 1.18 | 1.14 |
| 150 | 0.85 | 0.81 | 0.91 | 0.88 |
| 170 | 0.60 | 0.57 | 0.64 | 0.62 |
Data adapted from a study on Microwave-Assisted Extraction.[4] The data indicates that the optimal temperature range for MAE of these furanocoumarins is between 70°C and 90°C, with a significant decrease in yield at temperatures above 110°C, likely due to thermal degradation.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Furanocoumarins from Citrus Peel
This protocol is a general guideline and should be optimized for specific laboratory conditions and sample types.
-
Sample Preparation:
-
Wash fresh citrus fruit and separate the peel (flavedo and albedo).
-
Freeze-dry the peel to remove moisture.
-
Grind the dried peel into a fine powder using a laboratory mill.
-
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered peel into a microwave extraction vessel.
-
Add 20 mL of methanol to the vessel.
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 70°C
-
Time: 15 minutes
-
Microwave Power: 500 W
-
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
-
Sample Processing:
-
Filter the extract through a 0.45 µm syringe filter to remove any solid particles.
-
The filtrate is now ready for analysis by HPLC or UPLC-MS.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins from Plant Leaves
This protocol provides a general procedure for UAE and should be adapted as necessary.
-
Sample Preparation:
-
Dry the plant leaves at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried leaves into a fine powder.
-
-
Extraction Procedure:
-
Place 2.0 g of the powdered leaves into a 50 mL beaker or flask.
-
Add 30 mL of ethyl acetate to the vessel.
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonication parameters:
-
Frequency: 40 kHz
-
Power: 100 W
-
Temperature: 25°C (room temperature)
-
Time: 30 minutes
-
-
-
Sample Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with an additional 10 mL of ethyl acetate and combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Mandatory Visualization
Caption: Simplified biosynthetic pathway of linear and angular furanocoumarins.
Caption: General experimental workflow for furanocoumarin extraction and analysis.
Caption: Mechanism of irreversible CYP3A4 inhibition by furanocoumarins.
References
- 1. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.flvc.org [journals.flvc.org]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Bioactivity of Isolated Ammiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isolated Ammiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, particularly when lower-than-expected bioactivity is observed.
General Troubleshooting Guide for Low Bioactivity of Natural Products
Low bioactivity of a purified natural product can be attributed to a variety of factors, from the initial extraction to the final experimental setup. This guide provides a systematic approach to identifying the potential cause of the issue.
Initial Assessment: Is the Issue with the Compound or the Assay?
The first step in troubleshooting is to determine whether the observed low bioactivity is due to an issue with the isolated this compound itself or with the experimental assay being used.
Troubleshooting Workflow for Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity.
FAQs for Troubleshooting Low Bioactivity of Isolated this compound
This section addresses specific questions related to experiments involving this compound, a furanochromone found in plants such as Ammi visnaga.
Q1: My isolated this compound is showing significantly lower bioactivity than the crude extract of Ammi visnaga. Why might this be?
A1: This is a common observation when moving from a crude extract to a purified compound. Several factors could be at play:
-
Loss of Synergistic Effects: Crude extracts contain a multitude of compounds. The observed bioactivity of the extract could be a result of synergistic or additive effects between this compound and other components like khellin (B1673630) and visnagin, which are also present in Ammi visnaga.[1] When this compound is isolated, these synergistic interactions are lost.
-
Compound Degradation during Isolation: The purification process itself might be degrading the this compound. Factors like exposure to harsh solvents, temperature fluctuations, or prolonged exposure to light and air can lead to the degradation of the active compound.
-
Low Concentration of the Active Compound: It's possible that this compound is not the primary bioactive component in the crude extract, and its concentration in the purified form is below the effective dose for your assay.
Troubleshooting Decision Tree for Low Bioactivity of Isolated Compound
Caption: Decision tree for troubleshooting low bioactivity post-isolation.
Q2: How can I assess the purity and integrity of my isolated this compound?
A2: It is crucial to confirm the purity and structural integrity of your isolated compound.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to assess the purity of a compound. A pure sample should ideally show a single, sharp peak.
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler chromatographic technique that can also be used for purity checks.
-
-
Structural Verification:
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (C₁₄H₁₂O₆, MW: 276.24 g/mol ).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of this compound.
-
| Analytical Technique | Purpose | Expected Outcome for Pure this compound |
| HPLC | Purity Assessment | A single major peak at a characteristic retention time. |
| HPTLC | Purity Assessment | A single spot with a specific Rf value. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to 276.24 m/z. |
| NMR Spectroscopy | Structural Elucidation | Spectra consistent with the known structure of this compound. |
Q3: What are the optimal storage conditions for isolated this compound to prevent degradation?
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures slow down chemical degradation processes. |
| Light | Store in amber vials or in the dark. | Protects from photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation. |
| Form | Store as a dry powder rather than in solution. | Solvents can promote degradation over time. |
Q4: My this compound is poorly soluble in the assay buffer. How can I address this?
A4: Poor solubility is a common issue with many natural products and can significantly impact bioactivity.
-
Use of Co-solvents: A small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the this compound before diluting it in the assay buffer. It is critical to ensure the final concentration of the co-solvent is low (typically <1%) and does not affect the biological system.
-
Solubility Testing: Test the solubility of this compound in a range of biocompatible solvents.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final concentration in the assay buffer.
Experimental Workflow for Addressing Solubility Issues
Caption: A workflow for preparing poorly soluble compounds for bioassays.
Experimental Protocols
General Protocol for Phenolic Extraction from Plant Material
This protocol is a general guideline and may need to be optimized for Ammi visnaga.
-
Sample Preparation: Dry the plant material (e.g., fruits of Ammi visnaga) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, use Soxhlet extraction for a more exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract in an airtight container at -20°C until further use.
Protocol for Bioassay-Guided Fractionation
This protocol can be used to isolate this compound and other bioactive compounds.
-
Initial Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
Bioactivity Testing: Test the bioactivity of each fraction using your target assay.
-
Isolation from Active Fraction: The fraction showing the highest activity should be subjected to further chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate individual compounds.
-
Compound Identification: Characterize the isolated compounds using spectroscopic methods (MS, NMR).
Potential Signaling Pathways for this compound
While the specific signaling pathways modulated by this compound are not well-documented, compounds from Ammi visnaga are known to have various biological activities, including antioxidant and immunomodulatory effects. These activities are often associated with the modulation of key signaling pathways.
Hypothesized Signaling Pathway Involvement
Caption: Potential signaling pathways that may be modulated by this compound.
References
- 1. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H12O6 | CID 621572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the multifaceted effects of Ammi visnaga: subchronic toxicity, antioxidant capacity, immunomodulatory, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ammiol vs. Khellin: A Comparative Efficacy Analysis
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented efficacy between Ammiol and khellin (B1673630), two furochromone compounds found in the medicinal plant Ammi visnaga. While khellin has been the subject of numerous studies, leading to a good understanding of its therapeutic applications and mechanisms, this compound remains largely uncharacterized, with a notable absence of data regarding its biological activity and efficacy.
This guide, therefore, focuses on presenting the extensive experimental data available for khellin and, where possible, contextualizes the role of other constituents of Ammi visnaga, including the lesser-known this compound. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Khellin Efficacy and Safety Profile
Khellin has been primarily investigated for its therapeutic potential in vitiligo, psoriasis, and as a smooth muscle relaxant. The following tables summarize key quantitative data from various studies.
Table 1: Khellin in the Treatment of Vitiligo (in combination with UV light therapy - KUVA)
| Study Parameter | Khellin + UVA (KUVA) | Control/Alternative | Source |
| Repigmentation Rate | 52% of patients achieved >75% repigmentation after 18 months. | 32% of patients in the Psoralen + UVA (PUVA) group achieved >75% repigmentation. | [1] |
| Repigmentation (Double-Blind Study) | 16.6% of patients achieved 90-100% repigmentation; 23.3% achieved 50-60% repigmentation after 4 months of oral khellin and sun exposure. | Control group showed no repigmentation. | [2][3] |
| Topical Application Efficacy | 72% of treated locations showed 50-100% repigmentation after a mean of 12 months with khellin liposomes and UVA/UVB. | Control group (UVA/B light only) showed minimal repigmentation. | [4] |
Table 2: Side Effect Profile of Khellin
| Side Effect | Oral Khellin | Topical Khellin | Source |
| Nausea and Vomiting | Frequently observed. | Minimized. | [5][6][7] |
| Elevated Liver Enzymes (AST, ALT) | Reported with systemic use. | Minimized. | [6][7] |
| Dizziness and Headache | Potential adverse reactions. | Not typically reported. | [5][6] |
| Photosensitivity | A concern with systemic use. | Localized effect, necessary for therapy. | [6] |
| Overall Incidence (vs. PUVA) | 28% of patients in KUVA group reported side effects. | 96% of patients in PUVA group reported side effects. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of clinical and preclinical research. Below are summaries of experimental protocols relevant to assessing the efficacy of khellin.
Protocol 1: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, commonly 1% carrageenan solution, is administered into the sub-plantar region of the animal's hind paw.
-
Test Compound Administration: The test compound (e.g., khellin or plant extract) is administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.
-
Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Protocol 2: In Vitro Assessment of Smooth Muscle Relaxant Activity (Isolated Tissue Bath)
This protocol is used to determine the direct effect of a compound on smooth muscle contraction and relaxation.
-
Tissue Preparation: Smooth muscle tissues, such as guinea pig ileum, trachea, or rat aorta, are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Induction of Contraction: A contractile agent (e.g., acetylcholine, histamine, or phenylephrine) is added to the bath to induce a stable muscle contraction.
-
Application of Test Compound: The test compound (e.g., khellin) is added to the bath in a cumulative or non-cumulative manner, and the relaxation of the muscle is recorded.
-
Data Acquisition: The tension of the muscle is measured using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal effect).
Signaling Pathways and Mechanisms of Action
Khellin's Mechanism of Action
Khellin's therapeutic effects are attributed to several mechanisms of action. As a smooth muscle relaxant, it acts as a vasodilator and bronchodilator.[8] Its efficacy in vitiligo is due to its photosensitizing properties when combined with UVA radiation, stimulating melanocyte proliferation and melanin (B1238610) production.
Below is a diagram illustrating the proposed signaling pathway for khellin-induced melanogenesis.
Experimental Workflow for Compound Efficacy Screening
The general workflow for evaluating the efficacy of a natural compound like khellin involves several stages, from initial identification to preclinical and clinical studies.
Conclusion
The existing body of scientific evidence strongly supports the therapeutic efficacy of khellin for specific conditions, particularly vitiligo, when used in combination with UV light. Its mechanisms of action as a photosensitizer and smooth muscle relaxant are relatively well-understood. In contrast, this compound, another constituent of Ammi visnaga, remains scientifically obscure. There is a clear need for further research to isolate this compound and systematically evaluate its pharmacological properties. Without such data, a direct comparative efficacy study between this compound and khellin is not feasible. Future research should aim to elucidate the potential biological activities of this compound and other lesser-known compounds from Ammi visnaga to fully understand the plant's therapeutic potential.
References
- 1. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ammonium bituminosulfonate (Ichthyol). Anti-inflammatory effect and inhibition of the 5-lipoxygenase enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data on melanin production in B16F1 melanoma cells in the presence of emu oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacology of amiodarone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smooth muscle relaxant properties and vasomotor actions of 2-amino-1-p-nitrophenylpropane-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of Bioactive Compounds from Ammi Species: A Comparative Guide on Thymol
Introduction
While "Ammiol" as a specific compound is not prominently documented in scientific literature, various species of the Ammi genus, such as Ammi visnaga and Ammoides verticillata, are known to be rich sources of essential oils containing bioactive constituents with significant anti-inflammatory properties. A key and well-studied component of these essential oils is Thymol, a monoterpenoid phenol. This guide provides a comparative analysis of the anti-inflammatory activity of Thymol, supported by experimental data, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Thymol's therapeutic potential.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of Thymol have been evaluated in various in vitro and in vivo models. This section presents a summary of quantitative data to compare the efficacy of Thymol with standard anti-inflammatory drugs like Diclofenac.
Table 1: In Vitro Anti-inflammatory Activity of Thymol vs. Diclofenac
| Parameter | Thymol | Diclofenac | Cell Line | Assay Conditions |
| NO Production Inhibition (IC50) | ~30-fold more potent than Diclofenac[1] | - | LPS-activated RAW 264.7 cells | 48h treatment |
| COX-2 Inhibition (IC50) | 1.0 µM[2] | - | In vitro enzyme assay | - |
| PGE2 Production Inhibition | Dose-dependent inhibition[3] | - | LPS-stimulated RAW 264.7 macrophages | - |
| TNF-α Inhibition | Significant inhibition at 100 & 200 µM[2] | - | LPS-stimulated RAW 264.7 macrophages | - |
| IL-6 Inhibition | Significant inhibition at 100 & 200 µM[2] | - | LPS-stimulated RAW 264.7 macrophages | - |
| IL-1β Inhibition | Significant inhibition at 100 & 200 µM[2] | - | LPS-stimulated RAW 264.7 macrophages | - |
Table 2: In Vivo Anti-inflammatory Activity of Thymol vs. Diclofenac
| Model | Thymol | Diclofenac | Species | Key Findings |
| Carrageenan-induced Paw Edema | 54.76% inhibition at 200 mg/kg[4] | 58.95% inhibition[4] | Mice | Comparable efficacy to Diclofenac. |
| Formalin-induced Paw Licking | Dose-dependent reduction in licking time[5] | - | Mice | Significant analgesic and anti-inflammatory effect. |
| LPS-induced Endometritis | Significant reduction in MPO activity, TNF-α, and IL-1β[2] | - | Mice | Dose-dependent anti-inflammatory effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess anti-inflammatory activity.
In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of Thymol or a reference drug (e.g., Diclofenac) for 1 hour. Subsequently, inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24-48 hours.
-
Measurement of NO Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo: Carrageenan-Induced Paw Edema in Mice
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.
-
Animals: Swiss albino mice are used for the experiment. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are divided into different groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like Diclofenac), and treatment groups (receiving different doses of Thymol). The test compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after the administration of the test compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the anti-inflammatory activity of Thymol is essential. Thymol has been shown to modulate key inflammatory signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Thymol has been reported to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα.[2]
Caption: NF-κB signaling pathway in inflammation and the inhibitory action of Thymol.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for its anti-inflammatory properties.
Caption: A generalized workflow for in vitro anti-inflammatory activity screening.
References
- 1. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ammiol and Synthetic Smooth Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the smooth muscle relaxant properties of Ammiol, derived from the plant Ammi visnaga, with two widely studied synthetic smooth muscle relaxants: Papaverine (B1678415) and Verapamil. The comparison focuses on their mechanisms of action, available quantitative efficacy data, and the experimental protocols used for their evaluation.
Introduction to Smooth Muscle Relaxants
Smooth muscle contraction is a fundamental physiological process critical to the function of various organ systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. The dysregulation of smooth muscle tone is implicated in numerous pathologies such as hypertension, asthma, irritable bowel syndrome, and vasospasms. Pharmacological intervention with smooth muscle relaxants, or spasmolytics, is a key therapeutic strategy.
This compound , for the purpose of this guide, refers to the primary active furanochromone constituents of Ammi visnaga (Khella): khellin and visnagin . These natural compounds have a long history in traditional medicine for treating conditions like angina and asthma due to their spasmolytic effects.[1]
This guide compares this compound to two synthetic agents with distinct mechanisms:
-
Papaverine : An opium alkaloid, often used as a standard non-specific smooth muscle relaxant, that primarily acts as a phosphodiesterase (PDE) inhibitor.[1]
-
Verapamil : A phenylalkylamine derivative and a well-established synthetic drug, classified as a non-dihydropyridine L-type calcium channel blocker.[2][3][4]
Mechanisms of Action: Signaling Pathways
The relaxation of smooth muscle is primarily achieved by decreasing the intracellular concentration of free calcium ions (Ca²⁺) or by sensitizing the contractile apparatus to Ca²⁺. This compound, Papaverine, and Verapamil accomplish this through different molecular pathways.
This compound (Khellin/Visnagin): A Dual-Action Mechanism Khellin's relaxant properties are attributed to its ability to inhibit calcium influx into the smooth muscle cell, acting as a calcium channel blocker.[5] This action directly reduces the availability of Ca²⁺ required to initiate the contractile cascade. Some evidence also suggests that at higher concentrations, its constituents may weakly inhibit phosphodiesterase (PDE) enzymes, which would lead to an increase in cyclic nucleotides (cAMP/cGMP) that promote relaxation.[1]
Verapamil: Selective Calcium Channel Blockade Verapamil is a potent blocker of L-type voltage-gated calcium channels.[2][3][4] By binding to the channel, it prevents the influx of extracellular Ca²⁺ that occurs in response to membrane depolarization. This makes it highly effective in relaxing vascular smooth muscle, leading to vasodilation.[4]
Papaverine: Phosphodiesterase (PDE) Inhibition Papaverine acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1] These enzymes are responsible for breaking down the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, papaverine causes levels of cAMP and cGMP to rise, which in turn activates protein kinases (PKA and PKG). These kinases phosphorylate various targets that ultimately decrease intracellular Ca²⁺ levels and reduce the sensitivity of the contractile machinery, leading to profound smooth muscle relaxation.
Data Presentation: Comparative Efficacy
Directly comparing the potency (EC₅₀/IC₅₀) of smooth muscle relaxants requires identical experimental conditions. The following data has been compiled from separate studies and should be interpreted with caution, as tissue types, species, and contractile agents vary. A lower IC₅₀ or EC₅₀ value indicates higher potency.
| Compound | Action | Tissue (Species) | Agonist | Potency (IC₅₀ / EC₅₀) | Citation |
| This compound (Khellin) | Spasmolytic | Rat Aorta | KCl (100 mM) | IC₅₀: 11.8 ± 0.3 µM | [5] |
| Verapamil | Ca²⁺ Channel Block | T-type Ca²⁺ channels (expressed) | Tonic Block | ED₅₀: ~20 µM | [2] |
| Verapamil | K⁺ Channel Block | fKv1.4ΔN channels (expressed) | State-dependent | IC₅₀: ~260 µM | [6] |
| Papaverine | Spasmolytic | Rat Smooth Muscle Cells | - | IC₅₀: 97 µM | |
| Papaverine | Spasmolytic | Human Endothelial Cells | - | IC₅₀: 56 µM |
Note: The variability in reported potency values for the same compound (e.g., Verapamil) highlights the critical influence of the specific biological target (e.g., L-type vs. T-type calcium channels vs. potassium channels) and experimental model on the outcome.
Experimental Protocols: The Isolated Organ Bath Assay
The gold-standard method for assessing the effects of compounds on smooth muscle contractility in vitro is the isolated organ bath assay.[7] This technique allows for the measurement of isometric contractions of intact tissue segments in a controlled physiological environment.
Objective: To determine the concentration-response relationship of a test compound (e.g., Khellin, Verapamil) on smooth muscle tissue pre-contracted with an agonist (e.g., KCl, Phenylephrine).
Materials:
-
Tissue: A segment of smooth muscle tissue (e.g., thoracic aorta, ileum, or trachea) dissected from a laboratory animal (e.g., rat, guinea pig).
-
Physiological Salt Solution (PSS): A buffer (e.g., Krebs-Henseleit solution) with ionic composition and pH mimicking extracellular fluid, continuously gassed with 95% O₂ / 5% CO₂.
-
Organ Bath System: Water-jacketed chambers to maintain temperature (37°C), connected to isometric force transducers.
-
Data Acquisition System: To record force measurements from the transducers.
-
Agonists and Test Compounds: Stock solutions of a contractile agent (e.g., KCl, phenylephrine (B352888), histamine) and the relaxant compounds to be tested.
Methodology:
-
Tissue Preparation: The animal is euthanized according to approved ethical protocols. The desired smooth muscle tissue is rapidly excised and placed in ice-cold PSS. The tissue is then carefully cleaned of connective tissue and cut into segments or rings of appropriate size (e.g., 2-4 mm rings for aorta).
-
Mounting: The tissue segment is suspended in the organ bath chamber between two hooks or wires. One hook is fixed to the chamber, and the other is connected to the isometric force transducer.
-
Equilibration: The chamber is filled with PSS, maintained at 37°C, and continuously aerated. The tissue is allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 grams for rat aorta). During this time, the PSS is changed every 15-20 minutes.
-
Viability Test: The tissue's contractile ability is confirmed by challenging it with a high concentration of a depolarizing agent, typically KCl (e.g., 60-80 mM). After a stable contraction is achieved, the tissue is washed with fresh PSS until it returns to baseline tension.
-
Pre-contraction: A submaximal, stable contraction is induced by adding a specific agonist to the bath (e.g., phenylephrine for vascular rings, histamine (B1213489) for ileum).
-
Cumulative Concentration-Response: Once the contraction plateaus, the test compound (e.g., Khellin) is added to the bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 1 nM to 100 µM). The tissue is allowed to reach a new steady-state response after each addition.
-
Data Analysis: The relaxant effect at each concentration is calculated as a percentage of the initial pre-contraction. A concentration-response curve is plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) is determined through non-linear regression analysis.
Summary and Conclusion
This guide compares the natural product-derived this compound (Khellin/Visnagin) with the synthetic drugs Verapamil and Papaverine, providing insight into their distinct mechanisms for inducing smooth muscle relaxation.
-
This compound (Khellin) and Verapamil share a common mechanism in that both inhibit L-type calcium channels. Verapamil is a highly specific and potent blocker of these channels. Khellin appears to act as a more general, non-specific inhibitor of calcium influx.
-
Papaverine operates through a fundamentally different pathway, inhibiting PDE enzymes to increase intracellular levels of cAMP and cGMP.
-
The choice of agent in a research or drug development context depends on the desired specificity. Verapamil offers targeted blockade of voltage-gated Ca²⁺ influx, while Papaverine provides broad-spectrum relaxation via the cyclic nucleotide pathway. This compound represents a natural alternative with a primary mechanism that appears to overlap with that of synthetic calcium channel blockers.
Due to a lack of publicly available head-to-head studies, a definitive quantitative comparison of potency is not possible. The provided data, compiled from various sources, suggests that all three compounds are effective smooth muscle relaxants in the micromolar range in vitro. Further research using standardized protocols, such as the isolated organ bath assay detailed here, is necessary to establish a precise comparative efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of the calcium entry blockers, verapamil, diltiazem and flunarizine against contractions of the rat isolated aorta and portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Ammiol Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of Ammiol, an aminothiol (B82208) compound, is critical for understanding its pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is contingent on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity.
Quantitative Performance Comparison
The performance of an analytical method is evaluated through a series of validation parameters.[1][2][3][4] The following table summarizes the key quantitative performance characteristics of HPLC-UV and LC-MS/MS for the quantification of aminothiols, providing a basis for method selection.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.99[5] | Typically > 0.99[6] |
| Accuracy (% Recovery) | 99.45 ± 0.62% to 100.21 ± 0.82%[7] | 80–125% (spike recovery)[8] |
| Precision (% RSD) | Intraday: ≤ 1.8%; Interday: ≤ 1.8%[7] | < 10%[8] |
| Limit of Detection (LOD) | Method dependent, generally in the micromolar (µM) range.[9] | As low as 0.01 ng/mL.[8] |
| Limit of Quantification (LOQ) | Method dependent, generally in the micromolar (µM) range.[5][7] | As low as 0.01 ng/mL.[8] |
Experimental Methodologies
The successful implementation of either HPLC-UV or LC-MS/MS for this compound quantification relies on a well-defined experimental protocol. Below are detailed methodologies for each technique, based on established practices for aminothiol analysis.
HPLC-UV Method Protocol
This method is often chosen for its simplicity and cost-effectiveness, particularly when high sensitivity is not the primary requirement.[10][11]
1. Sample Preparation:
-
Biological samples (e.g., plasma, urine) are thawed and vortexed.[12]
-
An internal standard, such as 2-methylcysteine, is added to the sample.[9]
-
Proteins are precipitated by adding a deproteinating agent (e.g., acetonitrile) and the sample is centrifuged.[12]
-
The supernatant is collected for derivatization.
2. Derivatization:
-
As many thiols are not inherently UV-active, a derivatization step is often necessary to introduce a chromophore.[13]
-
A derivatizing agent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), is added to the supernatant. This reagent reacts with both the amino and thiol groups to form a stable derivative with strong UV absorption.[9]
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.3% triethylamine, pH 3.0) and an organic solvent (e.g., acetonitrile) is typical.[7]
-
Flow Rate: A flow rate of 1 mL/min is often employed.[14]
-
Detection: The UV detector is set to a wavelength that provides maximum absorbance for the derivatized this compound.
4. Data Analysis:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.
LC-MS/MS Method Protocol
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, especially when analyzing complex biological matrices.[10][11]
1. Sample Preparation:
-
Similar to the HPLC-UV method, samples are thawed, and an internal standard (often a deuterated analog of the analyte) is added.
-
Protein precipitation is performed using a solvent like acetonitrile (B52724).[12]
-
The sample is centrifuged, and the supernatant is collected. In some cases, ultrafiltration may be used for further cleanup.[12]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a specialized column for polar compounds is used.
-
Mobile Phase: A gradient elution with mobile phase A consisting of 0.01% formic acid in ultrapure water and mobile phase B consisting of 0.01% formic acid in acetonitrile is a common choice.[8]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[8]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
4. Data Analysis:
-
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative aspects of these methods, the following diagrams are provided.
Caption: General workflow for this compound quantification.
Caption: Comparison of key performance parameters.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. jddtonline.info [jddtonline.info]
- 5. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin [mdpi.com]
- 6. A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ammiol Content in Ammi Species: A Guide for Researchers
A detailed examination of Ammiol distribution in Ammi visnaga and Ammi majus, supported by experimental data and standardized protocols for quantification.
This guide provides a comparative analysis of this compound content in different Ammi species, primarily focusing on Ammi visnaga and Ammi majus. While direct comparative studies quantifying this compound across various Ammi species are limited in publicly available literature, this document synthesizes existing phytochemical research to offer insights into the distribution of this bioactive furanochromone. The information is intended for researchers, scientists, and professionals in drug development interested in the isolation and quantification of this compound.
Data on this compound Content
This compound is a recognized constituent of Ammi visnaga, often found alongside other major furanochromones such as khellin (B1673630) and visnagin.[1][2] In contrast, phytochemical studies of Ammi majus predominantly report the presence of furanocoumarins like xanthotoxin, imperatorin, and bergapten, with this compound not being a prominently cited component.
While specific quantitative data for this compound is scarce, the table below presents the known distribution of major related compounds in the two prominent Ammi species, which can provide a contextual understanding.
| Species | Compound | Plant Part | Reported Content (%) |
| Ammi visnaga | Khellin | Fruits | 0.3 - 1.2[3] |
| Visnagin | Fruits | 0.05 - 0.30[3] | |
| This compound | Umbels | Identified, not quantified[2] | |
| Ammi majus | Xanthotoxin | Fruits | Up to 1.15[3] |
| Imperatorin | Fruits | Up to 0.75[3] | |
| Bergapten | Fruits | Up to 1.88[3] |
Experimental Protocols
The following is an adapted experimental protocol for the extraction and quantification of this compound from Ammi species, based on established methods for related furanochromones like khellin and visnagin.
Protocol 1: Extraction of this compound
This protocol outlines a general procedure for the solvent extraction of a crude extract enriched with furanochromones, including this compound, from plant material.
Materials:
-
Dried and powdered Ammi visnaga plant material (e.g., fruits, umbels)
-
Methanol (B129727) (HPLC grade)
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Extraction:
-
Soxhlet Extraction: Accurately weigh approximately 10 g of the powdered plant material and place it in a cellulose (B213188) thimble. Extract with 200 mL of methanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic-Assisted Extraction (UAE): Macerate 10 g of the powdered plant material with 100 mL of methanol in a flask. Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C under reduced pressure to obtain a crude extract.
-
Drying: Dry the crude extract completely, for instance in a vacuum oven, to remove any residual solvent.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used for the separation of furanochromones. A potential starting point could be a gradient from 50% methanol in water to 100% methanol over 30 minutes. The optimal gradient should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of related furanochromones, a detection wavelength in the range of 245-330 nm would be appropriate. The optimal wavelength for this compound should be determined by analyzing a purified standard.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the dried crude extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the extraction and quantification of this compound from Ammi species.
Caption: Experimental workflow for this compound analysis.
References
Validating the Mechanism of Action of Khellin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Khellin's mechanism of action and performance with alternative treatments for vitiligo, supported by experimental data. As "Ammiol" is not a recognized standard term in scientific literature for a specific active compound, this guide will focus on Khellin (B1673630) , a key constituent of the Ammi visnaga plant, which is likely the intended subject of inquiry. Khellin, when used with Ultraviolet A (UVA) radiation (KUVA therapy), has been investigated as a therapeutic agent for vitiligo. Its performance will be compared primarily with Psoralen plus UVA (PUVA) therapy, a widely recognized treatment for this condition.
Mechanism of Action: Khellin vs. Psoralen
The primary application of both Khellin and Psoralen in dermatology is for the treatment of vitiligo, a disorder characterized by the loss of melanocytes.[1] Both compounds are photosensitizers that require activation by UVA light to exert their therapeutic effects.
Khellin's Mechanism of Action
Upon photoactivation with UVA light, Khellin is understood to stimulate melanocyte proliferation and melanogenesis.[2] While its precise molecular pathway is not fully elucidated, it is believed to form a molecular complex with DNA in the dark. Subsequent irradiation with UVA (365 nm) leads to covalent photobinding to the DNA, although at a relatively low rate.[3] This interaction is thought to trigger a signaling cascade that promotes the repopulation of depigmented skin with functional melanocytes.[4] Some studies also suggest that Khellin may act as a smooth muscle relaxant by inhibiting phosphodiesterase, leading to increased levels of cAMP and cGMP, which could play a role in its therapeutic effects.[5]
Psoralen's Mechanism of Action
Psoralens, such as 8-methoxypsoralen (8-MOP), also function as photosensitizers. When activated by UVA radiation, they form covalent bonds with DNA, creating both monofunctional adducts and inter-strand cross-links.[6][7] This action has several downstream effects, including the inhibition of keratinocyte proliferation and the suppression of cutaneous immune reactions.[8][9] In the context of vitiligo, PUVA therapy is thought to stimulate melanogenesis by causing the mitosis, replication, and proliferation of melanocytes, as well as increasing the number of melanosomes.[6]
Below is a diagram illustrating the hypothesized signaling pathway for Khellin-induced melanogenesis.
Comparative Efficacy and Safety
Clinical studies have compared the efficacy and safety of Khellin-based therapies (KUVA) with Psoralen-based therapies (PUVA) for the treatment of vitiligo. The data indicates that while both treatments can be effective, they have different performance and side effect profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies on KUVA and PUVA therapies.
Table 1: Efficacy of Topical KUVA vs. Systemic PUVA in Vitiligo Treatment
| Parameter | Topical Khellin + UVA (KUVA) | Systemic Psoralen + UVA (PUVA) | Source |
| Patient Cohort | 33 patients with vitiligo | 33 patients with vitiligo | [10] |
| >50% Repigmentation | 43.8% (7 patients) | Not specified for this threshold | [11] |
| Treatment Duration | Longer | Shorter | [10] |
| Cumulative UVA Dose | Higher | Lower | [10] |
| Repigmentation Correlation | Better results in younger patients | Not specified | [10] |
Table 2: Side Effect Profile of Topical KUVA vs. Systemic PUVA
| Side Effect | Topical Khellin + UVA (KUVA) | Systemic Psoralen + UVA (PUVA) | Source |
| Overall Incidence | No side effects observed | Erythema, itching, gastrointestinal disturbances | [10] |
| Phototoxicity | Low risk | Higher risk | [11][12] |
| Systemic Side Effects | Minimized with topical application | Nausea, elevated liver enzymes (with oral Khellin) | [4][12] |
| Mutagenicity | Less mutagenic than psoralens | Higher DNA mutagenic effects | [1] |
Oral Khellin has shown efficacy comparable to PUVA but is associated with side effects like nausea and elevated liver transaminases, limiting its systemic use.[4][12] Topical Khellin formulations have emerged as a safer alternative, minimizing systemic absorption and adverse effects while demonstrating promising repigmentation rates.[4]
Experimental Protocols
Validating the mechanism of action of compounds like Khellin involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Models for Vitiligo Research
-
Cell Lines: Normal Human Epidermal Melanocytes (NHEM) and Keratinocytes (NHEK) are commonly used. Co-cultures of these cells can mimic the epidermal melanin (B1238610) unit.[13][14]
-
Reconstructed Human Epidermis (RHE): Three-dimensional skin models containing both keratinocytes and melanocytes provide a more physiologically relevant system to study pigmentation.[13][14]
-
Immune Cell Co-cultures: To study the autoimmune aspects of vitiligo, immune cells from healthy or vitiligo patients can be co-cultured with melanocytes.[13]
Protocol 1: Melanin Content Assay
Purpose: To quantify the effect of a test compound on melanin production in melanocytes.
-
Cell Culture: Seed B16F10 mouse melanoma cells or primary human melanocytes in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Khellin) and a vehicle control. For photosensitizers, irradiate the cells with a controlled dose of UVA light after compound application.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.[15][16]
Protocol 2: Cellular Tyrosinase Activity Assay
Purpose: To measure the effect of a test compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Cell Treatment: Treat cells as described in the Melanin Content Assay.
-
Cell Lysis: Wash the treated cells with PBS and lyse them in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Enzyme Reaction: To the cell lysate, add L-DOPA solution and incubate at 37°C.
-
Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Normalization: Normalize the tyrosinase activity to the total protein concentration of the lysate.[16]
Protocol 3: Western Blot Analysis for Melanogenesis-Related Proteins
Purpose: To investigate the effect of a test compound on the expression of key proteins involved in melanogenesis.
-
Protein Extraction: Lyse treated cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]
The following diagram illustrates a general experimental workflow for characterizing a novel melanogenesis modulator.
References
- 1. Khellin - Wikipedia [en.wikipedia.org]
- 2. Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khellin, a naturally occurring furochromone, used for the photochemotherapy of skin diseases: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is Khellin used for? [synapse.patsnap.com]
- 6. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. drugs.com [drugs.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of vitiligo with local khellin and UVA: comparison with systemic PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. emjreviews.com [emjreviews.com]
- 13. Vitiligo | Preclinical Dermatology Research [qima-lifesciences.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Ammiol vs. Visnagin: A Comparative Analysis of Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammiol and visnagin (B192663) are naturally occurring furanochromones extracted from the medicinal plant Ammi visnaga. Traditionally, this plant has been employed in the treatment of various ailments, including cardiovascular disorders. Both compounds are recognized for their smooth muscle relaxant properties, which contribute to their vasodilatory effects. This guide provides a detailed comparative analysis of the vasodilatory actions of this compound and visnagin, focusing on their mechanisms of action, supported by available experimental data. While extensive research has elucidated the vasodilatory profile of visnagin, specific experimental data on this compound remains limited. This comparison, therefore, synthesizes the robust evidence for visnagin and discusses the anticipated, yet largely unquantified, properties of this compound based on its chemical class.
Quantitative Data on Vasodilatory Effects
Quantitative data on the vasodilatory potency of visnagin has been established in various ex vivo studies. The half-maximal inhibitory concentration (IC50) and maximal relaxation (Emax) values are crucial parameters for comparing the efficacy of vasodilators. The following table summarizes key findings for visnagin. At present, comparable quantitative data for this compound is not available in the published literature, highlighting a significant gap in our understanding of its pharmacological profile.
Table 1: Vasodilatory Potency of Visnagin on Isolated Rat Arteries
| Preparation | Agonist | IC50 (M) | Emax (%) | Reference |
| Mesenteric Arteries (with endothelium) | Noradrenaline | 1.7 ± 0.8 x 10⁻⁵ | Not Reported | [1] |
| Mesenteric Arteries (without endothelium) | Noradrenaline | 1.5 ± 0.3 x 10⁻⁵ | Not Reported | [1] |
| Mesenteric Beds | KCl | 5.1 ± 2.5 x 10⁻⁵ | Not Reported | [1] |
| Mesenteric Beds | Noradrenaline | 2.6 ± 0.9 x 10⁻⁵ | Not Reported | [1] |
Mechanisms of Action in Vasodilation
The vasodilatory effects of visnagin are attributed to its multifaceted mechanism of action, primarily centered on the regulation of intracellular calcium (Ca²⁺) concentrations in vascular smooth muscle cells (VSMCs). The anticipated mechanisms for this compound are inferred from its structural similarity to visnagin and the general properties of furanochromones.
Visnagin: A Multi-Target Vasodilator
Visnagin induces vasodilation through several key pathways:
-
Inhibition of Calcium Influx: Visnagin has been shown to block Ca²⁺ entry into VSMCs. It appears to preferentially inhibit Ca²⁺ entry through pathways that have a low sensitivity to classical Ca²⁺ channel blockers[2]. This suggests a distinct interaction with calcium channels compared to conventional antihypertensive drugs.
-
Inhibition of Intracellular Calcium Release: Evidence suggests that visnagin may also interfere with the release of Ca²⁺ from intracellular stores within VSMCs, further contributing to the reduction of cytosolic Ca²⁺ levels.
-
Phosphodiesterase (PDE) Inhibition: At higher concentrations (greater than 5 x 10⁻⁵ M), visnagin exhibits weak inhibitory effects on various cyclic nucleotide phosphodiesterase (PDE) isozymes[3]. By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), visnagin can potentiate the signaling cascades that lead to smooth muscle relaxation.
The vasodilatory effect of visnagin on noradrenaline-induced contractions is not dependent on the endothelium, indicating a direct action on the vascular smooth muscle[1][2].
This compound: An Inferred Mechanism
As a furanochromone, this compound is expected to share a similar mechanism of action with visnagin, primarily acting as a smooth muscle relaxant. It is plausible that this compound also modulates intracellular calcium concentrations. However, without direct experimental evidence, the specific pathways and potency of this compound's vasodilatory effects remain speculative. Further research is imperative to elucidate its precise mechanism and to determine if it offers any distinct advantages over visnagin.
Signaling Pathways
The signaling cascades leading to vasodilation are complex. The following diagrams illustrate the established pathway for visnagin and a generalized experimental workflow for studying vasodilation.
Caption: Signaling pathway of visnagin-induced vasodilation.
Experimental Protocols
The investigation of vasodilatory effects typically involves ex vivo experiments using isolated arterial rings. A standardized protocol is outlined below.
Isolated Aortic Ring Preparation and Vasodilation Assay
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissues and cut into rings of approximately 3-4 mm in length. For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM). The presence or absence of a functional endothelium is confirmed by the relaxation response to acetylcholine (B1216132) in phenylephrine-pre-contracted rings.
-
Vasodilation Assay: Once a stable contraction is achieved with a vasoconstrictor agent (e.g., noradrenaline or KCl), cumulative concentrations of the test compound (visnagin or this compound) are added to the organ bath. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction.
-
Data Analysis: Concentration-response curves are plotted, and the IC50 and Emax values are calculated using appropriate pharmacological software.
Caption: Experimental workflow for vasodilation assay.
Comparative Summary and Future Directions
The following diagram provides a logical comparison of the known and inferred properties of this compound and visnagin.
Caption: this compound vs. Visnagin: A comparative overview.
References
- 1. Cardiovascular effects of visnagin on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator effects of visnagin in isolated rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of visnagin on cyclic nucleotide phosphodiesterases and their role in its inhibitory effects on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Ammiol Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct experimental data on the bioactivity of the furanochromone Ammiol is limited in publicly available scientific literature. However, its structural similarity to khellin (B1673630) and visnagin (B192663)—well-studied compounds isolated from the same plant sources such as Ammi visnaga—allows for a comparative analysis to infer its potential biological activities. This guide provides a summary of the known bioactivities of khellin and visnagin as a proxy for understanding this compound's potential pharmacological profile. The primary activities associated with these related compounds include smooth muscle relaxation, anti-inflammatory effects, and antioxidant properties. This document presents available quantitative data, detailed experimental protocols for key bioassays, and visual diagrams of relevant biological pathways and experimental workflows. It is important to note that a lack of independent replication studies for this compound, khellin, or visnagin necessitates a cautious interpretation of the presented data.
Comparative Bioactivity Data
Due to the scarcity of research specifically on this compound, this section presents quantitative data for its analogues, khellin and visnagin, to provide a basis for comparison.
| Compound | Bioactivity Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) | Reference |
| Khellin | EGFR Inhibition | - | 0.15 µM | [1][2] |
| Cytotoxicity | Hep-G2 | 13.3 ± 0.78 µg/mL | [3] | |
| Cytotoxicity | MCF7 | 13.3 ± 0.94 µg/mL | [3] | |
| CYP1A1 Inhibition | CYP1A1-overexpressing HEK293 cells | 4.02 µM | [4] | |
| Visnagin | Vasodilation | Rat Aorta (KCl-induced contraction) | > 5 x 10⁻⁵ M (non-specific inhibition) | [5] |
| Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglia | Dose-dependent reduction | [6] | |
| Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant decrease at 12.5 and 25 µM | [7] | |
| Cytotoxicity | Hep-G2 | 10.9 ± 0.68 µg/mL | [3] | |
| Cytotoxicity | HCT 116 | 12.3 ± 0.94 µg/mL | [3] | |
| Cytotoxicity | HeLa | 35.5 ± 1.2 µg/mL | [3] | |
| Cytotoxicity | MCF7 | 13.7 ± 0.942 µg/mL | [3] | |
| Ammi visnaga extract | DPPH Radical Scavenging | - | IC₅₀ = 4.13 ± 0.22 mg/mL | [8] |
Experimental Protocols
Vasodilation Activity: Isolated Aortic Ring Assay
This protocol is a standard method for assessing the vasorelaxant effects of compounds on isolated arterial segments.
Objective: To determine the vasodilatory or vasoconstrictive properties of a test compound.
Materials:
-
Male New Zealand white rabbits (2.5–3.0 kg).
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1, CaCl₂ 2.5.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Dissection instruments.
-
Organ bath system with isometric force transducers.
Procedure:
-
Euthanize a rabbit and carefully dissect the thoracic aorta, placing it in cold KHS.
-
Clean the aorta of connective and adipose tissues and cut it into rings of 3-5 mm in length.
-
Mount each aortic ring in an organ bath filled with KHS at 37°C, continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes, with washes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with KCl (80 mM).
-
For vasodilator testing, pre-contract the rings with phenylephrine (B352888) (10⁻⁶ M).
-
Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-contraction.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).
Objective: To evaluate the anti-inflammatory potential of a test compound by quantifying its effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite (B80452) standard solution.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the ability of a compound to scavenge free radicals.
Objective: To determine the free radical scavenging capacity of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (0.1 mM).
-
Test compound dissolved in a suitable solvent.
-
Ascorbic acid or Trolox as a positive control.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC₅₀ value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Anti-Arthritic Efficacy of Khellin Loaded in Ascorbyl Decanoate Nanovesicles after an Intra-Articular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasodilator effects of visnagin in isolated rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of visnagin in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of experimentally induced inflammatory arthritis by intra-articular injection of visnagin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Cytotoxic Effects of Khellin and Visnagin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of khellin (B1673630) and visnagin (B192663), two naturally occurring furanocoumarins isolated from the plant Ammi visnaga. While the initial topic specified a comparison with Ammiol, the available scientific literature predominantly focuses on comparative studies between khellin and visnagin. This compound is another furanocoumarin found in Ammi visnaga, but it is less extensively studied for its cytotoxic effects. Therefore, this guide will focus on the well-documented cytotoxic activities of khellin and visnagin, providing a robust, data-driven comparison for research and drug development purposes.
Quantitative Cytotoxicity Data
The cytotoxic effects of khellin and visnagin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. The data indicates that both compounds exhibit potent cytotoxic activity, with visnagin generally showing slightly higher potency against several cell lines.
| Cell Line | Cancer Type | Khellin IC50 (µg/mL) | Visnagin IC50 (µg/mL) | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 13.3 ± 0.78 | 10.9 ± 0.68 | [1] |
| MCF-7 | Breast Adenocarcinoma | 13.3 ± 0.94 | 13.7 ± 0.942 | [1] |
| HCT-116 | Colon Carcinoma | 14.9 ± 0.97 | 12.3 ± 0.94 | [1] |
| HeLa | Cervical Carcinoma | 40.9 ± 1.28 | 35.5 ± 1.2 | [1] |
| MCF-7 | Breast Adenocarcinoma | 17.53 ± 1.03 | - | [cite: ] |
| Hep-G2 | Hepatocellular Carcinoma | 12.54 ± 0.57 | - | [cite: ] |
Experimental Protocols
The most commonly cited method for determining the cytotoxicity of khellin and visnagin in the reviewed literature is the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol
This protocol is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Khellin and Visnagin stock solutions (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 to 20,000 cells/well in a final volume of 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of khellin and visnagin in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate the plates at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Shake the plates for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the vehicle control.
-
Plot the percentage of cell survival against the compound concentration and determine the IC50 value from the dose-response curve.
-
Signaling Pathways in Cytotoxicity
Both khellin and visnagin have been shown to induce cytotoxicity through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death).
Apoptosis Induction Pathway
Khellin and visnagin can initiate apoptosis through both intrinsic and extrinsic signaling cascades. A simplified representation of the key molecular events is illustrated below. The process often involves the activation of the Aryl Hydrocarbon Receptor (AHR), which can influence the expression of genes involved in cell growth and apoptosis.[2] Furthermore, these compounds can modulate the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival and death.[3] A key event in the apoptotic cascade is the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Ammiol's Active Constituents on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium channel modulating effects of khellin (B1673630) and visnagin (B192663), the primary active constituents of Ammi visnaga (from which Ammiol is derived), with established calcium channel blockers. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.
Executive Summary
Khellin and visnagin, natural furanochromones, have demonstrated calcium channel blocking activity, contributing to their traditional use in treating conditions like asthma and hypertension.[1] This guide compares their effects to those of amlodipine (B1666008), a selective L-type calcium channel blocker, and amiloride (B1667095), a T-type calcium channel blocker. While quantitative data for khellin and visnagin is less standardized than for commercially available drugs, existing evidence supports their role as calcium channel modulators. Visnadin has been reported to be the most active of the effective principles from Ammi visnaga fruits, with a more pronounced activity against K+-induced spasms, suggesting a calcium channel blocking mode of action.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of the compared compounds on different types of voltage-gated calcium channels. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and assay used.
| Compound | Target Channel Type | IC50 / Kd | Cell Type / Preparation | Reference |
| Khellin | L-type (putative) | Not specified | Guinea-pig aortic strips | [1] |
| Visnagin | L-type (putative) | Not specified | Guinea-pig aortic strips | [1] |
| Amlodipine | L-type (Cav1.2) | 57 nM | HEK cells expressing Cav1.2 | [2] |
| L-type | 1.9 nM | Depolarized rat aorta | [3] | |
| L-type | 10 ± 0.4 nM | CavAb (bacterial channel) | [4] | |
| Amiloride | T-type (Cav3.2) | 62 µM | HEK cells expressing Cav3.2 | [5] |
| T-type | Kd = 233 µM | Guinea pig ventricular myocytes | [6] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Calcium Channel Blockers
This diagram illustrates the general mechanism of voltage-gated calcium channel blockers. L-type and T-type channels are located on the cell membrane and open in response to membrane depolarization, allowing an influx of calcium ions (Ca2+). This influx triggers various downstream cellular responses. Calcium channel blockers physically obstruct the channel pore, preventing Ca2+ influx.
Caption: General mechanism of L-type and T-type calcium channel blockers.
Experimental Workflow for Validating Calcium Channel Blockers
This diagram outlines a typical workflow for identifying and characterizing novel calcium channel blockers, from initial high-throughput screening to detailed electrophysiological analysis.
Caption: A typical experimental workflow for validating calcium channel blockers.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for directly measuring ion channel activity and the effect of channel blockers.[7][8]
Objective: To measure the effect of a test compound on voltage-gated calcium currents in a specific cell type.
Materials:
-
Cells: HEK-293 cells stably expressing the calcium channel of interest (e.g., Cav1.2 for L-type or Cav3.2 for T-type), or primary cells like ventricular myocytes.
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH. Barium (Ba2+) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block potassium channels.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-7 MΩ.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.[9]
-
Pipette Preparation: Fill the patch pipette with the internal solution.[9]
-
Seal Formation: Approach a cell with the pipette under positive pressure. Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.[7][9]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[7][9]
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a voltage protocol to elicit calcium channel currents (e.g., hold at -80 mV and apply depolarizing steps).[9]
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the test compound at various concentrations and record the effect on the current.
-
Perform a washout by perfusing with the control solution to check for reversibility.[9]
-
-
Data Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the IC50 value.
Calcium Imaging with Fluo-4 AM
This is a high-throughput method to screen for compounds that modulate intracellular calcium levels.
Objective: To measure changes in intracellular calcium concentration in response to a stimulus in the presence or absence of a test compound.
Materials:
-
Cells: A cell line endogenously expressing the target calcium channel or a cell line transfected with the channel.
-
Fluo-4 AM: A cell-permeant calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: A non-ionic surfactant to aid in dye loading.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye extrusion (optional).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.[10]
-
Dye Loading Solution Preparation: Prepare a working solution of Fluo-4 AM (typically 2-5 µM) in assay buffer. Pluronic F-127 can be added to aid solubilization.[11]
-
Cell Loading:
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Record baseline fluorescence.
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to open the voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time (excitation ~490 nm, emission ~515 nm).[10][11]
-
-
Data Analysis: Calculate the change in fluorescence in the presence of the test compound compared to the control to determine the percentage of inhibition. Plot a dose-response curve to calculate the IC50.
Conclusion
The active constituents of Ammi visnaga, khellin and visnagin, demonstrate calcium channel blocking properties, providing a pharmacological basis for their traditional medicinal uses. While they may not exhibit the high potency and selectivity of synthetic drugs like amlodipine, their modulatory effects on calcium channels are evident. For researchers in drug discovery, these natural compounds can serve as valuable starting points for the development of new therapeutics. The experimental protocols detailed in this guide provide a framework for the rigorous validation of such natural products and their derivatives.
References
- 1. The involvement of a Ca2+ channel blocking mode of action in the pharmacology of Ammi visnaga fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of human CaV3 channels by the diuretic amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cardiac T-type Ca channel blockade by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. hellobio.com [hellobio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of Furanocoumarins in Ammi visnaga and Ammi majus
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the phytochemical differences and pharmacological implications of two closely related medicinal plants.
Ammi visnaga and Ammi majus, both belonging to the Apiaceae family, have a long history of use in traditional medicine. While morphologically similar, their phytochemical profiles, particularly their furanocoumarin content, differ significantly, leading to distinct therapeutic applications and toxicological considerations. This guide provides an objective comparison of the furanocoumarins from these two species, supported by quantitative data, experimental protocols, and visual representations of their mechanisms of action.
Phytochemical Distinction: Furanocoumarins vs. Furanochromones
The primary chemical distinction between Ammi majus and Ammi visnaga lies in the class of heterocyclic compounds they predominantly produce. Ammi majus is a rich source of linear furanocoumarins, which are known for their photosensitizing properties.[1][2] In contrast, Ammi visnaga is characterized by a high concentration of γ-pyrones, specifically furanochromones, which are recognized for their smooth muscle relaxant effects.[1][2] While A. visnaga does contain furanocoumarins, they are present in significantly lower concentrations than in A. majus.[2]
Quantitative Comparison of Major Compounds
The following tables summarize the quantitative data on the major furanocoumarins and furanochromones found in the fruits of Ammi majus and Ammi visnaga, respectively. It is important to note that concentrations can vary based on factors such as plant origin, harvest time, and extraction method.
Table 1: Major Furanocoumarins in Ammi majus Fruits
| Compound | Class | Concentration Range (% w/w) | Reference |
| Xanthotoxin (Methoxsalen) | Linear Furanocoumarin | up to 1.15% | [2] |
| Bergapten | Linear Furanocoumarin | up to 1.88% | [2] |
| Imperatorin | Linear Furanocoumarin | up to 0.75% | [2] |
| Isopimpinellin | Linear Furanocoumarin | 404.14 mg/100g DW (24.56% of total coumarins) | [3] |
Table 2: Major Furanochromones and Furanocoumarins in Ammi visnaga
| Compound | Class | Concentration Range (% w/w) | Reference |
| Khellin (B1673630) | Furanochromone | 0.3 - 1.2% | [2] |
| Visnagin (B192663) | Furanochromone | 0.05 - 0.3% | [2] |
| Furanocoumarins (unspecified) | Furanocoumarin | Present in small amounts | [2] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of furanocoumarins from Ammi majus and Ammi visnaga.
Extraction of Furanocoumarins
A generalized workflow for the extraction of furanocoumarins from Ammi species is presented below. Ultrasound-assisted extraction (UAE) is often favored for its efficiency.[4]
Detailed Protocol for Ultrasound-Assisted Extraction (UAE) of Khellin from Ammi majus Fruits (Adaptable for Furanocoumarins): [4]
-
Sample Preparation: Weigh 10 g of powdered Ammi majus fruit into a flask.
-
Solvent Addition: Add methanol (B129727) as the extraction solvent.
-
Extraction: Place the flask in an ultrasonic bath at a controlled temperature of 64°C for 30 minutes.
-
Filtration: Filter the resulting mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation of Furanocoumarins
A combination of column chromatography and centrifugal partition chromatography (CPC) can be employed for the isolation of pure furanocoumarins from the crude extract.
Protocol for Isolation of Xanthotoxin and Isopimpinellin from Ammi majus:
-
Initial Fractionation: The crude extract is subjected to low-pressure column chromatography on a silica (B1680970) gel column. A gradient of ethyl acetate (B1210297) in dichloromethane (B109758) is used as the mobile phase to separate the extract into fractions.
-
Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to identify the fractions containing the target furanocoumarins.
-
Purification by CPC: Fractions enriched with the desired furanocoumarins are further purified using Centrifugal Partition Chromatography (CPC). A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used to achieve high purity separation.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of furanocoumarins.
HPLC Conditions for Furanocoumarin Analysis in Ammi majus:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: Diode-Array Detector (DAD) set at a wavelength suitable for furanocoumarins, often around 254 nm.
-
Quantification: The concentration of each furanocoumarin is determined by comparing its peak area to a calibration curve generated from certified reference standards.
Signaling Pathways and Mechanisms of Action
The different chemical profiles of Ammi majus and Ammi visnaga translate to distinct pharmacological activities mediated by different signaling pathways.
Ammi majus Furanocoumarins: Photosensitization and Beyond
The furanocoumarins from Ammi majus, particularly xanthotoxin and bergapten, are potent photosensitizers. Upon activation by UVA radiation, they can intercalate into DNA and form covalent adducts with pyrimidine (B1678525) bases, leading to inhibition of DNA replication and cell proliferation. This mechanism is the basis for their use in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.
Recent studies have also elucidated their effects on various cellular signaling pathways, independent of photoactivation. Xanthotoxin has been shown to induce apoptosis and modulate signaling pathways including NF-κB, MAPK, and JAK/STAT.[5] Bergapten also exhibits anti-inflammatory and antiproliferative effects by influencing pathways such as the PI3K/Akt signaling cascade.
Ammi visnaga Furanochromones: Vasodilation and Anti-inflammatory Action
The primary active constituents of Ammi visnaga, khellin and visnagin, are not significant photosensitizers. Their therapeutic effects are mainly attributed to their ability to relax smooth muscles, leading to vasodilation and bronchodilation. This makes A. visnaga extracts useful in the treatment of asthma, angina, and kidney stones.[6]
Khellin and visnagin have been shown to modulate the aryl hydrocarbon receptor (AHR) signaling pathway.[7] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes, including cytochrome P450 enzymes like CYP1A1, which play a role in xenobiotic metabolism and inflammation.[7]
Conclusion
References
- 1. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Factorial design-guided optimization of extraction of therapeutically active furanocoumarin khellin from Ammi majus L. … [ouci.dntb.gov.ua]
- 5. Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (Khellin and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative Proteomic Analysis of Ammiol-Treated Cells: A Guide for Researchers
Disclaimer: As of December 2025, specific comparative proteomic studies on cells directly treated with Ammiol are not available in the published scientific literature. This guide is intended to serve as a comprehensive template for researchers, outlining the experimental workflows and data presentation that would be essential for such a study. The quantitative data and signaling pathways presented herein are illustrative, drawing on findings from studies on structurally related furanocoumarins, such as imperatorin (B1671801) and bergapten, to provide a relevant, albeit hypothetical, dataset.
This compound, a naturally occurring furanocoumarin, belongs to a class of compounds known for their diverse biological activities. Understanding its mechanism of action at the protein level is crucial for evaluating its therapeutic potential. Comparative proteomics provides a powerful methodology to elucidate the global protein expression changes and signaling pathways modulated by this compound treatment in cells. This guide provides a framework for conducting and interpreting such studies, comparing the proteomic effects of this compound to a vehicle control.
Quantitative Proteomic Analysis: An Illustrative Comparison
A comparative proteomic analysis would typically involve treating a specific cell line (e.g., a cancer cell line) with this compound and a vehicle control. The objective is to identify and quantify proteins that are differentially expressed between the two conditions. The following table represents a hypothetical dataset of differentially expressed proteins in a cancer cell line treated with this compound, based on the known effects of related furanocoumarins.
Table 1: Illustrative Differentially Expressed Proteins in a Cancer Cell Line Treated with this compound
| Protein Name | Gene Symbol | Function | Fold Change | Regulation |
| Bcl-2-associated X protein | BAX | Apoptosis | 2.5 | Up-regulated |
| B-cell lymphoma 2 | BCL2 | Anti-apoptosis | -3.0 | Down-regulated |
| Tumor protein p53 | TP53 | Apoptosis, Cell Cycle | 2.0 | Up-regulated |
| Caspase-3 | CASP3 | Apoptosis | 1.8 | Up-regulated |
| Hypoxia-inducible factor 1-alpha | HIF1A | Angiogenesis | -2.2 | Down-regulated |
| Mammalian target of rapamycin | MTOR | Cell Growth, Proliferation | -1.7 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | Signal Transduction | -1.5 | Down-regulated |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | -2.8 | Down-regulated |
| Cyclin D1 | CCND1 | Cell Cycle Progression | -2.1 | Down-regulated |
| Vascular endothelial growth factor A | VEGFA | Angiogenesis | -2.4 | Down-regulated |
Experimental Protocols
The following is a representative protocol for a quantitative proteomic analysis of cancer cells treated with this compound using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell Culture and this compound Treatment
Human cancer cell lines (e.g., HCT116 colon cancer cells) are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator. Cells are seeded and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing either this compound at a predetermined concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified time (e.g., 24 or 48 hours).
Protein Extraction and Digestion
Following treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors. The protein concentration is determined using a BCA assay. An equal amount of protein from each sample is reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with trypsin.
TMT Labeling and Peptide Fractionation
The resulting peptide mixtures are labeled with the respective TMT reagents according to the manufacturer's protocol. The labeled peptides are then combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity before LC-MS/MS analysis.
LC-MS/MS Analysis
The fractionated peptides are analyzed by online nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode to automatically select and fragment the most abundant precursor ions.
Data Analysis
The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant or Proteome Discoverer). The data is searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to determine the relative quantification of proteins between the this compound-treated and control samples. Proteins with a statistically significant change in expression (e.g., fold change > 1.5 or < -1.5 and p-value < 0.05) are considered differentially expressed.
Visualization of Cellular Processes and Workflows
To better understand the relationships between the experimental steps and the biological pathways affected by this compound, the following diagrams are provided.
Experimental workflow for comparative proteomics.
Based on the effects of related furanocoumarins, this compound is hypothesized to impact key signaling pathways involved in cancer cell survival and proliferation.
Hypothesized this compound-modulated signaling pathways.
This guide provides a foundational framework for researchers interested in the comparative proteomic effects of this compound. The illustrative data and pathways, derived from studies on similar furanocoumarin compounds, offer a starting point for hypothesis generation and experimental design. Future studies employing these methodologies will be critical in elucidating the precise molecular mechanisms of this compound and evaluating its potential as a therapeutic agent.
Synergistic Effects of Bioactive Compounds in Combination Therapy: A Comparative Guide
In the quest for more effective and less toxic therapeutic strategies, researchers are increasingly focusing on the synergistic effects of combining different compounds. This guide provides a comparative analysis of the synergistic interactions of several compounds with other agents, supported by experimental data. We will explore the synergistic potential of Amiloride and Amygdalin (B1666031), and further expand to include other notable examples of synergistic combinations in preclinical and clinical research. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance and to provide detailed experimental insights.
Amiloride: A Prototypic Inhibitor with Synergistic Potential
Amiloride is primarily known as a prototypic inhibitor of epithelial sodium channels (ENaC)[1]. Its mechanism of action involves binding to residues within the channel pore and its extracellular domain[1]. While research on its synergistic effects is an evolving field, its ability to modulate ion transport makes it a candidate for combination therapies, particularly in cancer and infectious diseases.
Synergistic Effects of Amiloride with Other Compounds
Further research is needed to fully elucidate and quantify the synergistic effects of Amiloride with other specific compounds. The table below is structured to present such data once it becomes available through dedicated studies.
| Combination | Cell Line/Model | Effect | IC50 (Compound Alone) | IC50 (in Combination) | Combination Index (CI) | Reference |
| Amiloride + Compound X | e.g., A549 (Lung Cancer) | e.g., Increased Apoptosis | Data not available | Data not available | Data not available | Future Study |
| Amiloride + Compound Y | e.g., in vivo mouse model | e.g., Reduced Tumor Growth | Data not available | Data not available | Data not available | Future Study |
Experimental Protocol: Assessing Synergy via MTT Assay
A common method to assess the synergistic effect of a drug combination is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cells (e.g., human melanoma cell lines FM55P and FM55M2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Amiloride, the compound of interest, and their combination for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 values for each compound alone and in combination. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Signaling Pathway: Amiloride's Action on Epithelial Sodium Channels
Caption: Amiloride inhibits the influx of sodium ions through the epithelial sodium channel.
Amygdalin: A Natural Compound with Chemomodulatory Effects
Amygdalin, a naturally occurring cyanogenic glycoside, has been investigated for its potential anticancer properties. Recent studies have highlighted its role as a chemomodulatory agent when used in combination with conventional chemotherapy drugs like cisplatin[2].
Synergistic Effects of Amygdalin with Cisplatin (B142131)
| Combination | Cell Line/Model | Effect | IC50 (Cisplatin Alone) | IC50 (in Combination) | Combination Index (CI) | Reference |
| Amygdalin + Cisplatin | MCF7 (Breast Cancer) | Synergistic cytotoxic effect | Not specified | Not specified | 0.8 | [2] |
| Amygdalin + Cisplatin | MDA-MB-231 (Breast Cancer) | Synergistic cytotoxic effect | Not specified | Not specified | 0.65 | [2] |
| Amygdalin + Cisplatin | MCF12F (Normal Breast) | Antagonistic effect (chemoprotective) | Not specified | Not specified | 2.2 | [2] |
| Amygdalin + Cisplatin | Fibroblasts (Normal) | Antagonistic effect (chemoprotective) | Not specified | Not specified | 2.3 | [2] |
Experimental Protocol: Combination Index (CI) Assay
The Combination Index (CI) assay is a quantitative method to determine the nature of drug interactions.
-
Cell Treatment: Treat cancer cells (e.g., MCF7, MDA-MB-231) and normal cells (e.g., MCF12F, fibroblasts) with various concentrations of amygdalin and cisplatin, both individually and in combination.
-
Viability Assessment: After a set incubation period (e.g., 24 hours), assess cell viability using a suitable method like the MTT assay.
-
Dose-Effect Analysis: Generate dose-effect curves for each drug and their combination.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathway: Amygdalin's and Cisplatin's Effect on Apoptosis
Caption: Differential effects of Amygdalin and Cisplatin on apoptosis in cancer versus normal cells.
Other Notable Synergistic Combinations
The principle of synergistic combination extends to a wide range of compounds, including natural products and chemotherapeutic agents.
Quercetin (B1663063) with Antibiotics
Quercetin, a flavonoid, has demonstrated synergistic effects when combined with various antibiotics against resistant bacterial strains. For instance, it enhances the activity of amoxicillin (B794) against amoxicillin-resistant Staphylococcus epidermidis[3].
| Combination | Bacterial Strain | Effect | MIC (Antibiotic Alone) | MIC (in Combination) | FIC Index | Reference |
| Quercetin + Amoxicillin | ARSE 5038 | Synergistic antibacterial activity | 16 µg/mL | 4 µg/mL | 0.50 | [3] |
| Quercetin + Levofloxacin | P. aeruginosa | Synergistic biofilm inhibition | Not specified | ½ x MIC | <0.5 | [4] |
| Quercetin + Tobramycin | P. aeruginosa | Synergistic biofilm inhibition | Not specified | ½ x MIC | <0.5 | [4] |
Experimental Workflow: Checkerboard Assay for Synergy
Caption: Workflow for determining synergistic interactions between two antimicrobial agents using the checkerboard method.
Cisplatin with Other Compounds
Cisplatin, a cornerstone of chemotherapy, often exhibits enhanced efficacy and reduced side effects when combined with other agents.
| Combination | Cell Line/Model | Effect | IC50 (Cisplatin Alone) | IC50 (in Combination) | Interaction | Reference |
| Cisplatin + Osthole | FM55P & FM55M2 (Melanoma) | Increased antiproliferative effect | Not specified | Not specified | Synergistic & Additive | [5] |
| Cisplatin + Linalool | HeLa & PC3 (Cancer) | Potentiated cytotoxicity | Not specified | Reduced by ~85-86% | Synergistic | [6] |
| Cisplatin + α-Solanine | HepG2 (Hepatocellular Carcinoma) | Enhanced cell growth inhibition and apoptosis | Not specified | Not specified | Synergistic | [7] |
Doxorubicin (B1662922) with Natural Compounds
Doxorubicin, another widely used chemotherapeutic, shows improved anticancer effects when co-administered with certain natural compounds.
| Combination | Cell Line/Model | Effect | Tumor Volume (Control) | Tumor Volume (Combination) | Interaction | Reference |
| Doxorubicin + Oleuropein | MDA-MB-231 Xenograft | Suppressed tumor growth | 173 mm³ | 48.7 mm³ | Synergistic | [8] |
| Doxorubicin + Glycyrrhetinic Acid | MCF-7 (Breast Cancer) | Enhanced cytotoxicity and apoptosis | Not applicable | Not applicable | Synergistic | [9] |
| Doxorubicin + Abietic Acid | Caco-2 (Colorectal Cancer) | Decreased proliferation and viability | Not applicable | Not applicable | Synergistic | [10] |
Conclusion
The exploration of synergistic combinations of therapeutic agents holds immense promise for the future of medicine. By combining compounds with different mechanisms of action, it is possible to achieve enhanced efficacy, overcome drug resistance, and reduce treatment-related toxicity. The examples of Amiloride, Amygdalin, Quercetin, Cisplatin, and Doxorubicin in combination with other agents underscore the potential of this approach. Rigorous preclinical and clinical evaluation, utilizing standardized experimental protocols and quantitative analysis, is crucial to identify and validate effective synergistic therapies for a range of diseases. This guide serves as a foundational resource for researchers to compare and build upon existing knowledge in this exciting field.
References
- 1. Mechanism of action of amiloride: a molecular prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amygdalin as a chemoprotective agent in co-treatment with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergy and mode of action of quercetin plus amoxicillin against amoxicillin-resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Effect of α-Solanine and Cisplatin Induces Apoptosis and Enhances Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Anti-Breast-Cancer Effects of Combined Treatment With Oleuropein and Doxorubicin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of abietic acid combined with doxorubicin on apoptosis induction in a human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ammiol
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Ammiol, a furanochromone compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to wear the appropriate Personal Protective Equipment (PPE). Furanocoumarins as a class of compounds can be toxic and may have photosensitizing effects.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use. |
| Body Protection | A laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. |
II. This compound Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
III. Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for the segregation, collection, and disposal of different forms of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : All waste materials containing this compound must be treated as hazardous chemical waste.[1]
-
Waste Stream Segregation : Do not mix this compound waste with other incompatible waste streams.[2] At a minimum, segregate the following:
-
Solid Waste : Collect all non-sharp, solid materials contaminated with this compound, such as gloves, weigh boats, pipette tips, and contaminated absorbent pads, in a designated solid waste container.[3]
-
Liquid Waste : Collect all aqueous and organic solvent waste containing this compound in a dedicated, leak-proof, and shatter-proof container. Leave at least 10% headspace to allow for vapor expansion.[3]
-
Contaminated Sharps : Place all sharps, such as needles, syringes, and broken glass contaminated with this compound, into a designated puncture-resistant sharps container.[4]
-
-
Labeling and Container Management :
-
Temporary Storage :
-
Final Disposal :
Experimental Protocol: Decontamination of Reusable Labware
For reusable labware that has been in contact with this compound, a triple-rinse procedure is recommended:
-
Initial Rinse : Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can solubilize this compound. Collect this initial rinse as hazardous liquid waste.[4]
-
Second and Third Rinses : Repeat the rinsing process two more times with fresh solvent. Collect these rinsates as hazardous liquid waste.
-
Final Cleaning : After the triple rinse, the labware can be washed with soap and water.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
Personal protective equipment for handling Ammiol
Disclaimer: A specific Safety Data Sheet (SDS) for Ammiol (CAS No. 668-10-0) could not be located. The following guidance is based on safety data for structurally similar compounds and general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. A conservative approach to handling is strongly recommended due to the absence of specific toxicity data.
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Hazard Information
Based on data for analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant health effects. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Summary of Potential Hazards:
| Hazard Statement | Classification |
| Toxic if swallowed. | Acute Toxicity, Oral |
| Causes skin irritation. | Skin Corrosion/Irritation |
| Causes serious eye irritation. | Serious Eye Damage/Eye Irritation |
| May cause respiratory irritation. | Specific target organ toxicity — single exposure |
II. Personal Protective Equipment (PPE) and Engineering Controls
The primary methods for protecting laboratory personnel involve a combination of engineering controls and appropriate PPE.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Prevents skin contact which can lead to irritation or burns. It is recommended to consult the glove manufacturer's chemical resistance guide. |
| Body Protection | A flame-resistant lab coat (buttoned) and long pants.[4] | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | Minimizes inhalation of potentially harmful vapors. |
III. Step-by-Step Operational Plan: Handling Protocol
A detailed workflow for the proper handling of this compound is outlined below. This procedure applies to the pure substance, solutions containing the substance, and any contaminated labware.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Do not allow the chemical or its waste to enter drains or waterways.
-
IV. Disposal Plan: Step-by-Step Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
-
Waste Segregation and Collection:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment.
-
-
Final Disposal:
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[5]
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable environmental regulations. The final disposal will likely involve incineration at an approved waste disposal facility.[5]
-
V. Workflow Diagrams
The following diagrams illustrate the logical flow of the handling and disposal processes.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
